GSK3368715 hydrochloride
Description
Properties
IUPAC Name |
N'-[[5-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethylethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N4O2.ClH/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3;/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVJUOWIQSTJPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H39ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] Developed for oncology applications, this small molecule demonstrates a unique S-adenosyl-L-methionine (SAM)-uncompetitive mechanism of action.[2][3] Preclinical studies have highlighted its anti-proliferative effects across a range of hematological and solid tumor models, stemming from its ability to modulate critical cellular signaling pathways.[4][5] However, its clinical development was halted during a Phase 1 trial due to a challenging risk/benefit profile, specifically a higher-than-expected incidence of thromboembolic events and limited clinical efficacy.[1][6] This guide provides a comprehensive technical overview of the core mechanism of action of GSK3368715, detailing its molecular targets, impact on signaling pathways, and the experimental methodologies used for its characterization.
Core Mechanism of Action
GSK3368715 is a potent inhibitor of Type I PRMTs, a family of enzymes responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[2][7] The members of this family that are primarily targeted by GSK3368715 include PRMT1, PRMT3, PRMT4 (also known as CARM1), PRMT6, and PRMT8.[4]
The inhibitory action of GSK3368715 is characterized as reversible and S-adenosyl-L-methionine (SAM)-uncompetitive.[2][3] This means that the inhibitor binds to the enzyme-substrate complex, preventing the transfer of a methyl group from SAM to the arginine residue on the substrate protein.[2] The consequence of this inhibition is a global shift in arginine methylation states within the cell, leading to a reduction in asymmetric dimethylarginine (ADMA) and a concurrent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] This alteration of the cellular methyl-proteome disrupts various cellular processes that are critical for cancer cell proliferation and survival.[3][7]
Quantitative Inhibitory Activity
The potency of GSK3368715 has been quantified against several Type I PRMT enzymes. The following table summarizes the apparent inhibition constants (Kiapp) for GSK3368715 against a panel of PRMTs.
| Target Enzyme | Apparent Inhibition Constant (Kiapp) (nM) |
| PRMT1 | 1.5 - 81 |
| PRMT3 | 1.5 - 81 |
| PRMT4 (CARM1) | 1.5 - 81 |
| PRMT6 | 1.5 - 81 |
| PRMT8 | 1.5 - 81 |
| Table 1: Apparent inhibition constants of GSK3368715 against Type I PRMTs. Data sourced from Selleck Chemicals.[4] |
Key Signaling Pathways Modulated by GSK3368715
The inhibition of Type I PRMTs by GSK3368715 has significant downstream effects on several oncogenic signaling pathways.
EGFR and Wnt Signaling
PRMT1, a primary target of GSK3368715, has been shown to regulate both the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2] Dysregulation of these pathways is a hallmark of many cancers. By inhibiting PRMT1, GSK3368715 can attenuate the pro-proliferative and survival signals mediated by these pathways.[2]
Synergy with PRMT5 Inhibition and the Role of MTAP Deletion
A significant finding from preclinical studies is the synergistic anti-tumor effect observed when GSK3368715 is combined with an inhibitor of PRMT5, the primary Type II PRMT.[5][8] This synergy is particularly pronounced in cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[5][9]
MTAP is an enzyme involved in the salvage of adenine (B156593) and methionine. Its deletion leads to the accumulation of the metabolite 2-methylthioadenosine (B1229828) (MTA), which is an endogenous inhibitor of PRMT5.[3][5] Therefore, in MTAP-deleted cancers, PRMT5 is already partially inhibited. The addition of GSK3368715 to inhibit Type I PRMTs creates a dual blockade of arginine methylation pathways, leading to enhanced cancer cell growth inhibition.[5][8] This suggests that MTAP status could serve as a predictive biomarker for sensitivity to GSK3368715.[5]
Experimental Protocols
In Vitro Anti-proliferative Assay (In-Cell Western)
This protocol outlines a method to determine the anti-proliferative effects of GSK3368715 on cancer cell lines.
-
Cell Seeding: Cancer cell lines (e.g., RKO cells) are seeded in 384-well clear-bottom plates.[4]
-
Compound Treatment: Cells are treated with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series from 29,325.5 to 0.03 nM) or a vehicle control (e.g., 0.15% DMSO).[4]
-
Incubation: Plates are incubated for 3 days at 37°C in a 5% CO2 environment.[4]
-
Cell Fixation: Cells are fixed with ice-cold methanol (B129727) for 30 minutes at room temperature.[4]
-
Washing and Blocking: The fixed cells are washed with phosphate-buffered saline (PBS) and then incubated with a blocking buffer (e.g., Odyssey blocking buffer) for 1 hour at room temperature.[4]
-
Analysis: The cell proliferation is quantified using an appropriate detection method, such as antibody-based staining for a proliferation marker, followed by imaging and analysis.
In Vivo Xenograft Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of GSK3368715 in a mouse model.
-
Cell Implantation: A suspension of human cancer cells is subcutaneously injected into the flank of immunocompromised mice.[2]
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using caliper measurements.[2]
-
Randomization and Treatment: Once tumors reach a specified size, the mice are randomized into treatment and control groups. GSK3368715 is administered orally to the treatment group, while the control group receives a vehicle.[2]
-
Efficacy Assessment: Tumor growth is monitored throughout the study. The primary endpoint is typically tumor growth inhibition.[2]
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised for analysis of target engagement, such as measuring the levels of ADMA on specific proteins like heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).[3]
Clinical Trial and Discontinuation
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, pharmacodynamics, and preliminary efficacy of GSK3368715 in adult patients with advanced solid tumors and diffuse large B-cell lymphoma.[1][6][10] The study involved dose escalation of orally administered GSK3368715.[1]
However, the trial was terminated early.[1][6] This decision was based on a higher-than-expected incidence of thromboembolic events (TEEs) in patients, with dose-limiting toxicities being reported.[1][3] Furthermore, there was limited and variable target engagement observed in tumor biopsies at the doses tested, and a lack of significant clinical efficacy.[1][6] The best response achieved was stable disease in a subset of patients.[1]
Conclusion
This compound is a well-characterized, potent inhibitor of Type I PRMTs with a clear mechanism of action that leads to anti-proliferative effects in preclinical cancer models. Its ability to modulate key signaling pathways and its synergistic effects with PRMT5 inhibition in MTAP-deleted cancers highlight the therapeutic potential of targeting arginine methylation. However, the clinical development of GSK3368715 was halted due to safety concerns and insufficient efficacy in early-phase trials. Despite this setback, the insights gained from the study of GSK3368715 continue to inform the development of next-generation PRMT inhibitors and the broader field of epigenetic cancer therapies.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Facebook [cancer.gov]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Facebook [cancer.gov]
GSK3368715 Hydrochloride: A Technical Overview of its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride, also known as EPZ019997, is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMT activity, particularly PRMT1, which is responsible for the majority of cellular arginine methylation, has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target.[1][3][4] GSK3368715 is a first-in-class inhibitor that is S-adenosyl-L-methionine (SAM) uncompetitive, meaning it binds to the enzyme-substrate complex.[1] This technical guide provides a comprehensive overview of the discovery and development of GSK3368715, including its mechanism of action, preclinical efficacy, and clinical trial findings.
Data Presentation
Biochemical Inhibitory Activity
GSK3368715 has demonstrated potent inhibition of several Type I PRMTs. The following table summarizes its in vitro inhibitory activity.
| Target PRMT | IC50 (nM) | Ki app (nM) |
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 48 | N/A |
| PRMT4 (CARM1) | 1148 | N/A |
| PRMT6 | 5.7 | N/A |
| PRMT8 | 1.7 | 81 |
Data sourced from multiple references.[1][5][6]
In Vitro Anti-proliferative Activity
GSK3368715 has shown significant anti-proliferative effects across a wide range of cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic |
| Various | 12 Tumor Types (249 cell lines) | Majority showed ≥50% growth inhibition | Cytostatic |
Data sourced from multiple references.[2][6]
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of GSK3368715 has been evaluated in various mouse xenograft models.
| Cancer Model | Dosing (mg/kg, oral) | Tumor Growth Inhibition (TGI) | Observations |
| Toledo (DLBCL) | >75 | Tumor Regression | Dose-dependent inhibition leading to tumor regression. |
| BxPC3 (Pancreatic) | 150 | 78% | Significant reduction in tumor growth. |
| BxPC3 (Pancreatic) | 300 | 97% | Near-complete inhibition of tumor growth. |
| Clear Cell Renal Carcinoma | 150 | 98% | Potent anti-tumor effect. |
| Triple-Negative Breast Cancer | 150 | 85% | Significant tumor growth inhibition. |
| Pancreatic Adenocarcinoma (PDX) | 300 | >90% in a subset of animals | Robust anti-tumor activity in a patient-derived model. |
Data sourced from multiple references.[2]
Phase 1 Clinical Trial (NCT03666988) Overview
A Phase 1, first-in-human study was conducted to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[7][8]
| Parameter | Finding |
| Dose Escalation | 50 mg, 100 mg, and 200 mg once daily.[7] |
| Dose-Limiting Toxicities (DLTs) | Reported in 3 out of 12 patients (25%) at the 200 mg dose.[7] |
| Adverse Events | A higher-than-expected incidence of thromboembolic events (TEEs) was observed. 9 out of 31 patients (29%) experienced 12 TEEs, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[7] |
| Clinical Efficacy | The best response achieved was stable disease in 9 out of 31 patients (29%).[7] |
| Pharmacokinetics | Maximum plasma concentration was reached within 1 hour post-dosing.[7] |
| Target Engagement | Observed in the blood, but was modest and variable in tumor biopsies at the 100 mg dose.[7] |
| Study Outcome | The study was terminated early due to the risk/benefit analysis based on the incidence of TEEs, limited target engagement at lower doses, and lack of observed clinical efficacy.[7] |
Signaling Pathways
PRMT1 Signaling and Inhibition by GSK3368715
Protein Arginine Methyltransferase 1 (PRMT1) plays a crucial role in regulating various cellular processes, including signal transduction and gene expression, through the methylation of histone and non-histone proteins. Its dysregulation is implicated in cancer. GSK3368715 acts as a potent inhibitor of PRMT1, thereby modulating these pathways.
Caption: PRMT1 signaling pathway and the inhibitory action of GSK3368715.
Impact of GSK3368715 on EGFR and Wnt Signaling
GSK3368715-mediated inhibition of PRMT1 has been shown to affect critical cancer-related signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt pathways.[1][2]
Caption: GSK3368715's impact on EGFR and Wnt signaling pathways.
Experimental Protocols
In Vitro IC50 Determination for PRMTs
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 against Type I PRMT enzymes.[1]
-
Reaction Mixture Preparation :
-
Prepare a reaction buffer suitable for PRMT activity.
-
In a microplate, combine the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM).[1]
-
-
Inhibitor Addition :
-
Add varying concentrations of GSK3368715 to the wells. Include a control with no inhibitor (DMSO vehicle).
-
-
Incubation :
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration to allow the methylation reaction to proceed.
-
-
Reaction Termination :
-
Stop the reaction by adding a suitable stop solution.
-
-
Detection :
-
Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.
-
Measure the incorporation of the radiolabeled methyl group using a scintillation counter.
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of GSK3368715 relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes a general procedure for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.[2]
-
Cell Culture :
-
Culture the desired cancer cell line (e.g., Toledo for DLBCL, BxPC3 for pancreatic cancer) under standard sterile conditions.
-
-
Animal Model :
-
Use immunodeficient mice (e.g., NOD-SCID or nude mice).
-
-
Tumor Implantation :
-
Harvest cancer cells during their exponential growth phase.
-
Inject a suspension of cells (e.g., 5-10 million cells in a mixture of PBS and Matrigel) subcutaneously into the flank of each mouse.
-
-
Tumor Growth and Randomization :
-
Monitor tumor growth regularly.
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.
-
-
Drug Administration :
-
Prepare GSK3368715 in a suitable vehicle for oral administration (gavage).
-
Administer the specified dose of GSK3368715 or vehicle to the respective groups daily.
-
-
Monitoring and Endpoint :
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the control group reach a specified size or after a defined treatment period.
-
-
Data Analysis :
-
Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and control groups.
-
Perform statistical analysis to determine the significance of the observed anti-tumor effects.
-
GSK3368715 Discovery and Development Workflow
The following diagram illustrates the key stages in the discovery and development of GSK3368715.
Caption: High-level workflow of GSK3368715 discovery and development.
Conclusion
This compound is a potent and selective inhibitor of Type I PRMTs that demonstrated significant anti-tumor activity in preclinical models.[9] Its development program, however, was halted during Phase 1 clinical trials due to an unfavorable risk/benefit profile, primarily driven by a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at tolerable doses.[7] Despite the termination of its clinical development, the research on GSK3368715 has provided valuable insights into the therapeutic potential and challenges of targeting Type I PRMTs in oncology. The detailed preclinical data and the lessons learned from its clinical evaluation serve as a critical resource for the ongoing development of novel PRMT inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT1 regulates EGFR and Wnt signaling pathways and is a promising target for combinatorial treatment of breast cancer | bioRxiv [biorxiv.org]
- 3. Epigenase Type I PRMT Methyltransferase Activity/Inhibition Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also identified as EPZ019997, is a first-in-class, orally available, and reversible inhibitor targeting a specific family of enzymes implicated in cancer pathogenesis.[1][2] This technical guide provides a comprehensive overview of the molecular target of GSK3368715 hydrochloride, its mechanism of action, and the downstream cellular pathways it modulates. The information presented herein is intended to support further research and drug development efforts centered on this compound and its therapeutic targets.
Primary Molecular Target: Type I Protein Arginine Methyltransferases (PRMTs)
The principal molecular targets of GSK3368715 are the Type I protein arginine methyltransferases (PRMTs) .[3][4] This family of enzymes plays a critical role in post-translational modification by catalyzing the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone protein substrates.[3][5] Specifically, Type I PRMTs are responsible for asymmetric dimethylation of arginine (ADMA).[3] The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been linked to the progression of various solid and hematopoietic cancers, making them attractive targets for therapeutic intervention.[3][6]
GSK3368715 acts as a potent, SAM-uncompetitive inhibitor of Type I PRMTs.[3][7] This mode of inhibition signifies that the compound binds to the enzyme-substrate complex.[3] By inhibiting Type I PRMTs, GSK3368715 leads to a global shift in arginine methylation states, specifically a reduction in ADMA and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[7]
Quantitative Inhibitory Activity
The inhibitory potency of GSK3368715 against various PRMTs has been characterized through biochemical assays. The following tables summarize the reported IC50 and Kiapp values, providing a quantitative measure of the compound's activity and selectivity.
Table 1: Inhibitory Concentration (IC50) of GSK3368715 Against PRMTs
| Target | IC50 (nM) |
| PRMT1 | 3.1[4][8][9] |
| PRMT3 | 48, 162[4][8] |
| PRMT4 | 38, 1148[4][8] |
| PRMT6 | 4.7, 5.7[4][8] |
| PRMT8 | 1.7, 39[4][8] |
| PRMT5 | >20,408[4] |
| PRMT7 | >40,000[4] |
| PRMT9 | >15,000[4] |
Table 2: Apparent Inhibition Constant (Kiapp) of GSK3368715 for Type I PRMTs
| Target | Kiapp (nM) |
| PRMT1 | 1.5 - 81[7] |
| PRMT3 | 1.5 - 81[7] |
| PRMT4 | 1.5 - 81[7] |
| PRMT6 | 1.5 - 81[7] |
| PRMT8 | 1.5 - 81[7] |
Downstream Signaling Pathways and Cellular Effects
The inhibition of Type I PRMTs by GSK3368715 triggers a cascade of downstream effects, impacting critical cellular processes and signaling pathways that are often dysregulated in cancer.
Modulation of Oncogenic Signaling Pathways
Preclinical studies have demonstrated that inhibition of PRMT1, a primary target of GSK3368715, can attenuate the signaling of key oncogenic pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[3][5] PRMT1 is known to regulate the expression of components within these pathways, and its inhibition can therefore lead to a reduction in proliferative and survival signals in cancer cells.[5]
Impact on RNA Metabolism and Splicing
Type I PRMTs methylate various RNA-binding proteins, influencing RNA processing and splicing.[6] Inhibition by GSK3368715 has been shown to alter exon usage, suggesting a significant impact on alternative splicing.[8][9] This disruption of normal RNA metabolism can be detrimental to cancer cells that rely on specific splice variants for their growth and survival.
Induction of Anti-Proliferative and Cytotoxic Effects
GSK3368715 has demonstrated potent anti-proliferative activity across a broad range of cancer cell lines, including those from hematological and solid tumors.[7] In some cancer cell lines, such as the Toledo Diffuse Large B-cell Lymphoma (DLBCL) line, GSK3368715 induces a cytotoxic response, leading to cell death.[10]
Experimental Protocols
The following sections outline the general methodologies employed in the preclinical characterization of GSK3368715.
In Vitro Assays
-
Biochemical IC50 Determination: The inhibitory activity of GSK3368715 against purified PRMT enzymes is typically determined using radiometric or fluorescence-based assays. These assays measure the transfer of a methyl group from a labeled SAM donor to a specific substrate in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated as the concentration of GSK3368715 required to inhibit 50% of the enzyme's activity.
-
In-Cell Western Blotting: To assess the effect of GSK3368715 on cellular protein methylation, an In-Cell Western protocol is utilized.[7]
-
Cell Seeding and Treatment: Cancer cell lines (e.g., RKO cells) are seeded in 384-well plates and treated with a dilution series of GSK3368715 or a vehicle control (e.g., DMSO).[7]
-
Incubation: Plates are incubated for a specified period (e.g., 3 days) at 37°C in a 5% CO2 environment.[7]
-
Cell Fixation and Permeabilization: Cells are fixed with ice-cold methanol (B129727) to preserve cellular structures.[7]
-
Blocking: Non-specific antibody binding is blocked using a suitable blocking buffer.[7]
-
Antibody Incubation: Cells are incubated with primary antibodies specific for methylated proteins (e.g., anti-ADMA) and a normalization control (e.g., an antibody against a housekeeping protein).
-
Secondary Antibody and Detection: Fluorescently labeled secondary antibodies are used for detection, and the signal is quantified using an imaging system.
-
In Vivo Studies
-
Xenograft Models: The anti-tumor efficacy of GSK3368715 in vivo is evaluated using various cancer cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models.[4][10]
-
Tumor Implantation: Human cancer cells (e.g., Toledo DLBCL, BxPC-3 pancreatic) are implanted subcutaneously into immunocompromised mice.[4][10]
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with GSK3368715, typically administered orally at various doses (e.g., 9.375-300 mg/kg).[4][10]
-
Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study to assess the effect of the treatment.
-
Pharmacodynamic Analysis: Tumor and blood samples can be collected to measure target engagement and downstream biomarker modulation.
-
Clinical Development Status
GSK3368715 has been investigated in a Phase 1 clinical trial in adult patients with advanced-stage solid tumors (NCT03666988).[2][11] The study evaluated the safety, pharmacokinetics, and pharmacodynamics of escalating doses of the compound.[2] However, the trial was terminated early due to a higher-than-expected incidence of thromboembolic events, limited target engagement at lower doses, and a lack of observed clinical efficacy.[2]
Conclusion
This compound is a potent and selective inhibitor of Type I protein arginine methyltransferases. Its mechanism of action, centered on the disruption of arginine methylation, leads to the modulation of key oncogenic signaling pathways, alterations in RNA metabolism, and potent anti-proliferative effects in a range of preclinical cancer models. While its clinical development has faced challenges, the extensive preclinical characterization of GSK3368715 provides a valuable foundation for the ongoing exploration of PRMT inhibitors as a therapeutic strategy in oncology. The data and methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing this field of study.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. Facebook [cancer.gov]
GSK3368715 Hydrochloride: A Technical Guide to its Core Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride is a potent, orally available, and reversible small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical for regulating numerous cellular processes, including signal transduction, gene expression, RNA metabolism, and the DNA damage response.[2][3] Dysregulation of Type I PRMT activity, particularly PRMT1, is implicated in the pathogenesis of various solid and hematopoietic cancers, making it a compelling target for therapeutic intervention.[1][4] GSK3368715 functions as a SAM-uncompetitive inhibitor, binding to the enzyme-substrate complex.[2] This guide provides an in-depth overview of the this compound signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: Inhibition of Type I PRMTs
GSK3368715 primarily targets Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues.[2] By inhibiting these enzymes, GSK3368715 modulates the methylation status of a wide array of protein substrates, leading to downstream effects on critical cellular signaling pathways.[1]
Quantitative Data Presentation
Inhibitory Activity of GSK3368715
The inhibitory potency of GSK3368715 has been quantified against a panel of PRMT enzymes. The half-maximal inhibitory concentration (IC50) and the apparent inhibition constant (Ki) values are summarized below.
| Target PRMT | IC50 (nM) | Reference(s) |
| PRMT1 | 3.1 | [2][5] |
| PRMT3 | 48 | [2] |
| PRMT4 (CARM1) | 1148 | [2] |
| PRMT6 | 5.7 | [2] |
| PRMT8 | 1.7 | [2] |
| Target PRMT | Ki app (nM) | Reference(s) |
| PRMT1 | 1.5 | [6] |
| PRMT8 | 81 | [6] |
In Vivo Efficacy of GSK3368715 in Xenograft Models
GSK3368715 has demonstrated significant anti-tumor activity in various preclinical cancer models.
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings | Reference(s) |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression | [4][7] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition | [4][7] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition | [4][7] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition | [7] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition | [7] |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 mg/kg, oral | >90% tumor growth inhibition in a subset of animals | [7] |
Key Signaling Pathways Modulated by GSK3368715
Inhibition of Type I PRMTs by GSK3368715 leads to the modulation of several critical downstream signaling pathways that are often dysregulated in cancer. The primary consequences of PRMT1 inhibition include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2]
GSK3368715 and the EGFR Signaling Pathway
PRMT1 has been shown to regulate the EGFR signaling pathway through multiple mechanisms. It can directly methylate EGFR at arginine residues, and it can also be recruited to the EGFR promoter to regulate its transcription.[1][7] Inhibition of PRMT1 by GSK3368715 can therefore lead to a downstream dampening of EGFR signaling.
References
- 1. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. An essential role of PRMT1-mediated EGFR methylation in EGFR activation by ribonuclease 5 - PMC [pmc.ncbi.nlm.nih.gov]
A-Technical-Guide-to-the-Preclinical-Profile-of-GSK3368715-Hydrochloride
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a crucial role in cellular processes by methylating arginine residues on histone and non-histone proteins.[1][3] Dysregulation of Type I PRMTs, particularly PRMT1, is implicated in the development and progression of numerous solid and hematopoietic cancers, making them a compelling therapeutic target.[2][4]
GSK3368715 functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex to prevent the transfer of methyl groups.[1][4] This action inhibits the monomethylation and asymmetric dimethylation of arginine-containing substrates, which can suppress tumor cell proliferation, migration, and invasion.[2] Preclinical studies have demonstrated its anti-tumor activity across a range of cancer models.[5][6] This document provides a comprehensive overview of the preclinical data for GSK3368715, including its inhibitory activity, efficacy in various cancer models, effects on key signaling pathways, and detailed experimental protocols.
Quantitative Data Presentation
In Vitro Inhibitory Activity
GSK3368715 exhibits potent inhibition of several Type I PRMT enzymes, with nanomolar efficacy against its primary target, PRMT1. The half-maximal inhibitory concentrations (IC50) against a panel of PRMTs are summarized below.
| Target Enzyme | IC50 (nM)[6] |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
In Vitro Anti-proliferative Activity
The compound has shown broad anti-proliferative effects in a large panel of cancer cell lines.[4][6] A cytotoxic response, as opposed to a cytostatic one, was notably observed in hematological cancer models.[4]
| Cell Line / Cancer Type | Metric | Value (nM)[6] | Effect Type[4] |
| Toledo (DLBCL) | gIC50 | 59 | Cytotoxic |
| Lymphoma Cell Lines | - | - | Cytotoxic (56%) |
| Acute Myeloid Leukemia (AML) | - | - | Cytotoxic (50%) |
| Solid Tumor Cell Lines | - | - | Cytostatic (most) |
In Vivo Anti-Tumor Efficacy in Xenograft Models
GSK3368715 has demonstrated significant dose-dependent tumor growth inhibition and, in some cases, tumor regression in various cell line and patient-derived xenograft (PDX) models.[6]
| Cancer Model | Dosing (mg/kg) | Tumor Growth Inhibition (TGI) / Effect[6] |
| Toledo (DLBCL) | >75 | Tumor Regression |
| BxPC3 (Pancreatic) | 150 | 78% TGI |
| BxPC3 (Pancreatic) | 300 | 97% TGI |
| Clear Cell Renal Carcinoma | 150 | 98% TGI |
| Triple-Negative Breast Cancer | 150 | 85% TGI |
| Pancreatic Adenocarcinoma (PDX) | 300 | >90% TGI (in a subset of animals) |
Signaling Pathways and Mechanism of Action
Inhibition of Type I PRMTs by GSK3368715 leads to a global shift in arginine methylation states, decreasing asymmetric dimethylarginine (ADMA) while increasing monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][6] This alteration impacts several oncogenic signaling pathways.[1]
-
EGFR Signaling: PRMT1 can activate the EGFR pathway. GSK3368715-mediated inhibition of PRMT1 can lead to the downregulation of this key cancer signaling pathway.[1]
-
Wnt Signaling: PRMT1 is known to activate the canonical Wnt signaling pathway. Inhibition by GSK3368715 can suppress this pathway, which is crucial for the proliferation of many cancer types.[3]
-
RNA Metabolism & DNA Damage Response: PRMT1 plays a significant role in RNA splicing and the DNA damage response.[3] Its inhibition can impair these processes, potentially leading to genomic instability and tumor growth inhibition.[1]
-
Synergy with PRMT5 Inhibition: A key finding is the synergistic anti-tumor effect when GSK3368715 is combined with PRMT5 inhibition.[7][8] This is particularly relevant in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[7][8] MTAP deletion causes the buildup of the metabolite methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[7][9] This pre-existing inhibition of PRMT5 sensitizes cancer cells to the effects of GSK3368715.[4][7][8]
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715 Hydrochloride: A Technical Overview of a First-in-Class Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in numerous cellular processes, including gene expression, signal transduction, RNA processing, and DNA repair, through the post-translational modification of arginine residues on histone and non-histone proteins.[1][2][3] Dysregulation of Type I PRMT activity, which catalyzes the formation of asymmetric dimethylarginine (ADMA), has been implicated in the pathogenesis of various solid and hematopoietic cancers, making these enzymes attractive therapeutic targets.[2][4] GSK3368715 is a first-in-class, S-adenosyl-L-methionine (SAM) uncompetitive inhibitor that has demonstrated anti-tumor activity in preclinical models.[1][5] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental data related to GSK3368715 hydrochloride.
Chemical Structure and Properties
This compound is the monohydrochloride salt of the active parent compound. Its chemical identity and key physicochemical properties are summarized in the tables below.
| Identifier | Value | Source |
| Formal Name | N1-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N1,N2-dimethyl-1,2-ethanediamine, monohydrochloride | [6] |
| CAS Number | 2227587-25-7 | [6] |
| Molecular Formula | C20H38N4O2 • HCl | [6] |
| Molecular Weight | 403.0 g/mol | [6][7] |
| SMILES | CN(CCNC)CC1=CNN=C1C2CCC(COCC)(COCC)CC2.Cl | [6] |
| InChI Key | WRVJUOWIQSTJPE-UHFFFAOYSA-N | [6] |
| Property | Value | Source |
| Physical Form | Solid | [6] |
| Solubility | Soluble in DMSO (40 mg/ml) and water. | [5][6][8] |
| Purity | ≥98% | [6] |
Mechanism of Action and Biological Activity
GSK3368715 is a potent and selective inhibitor of Type I PRMTs. It functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[1][9] This inhibition leads to a reduction in the levels of asymmetric dimethylarginine (ADMA) on substrate proteins and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4][5]
Inhibitory Activity
The inhibitory potency of GSK3368715 has been quantified against a panel of PRMT enzymes, demonstrating high selectivity for Type I PRMTs.
| Enzyme | IC50 / Kiapp | Source |
| PRMT1 | 3.1 nM (IC50) | [4][6][9] |
| PRMT3 | 48 nM (IC50) | [4][9] |
| PRMT4 (CARM1) | 1148 nM (IC50) | [4][9] |
| PRMT6 | 5.7 nM (IC50) | [4][9] |
| PRMT8 | 1.7 nM (IC50) | [4][9] |
| PRMT5 | >20,408 nM (IC50) | [6] |
| PRMT7 | >40,000 nM (IC50) | [6] |
| PRMT9 | >15,000 nM (IC50) | [6] |
Note: IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Kiapp values are apparent inhibition constants.
Signaling Pathways
Inhibition of Type I PRMTs by GSK3368715 impacts critical downstream signaling pathways that are often dysregulated in cancer.[1] The primary consequences include effects on the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, as well as broader impacts on RNA metabolism and the DNA damage response.[1]
Experimental Protocols
In Vitro Anti-proliferative Assay
A common method to determine the anti-proliferative activity of GSK3368715 in cancer cell lines involves a multi-day incubation followed by a cell viability assessment.
Methodology:
-
Cell Seeding: Cancer cell lines (e.g., Toledo DLBCL, BxPC-3 pancreatic) are seeded in 384-well plates at an appropriate density.[5]
-
Compound Addition: Cells are treated with a serial dilution of GSK3368715 (e.g., a 20-point two-fold dilution series starting from ~30 µM) or a vehicle control (e.g., 0.15% DMSO).[5]
-
Incubation: Plates are incubated for a period of 3 to 7 days at 37°C in a humidified incubator with 5% CO2.[5]
-
Cell Viability Measurement: After incubation, cell viability is assessed using a suitable method. For example, an In-Cell Western assay can be performed by fixing the cells with methanol, blocking, and then probing with antibodies to determine cell number.[5]
-
Data Analysis: The results are analyzed to determine the concentration of GSK3368715 that causes 50% growth inhibition (gIC50 or IC50). For example, the Toledo DLBCL cell line showed a cytotoxic response with a gIC50 of 59 nM.[4]
In Vivo Tumor Xenograft Studies
The anti-tumor efficacy of GSK3368715 has been evaluated in various mouse xenograft models.
Methodology:
-
Tumor Implantation: Human cancer cells (e.g., Toledo DLBCL, BxPC-3 pancreatic, ACHN renal, MDA-MB-468 breast) are implanted subcutaneously into immunocompromised mice.[6]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. GSK3368715 is administered orally at various doses (e.g., 9.375-300 mg/kg) once or twice daily.[4][6]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumor growth inhibition is calculated.
Results:
-
In a Toledo DLBCL xenograft model, GSK3368715 induced dose-dependent tumor growth inhibition, with tumor regression observed in mice treated with >75 mg/kg.[4]
-
In a BxPC-3 pancreatic cancer xenograft model, GSK3368715 reduced tumor growth by 78% and 97% at 150 mg/kg and 300 mg/kg, respectively.[4]
-
Significant tumor growth inhibition was also observed in ACHN renal carcinoma (98% at 150 mg/kg) and MDA-MB-468 breast cancer (85% at 150 mg/kg) xenograft models.[4][6]
Clinical Development
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[10][11]
-
Study Design: The study involved dose escalation of orally administered GSK3368715 (50, 100, and 200 mg once daily).[10]
-
Pharmacokinetics: Following single and repeated dosing, the maximum plasma concentration of GSK3368715 was reached within 1 hour post-dosing.[10]
-
Safety and Efficacy: The study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[10] Twelve TEEs were observed in 9 out of 31 patients, including 8 grade 3 events and 1 grade 5 pulmonary embolism.[10] The best response achieved was stable disease in 9 of 31 patients (29%).[10] Limited and variable target engagement was observed in tumor biopsies at the 100 mg dose.[10]
Conclusion
This compound is a potent and selective, orally available, SAM-uncompetitive inhibitor of Type I PRMTs. It has demonstrated significant anti-proliferative activity in a broad range of preclinical cancer models by modulating key signaling pathways. Despite its promising preclinical profile, its clinical development was halted due to safety concerns, specifically a higher-than-expected incidence of thromboembolic events, and limited evidence of clinical efficacy and target engagement at tolerated doses. The data and methodologies presented in this guide provide a comprehensive resource for researchers in the field of epigenetics and cancer drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Facebook [cancer.gov]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. selleckchem.com [selleckchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
An In-Depth Technical Guide to the Solubility and Stability of GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of GSK3368715 hydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] GSK3368715 is an orally available, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of several PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] By inhibiting these enzymes, GSK3368715 prevents the asymmetric dimethylation of arginine residues on protein substrates, which can modulate gene expression and cellular signaling.[1] This document consolidates available data on the compound's physicochemical properties to aid in its effective use in a laboratory setting.
Core Properties of GSK3368715
GSK3368715 is a first-in-class inhibitor of Type I PRMTs that has demonstrated anti-proliferative effects in a wide range of cancer cell lines and anti-tumor activity in preclinical models.[3][4] Its mechanism involves binding to the protein substrate binding pocket of Type I PRMTs, which leads to a global shift in arginine methylation states, specifically a decrease in asymmetric dimethylarginine (ADMA) and an increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][5]
Solubility Data
The solubility of GSK3368715 can be influenced by its salt form. Data for both the trihydrochloride and monohydrochloride salts are presented below. It is critical to use fresh, anhydrous solvents, particularly for DMSO, as its moisture-absorbing nature can reduce the compound's solubility.[1][3]
Table 1: Solubility of GSK3368715 Trihydrochloride
| Solvent | Solubility (mg/mL) | Molar Equivalent | Source |
| DMSO | 81 | 170.20 mM | [1][3] |
| Water | 81 | 170.20 mM | [1][3] |
| Ethanol | 81 | 170.20 mM | [1][3] |
Table 2: Solubility of GSK3368715 Monohydrochloride
| Solvent | Solubility (mg/mL) | Molar Equivalent | Source |
| DMSO | 40 | ~99.25 mM | [1][6] |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. The solid powder form is stable for extended periods when stored at -20°C.[3] Once dissolved in a solvent, the stability of the stock solution is more limited, and repeated freeze-thaw cycles should be avoided by aliquoting into single-use volumes.[3]
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| Stock Solution in Solvent | -80°C | 1 year | [3] |
| Stock Solution in Solvent | -20°C | 1 month | [3] |
For aqueous stock solutions, it is recommended to filter and sterilize the solution through a 0.22 μm filter before use.[2]
Experimental Protocols
Preparation of Stock Solutions
This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile polypropylene (B1209903) tubes
-
Vortex mixer
-
Water bath or sonicator (optional)
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
Weigh the desired amount of the compound.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., to prepare an 81 mg/mL stock solution of the trihydrochloride salt, add 1 mL of DMSO to 81 mg of the compound).[1]
-
Vortex the solution thoroughly to aid dissolution.[7]
-
If necessary, gently warm the solution in a 37°C water bath or use an ultrasonic bath to ensure the compound is fully dissolved.[1][7]
-
Once the solution is clear, aliquot it into smaller, single-use volumes in sterile tubes to prevent contamination and degradation from repeated freeze-thaw cycles.[3]
-
Store the aliquots at -80°C for long-term stability.[3]
Caption: A flowchart detailing the experimental workflow for preparing this compound stock solutions.
Signaling Pathways and Mechanism of Action
GSK3368715 functions by inhibiting Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][8] This inhibition modulates critical downstream signaling pathways often dysregulated in cancer, primarily the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[8][9]
Caption: The inhibitory mechanism of GSK3368715 on Type I PRMTs, preventing protein arginine methylation.
By blocking Type I PRMTs, GSK3368715 prevents the methylation of key proteins involved in signal transduction. For instance, PRMT1 can regulate the EGFR signaling pathway and is also required to stimulate the canonical Wnt pathway.[9] Inhibition by GSK3368715 can therefore lead to decreased cell proliferation and survival in cancer cells where these pathways are overactive.[9]
Caption: Modulation of EGFR and Wnt signaling pathways as a result of Type I PRMT inhibition by GSK3368715.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715 hydrochloride for cancer research
An In-depth Technical Guide to GSK3368715 Hydrochloride for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a first-in-class, orally active, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] PRMTs are a family of enzymes that catalyze the transfer of methyl groups to arginine residues on proteins, a critical post-translational modification involved in numerous cellular processes.[1][4] The dysregulation and overexpression of Type I PRMTs, particularly PRMT1, have been linked to the development and progression of various solid and hematopoietic cancers, making them an attractive therapeutic target.[2][5][6] GSK3368715 inhibits the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, which can modulate gene expression, RNA splicing, DNA repair, and signal transduction pathways, thereby inhibiting tumor cell proliferation.[2][6] This technical guide provides a comprehensive overview of GSK3368715, including its mechanism of action, quantitative inhibitory data, key signaling pathways, detailed experimental protocols, and clinical development status.
Core Mechanism of Action
GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, binding to the protein substrate binding pocket of Type I PRMTs.[1][2][7] This mode of inhibition prevents the enzyme from catalyzing the asymmetric dimethylation of arginine residues on its substrates.[6] Consequently, treatment with GSK3368715 leads to a global reduction in ADMA levels and a corresponding accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the product of Type II PRMTs like PRMT5.[2][7] This shift in arginine methylation states disrupts the normal function of numerous proteins involved in oncogenic processes.[7]
Caption: Mechanism of GSK3368715 as a Type I PRMT inhibitor.
Data Presentation
Quantitative Inhibitory Activity
GSK3368715 demonstrates potent inhibition against several Type I PRMTs. The following tables summarize its inhibitory activity based on biochemical assays.
Table 1: Inhibitory Potency (IC50 & Kiapp) of GSK3368715 Against Type I PRMTs
| Target PRMT | IC50 (nM) | Apparent Ki (Kiapp) (nM) |
| PRMT1 | 3.1[1][8] | 1.5[1][7] |
| PRMT3 | 48[1][8] | N/A |
| PRMT4 (CARM1) | 1148[1][8] | N/A |
| PRMT6 | 5.7[1][8] | N/A |
| PRMT8 | 1.7[1][8] | 81[1][7] |
| N/A: Data not available in the provided search results. |
Preclinical In Vivo Efficacy
GSK3368715 has shown significant anti-tumor activity in various preclinical xenograft models.
Table 2: Summary of Preclinical In Vivo Studies
| Cancer Model | Cell Line | Dosing (Oral, Daily) | Key Outcomes |
| Diffuse Large B-cell Lymphoma (DLBCL) | Toledo | >75 mg/kg | Dose-dependent tumor regression[8] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg | 78% tumor growth inhibition[8] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg | 97% tumor growth inhibition[8] |
| Pancreatic Cancer (PDX model) | - | 300 mg/kg | >90% tumor growth inhibition in a subset of animals[8] |
| Clear Cell Renal Carcinoma | - | 150 mg/kg | 98% tumor growth inhibition[8] |
| Triple-Negative Breast Cancer | - | 150 mg/kg | 85% tumor growth inhibition[8] |
Clinical Trial Data
A Phase 1 clinical trial (NCT03666988) evaluated GSK3368715 in patients with advanced solid tumors.[2][9] The study was terminated early.[5][9]
Table 3: Key Findings from Phase 1 Trial (NCT03666988)
| Parameter | Details |
| Patient Population | Adults with advanced-stage solid tumors[9] |
| Dose Escalation | 50 mg, 100 mg, and 200 mg once daily[9] |
| Dose-Limiting Toxicities (DLTs) | 3 of 12 patients (25%) at 200 mg (aortic thrombosis, atrial fibrillation, platelet count decrease)[2][9] |
| Most Common Adverse Events | Nausea (29%), anemia (29%), fatigue (26%)[2] |
| Significant Safety Concern | Higher-than-expected incidence of thromboembolic events (TEEs). 9 of 31 patients (29%) experienced TEEs, including one Grade 5 pulmonary embolism.[2][9] |
| Pharmacokinetics (PK) | Maximum plasma concentration reached within 1 hour post-dosing[9] |
| Pharmacodynamics (PD) | Target engagement observed in blood; modest and variable in tumor biopsies at 100 mg[9] |
| Clinical Efficacy | Best response was stable disease in 9 of 31 patients (29%). No partial or complete responses were observed.[2][9] |
| Study Outcome | Early termination due to risk/benefit analysis based on TEEs, limited target engagement, and lack of clinical efficacy[9][10] |
Key Signaling Pathways and Therapeutic Strategies
Inhibition of Type I PRMTs by GSK3368715 affects multiple signaling pathways crucial for cancer cell survival and proliferation.
Regulation of Gene Expression and RNA Splicing
Type I PRMTs methylate histone and non-histone proteins, including components of the spliceosome.[2][11] By inhibiting these enzymes, GSK3368715 can alter gene expression and induce aberrant mRNA splicing, which can be detrimental to cancer cells that are highly dependent on specific splicing patterns for their growth.[2][11]
Synergy with PRMT5 Inhibition in MTAP-Deleted Cancers
A key therapeutic strategy involves the synergy between GSK3368715 and PRMT5 inhibitors, particularly in cancers with a deletion of the methylthioadenosine phosphorylase (MTAP) gene.[3] MTAP deletion, common in many cancers, leads to the accumulation of 2-methylthioadenosine (B1229828) (MTA), an endogenous inhibitor of PRMT5.[2][3] This partial inhibition of PRMT5 renders these cancer cells more vulnerable to the effects of a Type I PRMT inhibitor like GSK3368715.[2][3] The dual inhibition of both Type I and Type II PRMT pathways has a potent anti-proliferative effect.[3]
Caption: Synergistic inhibition in MTAP-deleted tumors.
Experimental Protocols
Protocol 1: In Vitro PRMT Inhibition Assay (IC50 Determination)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of GSK3368715 against a specific PRMT enzyme using a radio-enzymatic assay.
-
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1)
-
Biotinylated peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
GSK3368715 serial dilutions
-
Assay buffer
-
Reaction quenching solution (e.g., trichloroacetic acid)
-
Filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare reaction mixtures in a 96-well plate containing assay buffer, PRMT enzyme, and the peptide substrate.
-
Add serial dilutions of GSK3368715 or DMSO (vehicle control) to the wells.
-
Initiate the reaction by adding [³H]-SAM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for methylation.[1]
-
Terminate the reaction by adding the quenching solution.[1]
-
Transfer the mixture to a filter plate to capture the biotinylated peptide.[1]
-
Wash the wells to remove unincorporated [³H]-SAM.
-
Quantify the incorporated radioactivity using a scintillation counter.[1]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: General workflow for an in vitro PRMT inhibition assay.
Protocol 2: Cell Proliferation Assay
This protocol measures the effect of GSK3368715 on the proliferation of cancer cell lines.
-
Materials:
-
Cancer cell line of interest (e.g., Toledo DLBCL cells)
-
Complete culture medium
-
96-well plates
-
GSK3368715 serial dilutions
-
Cell viability reagent (e.g., MTS or MTT)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[12]
-
Treat the cells with a range of concentrations of GSK3368715 or DMSO vehicle control.
-
Incubate the plates for a specified period (e.g., 72 to 144 hours) at 37°C in a 5% CO₂ incubator.[12][13]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours to allow for color development.[12]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[12]
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
-
Protocol 3: Western Blot for Target Engagement
This protocol assesses the in-cell or in-tissue inhibition of PRMT activity by measuring the levels of ADMA on a known substrate.
-
Materials:
-
Cells or tissue lysates treated with GSK3368715
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-hnRNP-A1, and a loading control like β-actin)[2]
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Harvest and lyse cells or homogenize tissue samples.[12]
-
Determine protein concentration.[12]
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.[12]
-
Block the membrane for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C.[12]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Apply the chemiluminescent substrate and visualize protein bands using a digital imager.[12]
-
Quantify band intensity and normalize to the loading control to assess the reduction in ADMA levels.
-
Protocol 4: Animal Xenograft Studies
This protocol details a general procedure for evaluating the in vivo efficacy of GSK3368715.
-
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
Cancer cell line (e.g., BxPC-3)
-
Matrigel (optional)
-
GSK3368715 formulation for oral gavage
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant cancer cells (e.g., 5 x 10⁶ cells) into the flank of the mice.[14]
-
Allow tumors to grow to a mean volume of approximately 150-200 mm³.[14]
-
Randomize mice into treatment and vehicle control groups.[14]
-
Administer GSK3368715 or vehicle orally once daily at the desired dose.[14]
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume is often calculated as (length x width²)/2.[14]
-
Continue treatment for the planned duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate tumor growth inhibition (TGI) as the percentage difference in mean tumor volume between treated and vehicle groups.[14]
-
Caption: General workflow for an in vivo xenograft efficacy study.
Conclusion and Future Directions
GSK3368715 is a potent and selective inhibitor of Type I PRMTs that has demonstrated significant anti-proliferative activity in a wide range of preclinical cancer models.[7] Its mechanism of action, involving the global alteration of asymmetric arginine methylation, disrupts key oncogenic pathways.[2] The synergistic effect observed with PRMT5 inhibition in MTAP-deficient tumors highlights a promising patient selection strategy.[3]
However, the clinical development of GSK3368715 was halted due to a challenging safety profile, specifically a high incidence of thromboembolic events, and a lack of compelling clinical efficacy at tolerated doses in a broad solid tumor population.[2][9][10] These findings underscore the critical need to better understand the on-target and off-target toxicities of Type I PRMT inhibition and to identify predictive biomarkers to select patient populations most likely to benefit. Despite the clinical setback, GSK3368715 remains an invaluable chemical probe for elucidating the complex roles of Type I PRMTs in cancer biology and for validating this class of enzymes as a therapeutic target. Future research will likely focus on developing next-generation Type I PRMT inhibitors with an improved therapeutic window and exploring rational combination strategies to overcome resistance and enhance efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Structure and Functions of PRMT5 in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
In Vitro Anti-proliferative Effects of GSK3368715: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and selective, orally bioavailable, small molecule inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in cellular processes such as gene expression, RNA splicing, and cell signaling. Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This technical guide provides an in-depth overview of the in vitro anti-proliferative effects of GSK3368715, detailing its mechanism of action, quantitative data on its activity, experimental protocols, and the signaling pathways it modulates.
Data Presentation
The anti-proliferative activity of GSK3368715 has been evaluated across a broad range of cancer cell lines. While extensive screening has been performed, this guide presents a summary of publicly available quantitative data.
Enzymatic Inhibitory Activity
GSK3368715 is a potent inhibitor of several Type I Protein Arginine Methyltransferases (PRMTs). The half-maximal inhibitory concentrations (IC50) against a panel of these enzymes are detailed below.
| Target Enzyme | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [1][2] |
| PRMT3 | 48 | [1][2] |
| PRMT4 | 1148 | [1][2] |
| PRMT6 | 5.7 | [1][2] |
| PRMT8 | 1.7 | [1][2] |
In Vitro Anti-proliferative Activity
GSK3368715 has demonstrated anti-proliferative effects in a wide array of cancer cell lines. A screening of 249 cancer cell lines from 12 tumor types revealed that the majority of these cell lines exhibited 50% or more growth inhibition when treated with GSK3368715.[1][2] Specific growth inhibition (GI50) and half-maximal growth inhibition (gIC50) values for selected cell lines are presented below.
| Cell Line | Cancer Type | GI50 / gIC50 (nM) | Reference |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 (gIC50) | [1] |
It is important to note that the anti-proliferative effects of GSK3368715 can vary significantly between different cancer cell lines and subtypes.
Signaling Pathways
GSK3368715 exerts its anti-proliferative effects by inhibiting PRMT1, a Type I protein arginine methyltransferase. PRMT1 plays a significant role in several oncogenic signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways. Inhibition of PRMT1 by GSK3368715 disrupts these pathways, leading to decreased cancer cell proliferation and survival.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This protocol outlines a common method for determining the in vitro anti-proliferative effects of GSK3368715 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
GSK3368715 (dissolved in DMSO)
-
Opaque-walled 96-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in an opaque-walled 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of GSK3368715 in complete culture medium. A typical concentration range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.
-
Add the diluted compounds or vehicle control to the respective wells. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the GI50 or IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Conclusion
GSK3368715 is a potent inhibitor of Type I PRMTs with demonstrated in vitro anti-proliferative effects across a wide range of cancer cell lines. Its mechanism of action, involving the disruption of key oncogenic signaling pathways, provides a strong rationale for its investigation as a potential anti-cancer therapeutic. The provided data and protocols serve as a valuable resource for researchers in the field of oncology and drug development who are exploring the therapeutic potential of PRMT inhibitors. Further investigation into the specific cancer subtypes most sensitive to GSK3368715 and the development of predictive biomarkers will be crucial for its potential clinical application.
References
GSK3368715 Hydrochloride and Arginine Methylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein arginine methylation is a critical post-translational modification involved in a myriad of cellular processes, including signal transduction, gene transcription, RNA splicing, and DNA repair.[1][2] This process is catalyzed by a family of enzymes known as Protein Arginine Methyltransferases (PRMTs). PRMTs are classified into three types based on the methylation state they produce on arginine residues. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) generate asymmetric dimethylarginine (ADMA), Type II PRMTs (PRMT5 and 9) produce symmetric dimethylarginine (SDMA), and Type III PRMTs (PRMT7) catalyze the formation of monomethylarginine (MMA).[3]
Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, has been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets.[4] GSK3368715 hydrochloride, also known as EPZ019997, is a first-in-class, orally active, potent, and selective inhibitor of Type I PRMTs.[5] This technical guide provides a comprehensive overview of GSK3368715, its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study.
Mechanism of Action
GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs.[6] This means it binds to the PRMT-substrate complex, preventing the transfer of a methyl group from SAM to the arginine residue on the substrate protein.[7] By inhibiting Type I PRMTs, GSK3368715 leads to a global reduction in ADMA levels and a subsequent increase in MMA and SDMA as other PRMT types may compensate.[1] This shift in arginine methylation patterns disrupts downstream cellular processes that are dependent on ADMA, ultimately leading to anti-proliferative effects in cancer cells.[7]
Data Presentation
Biochemical Inhibitory Activity
GSK3368715 demonstrates high potency and selectivity for Type I PRMTs over other methyltransferases.
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [6] |
| PRMT3 | 48 | [6] |
| PRMT4 (CARM1) | 1148 | [6] |
| PRMT6 | 5.7 | [6] |
| PRMT8 | 1.7 | [6] |
In Vitro Anti-proliferative Activity
GSK3368715 has shown broad anti-proliferative activity across a range of cancer cell lines.
| Cell Line | Cancer Type | gIC50 (nM) | Reference |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | [8] |
| HCT-116 | Colorectal Carcinoma | 38,250 | [6] |
Note: The majority of 249 cancer cell lines tested showed 50% or more growth inhibition.[6]
In Vivo Efficacy in Xenograft Models
GSK3368715 has demonstrated significant anti-tumor activity in various preclinical xenograft models.[9]
| Cancer Model | Xenograft Type | Dosing (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | Reference |
| Toledo (DLBCL) | Cell Line-Derived | >75 | Regression | [8] |
| BxPC3 (Pancreatic) | Cell Line-Derived | 150 | 78 | [6] |
| BxPC3 (Pancreatic) | Cell Line-Derived | 300 | 97 | [6] |
Phase 1 Clinical Trial (NCT03666988) Summary
A Phase 1 study of GSK3368715 in patients with advanced solid tumors was initiated to evaluate its safety, pharmacokinetics, and preliminary efficacy.[10][11]
| Parameter | Observation | Reference |
| Dose Escalation | 50 mg, 100 mg, and 200 mg once daily | [10] |
| Dose-Limiting Toxicities (DLTs) at 200 mg | Aortic thrombosis, atrial fibrillation, decreased platelet count | [1] |
| Most Frequent Adverse Events | Nausea, anemia, fatigue | [1] |
| Thromboembolic Events (TEEs) | Observed in 9 of 31 patients across all dose groups | [10] |
| Best Clinical Response | Stable disease in 9 of 31 patients (29%) | [10] |
| Pharmacokinetics | Maximum plasma concentration reached within 1 hour post-dosing | [10] |
| Target Engagement | Observed in blood, but modest and variable in tumor biopsies at 100 mg | [10] |
| Trial Status | Terminated early due to the risk of TEEs and limited clinical efficacy | [10][12] |
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of GSK3368715 against Type I PRMT enzymes.
Materials:
-
Recombinant human PRMT1, PRMT3, PRMT4, PRMT6, or PRMT8
-
Biotinylated histone H4 peptide substrate
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Trichloroacetic acid (TCA)
-
Filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the specific PRMT enzyme, biotinylated histone H4 peptide, and [³H]-SAM in the assay buffer.[7]
-
Add varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes) to allow for the methylation reaction.[7]
-
Stop the reaction by adding cold TCA to precipitate the proteins and peptides.
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Wash the filter plate to remove unincorporated [³H]-SAM.
-
Add scintillation fluid to the wells and quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.
-
Calculate the percent inhibition for each GSK3368715 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Cell Viability Assay (MTS-based)
This protocol assesses the effect of GSK3368715 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
MTS reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[13]
-
Prepare serial dilutions of GSK3368715 in complete culture medium.
-
Remove the existing medium and add the medium containing different concentrations of GSK3368715 or a vehicle control (DMSO) to the respective wells.[13]
-
Incubate the plates for a desired period (e.g., 72 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the gIC50 value.
Western Blotting for Arginine Methylation
This method is used to assess the changes in global and substrate-specific arginine methylation in cells treated with GSK3368715.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-H4R3me2a, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with GSK3368715 or a vehicle control for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.[14]
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[15]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[14]
-
Quantify the band intensities and normalize to the loading control to determine the relative levels of methylated proteins.
Mandatory Visualization
Caption: Arginine methylation pathway and the inhibitory action of GSK3368715.
Caption: General experimental workflow for the evaluation of a PRMT inhibitor.
Caption: Mechanism of SAM-uncompetitive inhibition by GSK3368715.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Protein arginine methylation in transcription and epigenetic regulation [frontiersin.org]
- 3. Global analysis of protein arginine methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. benchchem.com [benchchem.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
An In-depth Technical Guide on GSK3368715 Hydrochloride in MTAP-deficient Cancers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of GSK3368715, a first-in-class, reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a specific focus on its therapeutic potential in cancers characterized by methylthioadenosine phosphorylase (MTAP) deficiency. MTAP deletion, a common event in various cancers, leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5. This creates a state of synthetic lethality that can be exploited by targeting Type I PRMTs with GSK3368715. This document details the mechanism of action, summarizes preclinical and clinical data, provides detailed experimental protocols, and visualizes key pathways and workflows.
Core Mechanism of Action: Synthetic Lethality in MTAP-Deficient Cancers
GSK3368715 is an orally available small molecule that inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes catalyze the asymmetric dimethylation of arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene transcription, mRNA splicing, and signal transduction.[2][3] Dysregulation of Type I PRMTs is implicated in the pathogenesis of numerous cancers.[1]
The therapeutic rationale for using GSK3368715 in MTAP-deficient cancers lies in the concept of synthetic lethality. MTAP is a key enzyme in the methionine salvage pathway, and its deletion, often occurring due to its proximity to the frequently deleted tumor suppressor gene CDKN2A, is observed in approximately 10-15% of human cancers.[4][5] Loss of MTAP function leads to the accumulation of its substrate, 5'-methylthioadenosine (MTA).[4][6] MTA acts as an endogenous inhibitor of protein arginine methyltransferase 5 (PRMT5), the primary enzyme responsible for symmetric dimethylarginine (SDMA) formation.[3][7] This partial inhibition of PRMT5 in MTAP-deficient cells creates a dependency on other cellular processes, including those regulated by Type I PRMTs, making them particularly sensitive to inhibitors like GSK3368715.[3][7] The combination of endogenous PRMT5 inhibition by MTA and pharmacological inhibition of Type I PRMTs by GSK3368715 has been shown to have a synergistic anti-tumor effect.[3][8]
Signaling Pathway in MTAP-Deficient Cancers Treated with GSK3368715
Caption: Signaling pathway in MTAP-deficient cells treated with GSK3368715.
Quantitative Data Presentation
In Vitro Anti-Tumor Activity
Table 1: Expected Qualitative Changes in Arginine Methylation Following GSK3368715 Treatment [10]
| Cell Type | MTAP Status | Treatment | Global ADMA Levels | Global MMA Levels | Global SDMA Levels |
| MTAP-deficient | - | Vehicle | Low | Low | Low |
| MTAP-deficient | - | GSK3368715 | Decreased | Increased | Increased |
| MTAP-proficient | + | Vehicle | Normal | Normal | Normal |
| MTAP-proficient | + | GSK3368715 | Decreased | Increased | Increased |
Note: This table represents the expected qualitative changes based on the mechanism of action. ADMA: Asymmetric Dimethylarginine, MMA: Monomethylarginine, SDMA: Symmetric Dimethylarginine.
In Vivo Anti-Tumor Efficacy
Preclinical xenograft models have demonstrated the in vivo anti-tumor activity of GSK3368715, both as a monotherapy and in combination with PRMT5 inhibitors.[11]
Table 2: GSK3368715 Monotherapy in Xenograft Models [11]
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | 75 mg/kg, oral | 60% tumor growth inhibition |
Table 3: GSK3368715 in Combination with a PRMT5 Inhibitor (GSK3326595) in Xenograft Models [11]
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Pancreatic Cancer | BxPC-3 (MTAP-deficient) | GSK3368715 (75 mg/kg) + GSK3326595 (100 mg/kg) | Significant tumor regression |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | GSK3368715 (75 mg/kg) + GSK3326595 (100 mg/kg) | Enhanced tumor regression compared to single agents |
Clinical Trial Data (NCT03666988)
A Phase 1 clinical trial (NCT03666988) was initiated to evaluate the safety, pharmacokinetics, and preliminary efficacy of GSK3368715 in adults with advanced solid tumors.[12][13] The study was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited target engagement at lower, safer doses.[12][13]
Table 4: Summary of Phase 1 Clinical Trial (NCT03666988) Results [12][13]
| Parameter | Finding |
| Patient Population | 31 adults with advanced-stage solid tumors |
| Dose Escalation | 50 mg, 100 mg, and 200 mg once daily |
| Dose-Limiting Toxicities (DLTs) | Reported in 3 of 12 (25%) patients at 200 mg |
| Thromboembolic Events (TEEs) | 12 TEEs in 9 of 31 (29%) patients across all dose groups (8 Grade 3, 1 Grade 5) |
| Best Response | Stable disease in 9 of 31 (29%) patients |
| Pharmacokinetics | Maximum plasma concentration reached within 1 hour post-dosing |
| Pharmacodynamics | Modest and variable target engagement in tumor biopsies at 100 mg |
| Study Outcome | Early termination due to risk/benefit analysis |
Experimental Protocols
General Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTAP deletion confers enhanced dependency on the PRMT5 arginine methyltransferase in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GEO Accession viewer [ncbi.nlm.nih.gov]
- 8. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
Methodological & Application
Application Notes and Protocols for GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] PRMTs are a family of enzymes that play a crucial role in cellular processes through the post-translational modification of proteins by arginine methylation.[1] Dysregulation of PRMT activity, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making these enzymes attractive therapeutic targets.[1][2] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1] This document provides detailed protocols for the experimental use of GSK3368715 hydrochloride in both in vitro and in vivo settings, summarizes its inhibitory activity, and illustrates its mechanism of action.
Quantitative Data Summary
The inhibitory activity of GSK3368715 against a panel of Type I PRMTs and its anti-tumor efficacy in various cancer models are summarized below.
Table 1: In Vitro Inhibitory Potency of GSK3368715
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[3][4] |
| PRMT3 | 48[3][4] |
| PRMT4 | 1148[3][4] |
| PRMT6 | 5.7[3][4] |
| PRMT8 | 1.7[3][4] |
Table 2: In Vivo Anti-Tumor Activity of GSK3368715 Monotherapy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression[3][5] |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition[3][5] |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition[3][5] |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition[5] |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition[5] |
| Pancreatic Adenocarcinoma | Patient-Derived | 300 mg/kg, oral | >90% tumor growth inhibition in a subset of animals[3] |
Signaling Pathway and Mechanism of Action
GSK3368715 primarily targets Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] This inhibition of arginine methylation leads to the modulation of critical downstream signaling pathways often dysregulated in cancer, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[1] Furthermore, PRMT1 inhibition impacts RNA metabolism and the DNA damage response.[1]
A key aspect of GSK3368715's mechanism is its synthetic lethality in the context of methylthioadenosine phosphorylase (MTAP) deletion.[6][7] MTAP-deficient cancer cells accumulate methylthioadenosine (MTA), an endogenous inhibitor of PRMT5 (a Type II PRMT).[6] The dual inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA is selectively toxic to these cancer cells.[6][7]
Caption: Mechanism of action of GSK3368715.
Experimental Protocols
In Vitro Protocols
1. Radiometric PRMT Inhibition Assay
This assay determines the IC50 value of GSK3368715 against PRMT enzymes by measuring the transfer of a radiolabeled methyl group.
-
Materials:
-
Specific PRMT enzyme (e.g., PRMT1)
-
Biotinylated histone peptide substrate (e.g., H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
Reaction buffer
-
This compound
-
DMSO (vehicle control)
-
Trichloroacetic acid (quenching solution)
-
Filter plate
-
Scintillation counter
-
-
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the PRMT enzyme, biotinylated histone peptide substrate, and [³H]-SAM in the reaction buffer.[1]
-
Inhibitor Addition: Add varying concentrations of GSK3368715 (solubilized in DMSO) or DMSO vehicle control to the reaction mixture.[1]
-
Incubation: Incubate the reaction mixtures at 30°C for a specified time to allow the methylation reaction to proceed.[1]
-
Reaction Termination: Stop the reaction by adding a quenching solution like trichloroacetic acid.[1]
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.[1]
-
Data Analysis: Calculate the percentage of inhibition for each GSK3368715 concentration compared to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Cell Viability (MTS/MTT) Assay
This colorimetric assay assesses the effect of GSK3368715 on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
DMSO
-
MTS or MTT reagent
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Treatment: Prepare serial dilutions of GSK3368715 in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.[6] Add the diluted compound or DMSO vehicle control to the wells. Include wells with medium only for background control.[6]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.[8]
-
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C.[6]
-
Absorbance Reading: Measure the absorbance at 490 nm for MTS or after solubilizing formazan (B1609692) crystals for MTT using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control wells (set as 100% viability), and plot the percentage of cell viability against the log of the GSK3368715 concentration to calculate the IC50 value.[6]
-
3. Western Blotting for Arginine Methylation
This technique is used to detect changes in the levels of asymmetrically dimethylated arginine on substrate proteins following treatment with GSK3368715.
-
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
DMSO
-
Ice-cold PBS
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with GSK3368715 (e.g., at the IC50 concentration) and vehicle control for 48-72 hours.[6] Wash cells with ice-cold PBS and lyse with RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[8]
-
Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.[8] Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system.[6] Analyze the band intensities to determine the change in protein methylation.
-
In Vivo Protocol
Xenograft Tumor Model Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of GSK3368715 in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line for implantation
-
This compound
-
Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[9]
-
Calipers for tumor measurement
-
Animal balance
-
-
Procedure:
-
Cell Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer GSK3368715 orally via gavage at the desired dosages (e.g., 75, 150, or 300 mg/kg) daily.[5] The control group receives the vehicle only.
-
Monitoring and Endpoints: Record tumor measurements and body weights regularly (e.g., twice a week).[5]
-
Study Termination: The study is terminated when tumors in the control group reach a specific size or after a predetermined duration.
-
Data Analysis: Calculate the final tumor volume and determine the tumor growth inhibition (TGI) relative to the vehicle-treated group.[5]
-
Caption: Experimental workflow for GSK3368715 evaluation.
Clinical Trial Information
A Phase 1 clinical trial (NCT03666988) of GSK3368715 in patients with advanced solid tumors was initiated.[10][11] However, the study was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested.[5][10] The best response observed was stable disease in 29% of patients.[5][10]
Conclusion
GSK3368715 is a potent inhibitor of Type I PRMTs with demonstrated anti-tumor activity in preclinical models. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action. While clinical development was halted, the compound remains a valuable tool for studying the role of arginine methylation in cancer biology.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3368715 Hydrochloride Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride is a potent, selective, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] As a first-in-class, S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor, it binds to the enzyme-substrate complex, effectively blocking the asymmetric dimethylation of arginine residues on histone and non-histone proteins.[2][3] Dysregulation of Type I PRMT activity is implicated in various cancers, making GSK3368715 a valuable tool for cancer research and a potential therapeutic agent.[2]
These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound. The included assays are designed to assess its anti-proliferative and pro-apoptotic effects, as well as its engagement with its intended molecular targets within the cell.
Signaling Pathway and Mechanism of Action
GSK3368715 primarily targets PRMT1, a key enzyme that asymmetrically dimethylates a variety of protein substrates, influencing numerous cellular processes.[2] Inhibition of PRMT1 by GSK3368715 disrupts several signaling pathways critical for cancer cell proliferation and survival, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2] Furthermore, PRMT1 inhibition impacts RNA metabolism and the DNA damage response.[2] The diagram below illustrates a simplified signaling pathway affected by GSK3368715.
Data Presentation
The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Cell Line | Cancer Type | IC50 (nM) |
| Toledo | Diffuse Large B-Cell Lymphoma | <100 |
| BxPC-3 | Pancreatic Adenosarcoma | <100 |
| ACHN | Renal Carcinoma | <100 |
| MDA-MB-468 | Breast Cancer | <100 |
Note: IC50 values can vary depending on the specific assay conditions and cell line characteristics. The values presented are indicative of the potent anti-proliferative activity of GSK3368715.
Experimental Protocols
A general workflow for evaluating the cellular effects of GSK3368715 is depicted below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of GSK3368715 on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000 to 10,000 cells per well in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of GSK3368715 in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 to 120 hours.[4]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.[4]
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following treatment with GSK3368715.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Harvest cells (both adherent and floating) by trypsinization and wash them twice with cold PBS.
-
Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[4]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.[4] Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Target Engagement Assay (Western Blot for Asymmetric Dimethylarginine)
This protocol is for detecting changes in the levels of asymmetrically dimethylated proteins, a direct downstream marker of Type I PRMT activity.
Materials:
-
Treated and untreated cells
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against asymmetric dimethylarginine (ADMA) or a specific methylated substrate (e.g., methylated hnRNP-A1).[3]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treatment with GSK3368715, wash cells with ice-cold PBS and lyse them in RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.[4]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.[4]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C with gentle agitation.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane again and add the chemiluminescent substrate.[4] Capture the signal using an imaging system. A decrease in the ADMA signal in GSK3368715-treated samples indicates target engagement.
References
Application Notes and Protocols for GSK3368715 Hydrochloride in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of GSK3368715 hydrochloride, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, in preclinical mouse xenograft models.
Introduction
GSK3368715 is an orally bioavailable small molecule that inhibits Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] These enzymes are crucial for post-translational modifications, specifically the asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1] Dysregulation of Type I PRMTs has been linked to the development and progression of various cancers, making them a compelling therapeutic target.[2] Preclinical studies have shown that GSK3368715 possesses anti-tumor activity in a variety of cancer models, such as diffuse large B-cell lymphoma (DLBCL) and pancreatic adenocarcinoma.[1] Notably, the anti-cancer effects of GSK3368715 may be more pronounced in tumors with a deficiency in methylthioadenosine phosphorylase (MTAP).[1]
Data Presentation
The following tables summarize the in vivo efficacy of this compound in various mouse xenograft models.
Table 1: Efficacy of GSK3368715 in Toledo Diffuse Large B-cell Lymphoma (DLBCL) Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) | Observations |
| >75 | Oral gavage | Tumor Regression | Significant inhibition of tumor growth leading to regression.[3] |
| 9.375 - 150 | Oral gavage | Reduced tumor volume | Dose-dependent reduction in tumor volume.[3] |
Table 2: Efficacy of GSK3368715 in BxPC-3 Pancreatic Adenocarcinoma Xenograft Model
| Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| 150 | Oral gavage | 78% |
| 300 | Oral gavage | 97% |
Table 3: Efficacy of GSK3368715 in Other Xenograft Models
| Cancer Model | Xenograft Type | Dosage (mg/kg) | Administration Route | Tumor Growth Inhibition (TGI) |
| ACHN Renal Carcinoma | Cell Line Xenograft | 150 | Oral gavage | 98% |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft (PDX) | 300 | Oral gavage | >90% in a subset of animals |
Signaling Pathway
GSK3368715 primarily targets Type I PRMTs, leading to the modulation of downstream signaling pathways critical in cancer progression, such as the EGFR and Wnt signaling pathways.[2]
References
Application Notes and Protocols for Western Blot Analysis of ADMA in Response to GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and selective, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), with a high affinity for PRMT1.[1] These enzymes are critical in post-translational modifications, catalyzing the formation of monomethylarginine (MMA) and asymmetric dimethylarginine (ADMA) on substrate proteins. Dysregulation of PRMT1 and elevated levels of ADMA have been implicated in the pathogenesis of various diseases, including cancer.[2][3] GSK3368715 inhibits the catalytic activity of Type I PRMTs, leading to a reduction in cellular ADMA levels.[1] This document provides detailed protocols for utilizing Western blot to assess the pharmacodynamic effects of GSK3368715 on ADMA levels in cellular models, along with a summary of its biological effects and relevant signaling pathways.
Mechanism of Action and Signaling Pathway
GSK3368715 functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs. By binding to the substrate-binding pocket of the enzyme, it effectively blocks the transfer of a methyl group from SAM to arginine residues on target proteins. This inhibition directly results in decreased production of ADMA. Consequently, the cellular methylation landscape shifts, often leading to an accumulation of symmetric dimethylarginine (SDMA), which is generated by Type II PRMTs.[1]
The reduction of ADMA levels by GSK3368715 has significant downstream consequences. ADMA is a known endogenous inhibitor of nitric oxide synthases (NOS), and its dysregulation can impact vascular tone and endothelial function.[4][5] In the context of cancer, PRMT1-mediated methylation and subsequent ADMA formation are involved in various cellular processes that promote tumorigenesis, including DNA damage repair, RNA processing, and the regulation of key signaling pathways such as Wnt/β-catenin and EGFR.[2][3][6] By reducing ADMA levels, GSK3368715 can modulate these pathways and exert its anti-tumor effects.
Caption: Signaling pathway illustrating the inhibitory action of GSK3368715 on PRMT1, leading to reduced ADMA formation and downstream effects on cancer-related pathways.
Quantitative Data Summary
The following table summarizes the inhibitory activity of GSK3368715 on various Type I PRMTs and its effect on cancer cell growth.
| Parameter | Enzyme/Cell Line | Value | Reference |
| IC₅₀ | PRMT1 | 3.1 nM | [1] |
| PRMT3 | 48 nM | [1] | |
| PRMT4 | 1148 nM | [1] | |
| PRMT6 | 5.7 nM | [1] | |
| PRMT8 | 1.7 nM | [1] | |
| gIC₅₀ | Toledo (DLBCL) | 59 nM | [7] |
| ADMA Reduction | Preclinical models | Decrease observed after 72 hours | [8] |
Note: Detailed quantitative data on the percentage reduction of ADMA in specific preclinical models from the primary source (Fedoriw et al., 2019) were not publicly available in the reviewed literature.[1]
Experimental Protocols
Detailed Western Blot Protocol for ADMA Detection Following GSK3368715 Treatment
This protocol outlines the steps for treating cultured cells with GSK3368715 hydrochloride and subsequently analyzing the levels of asymmetrically dimethylated proteins using Western blotting.
Materials:
-
Cancer cell line of interest
-
This compound (and appropriate vehicle control, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibody against ADMA (pan-specific)
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Include a vehicle-only control.
-
Treat cells with the desired concentrations of GSK3368715 or vehicle for a specified time course (e.g., 24, 48, 72 hours). A 72-hour treatment has been shown to induce maximal decreases in global ADMA levels.[8]
-
-
Cell Lysis:
-
After treatment, place culture plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against ADMA (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL detection reagent according to the manufacturer's protocol.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody (e.g., β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software. Normalize the ADMA signal to the corresponding loading control signal.
-
Caption: Experimental workflow for the Western blot analysis of ADMA levels following cell treatment with GSK3368715.
Conclusion
This compound is a valuable research tool for investigating the biological roles of Type I PRMTs and the consequences of reduced ADMA levels. The provided Western blot protocol offers a reliable method for assessing the pharmacodynamic effects of this inhibitor in a laboratory setting. Careful execution of this protocol will enable researchers to quantify changes in cellular ADMA levels and further elucidate the therapeutic potential of targeting the PRMT1-ADMA axis in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of PRMT1 and PRMT5 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From arginine methylation to ADMA: a novel mechanism with therapeutic potential in chronic lung diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of the PRMT-DDAH-ADMA axis in the regulation of endothelial nitric oxide production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunoprecipitation with GSK3368715 Hydrochloride Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunoprecipitation (IP) experiments on cells treated with GSK3368715 hydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs). This document includes detailed protocols, data presentation tables, and signaling pathway diagrams to facilitate the investigation of protein arginine methylation and its role in cellular processes.
Introduction
GSK3368715 is a first-in-class, orally active, and reversible S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[1][2][3] By inhibiting these enzymes, GSK3368715 prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, leading to a global decrease in asymmetric dimethylarginine (ADMA) and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[4] This modulation of protein methylation affects various cellular signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways, and has broader impacts on RNA metabolism and the DNA damage response.[2][5]
Immunoprecipitation is a powerful technique to isolate specific proteins or protein complexes from a heterogeneous cell lysate. When combined with GSK3368715 treatment, IP can be utilized to:
-
Investigate the interaction of PRMT1 with its substrates and binding partners.
-
Analyze changes in the arginine methylation status of specific proteins.
-
Elucidate the downstream effects of PRMT1 inhibition on protein-protein interactions within key signaling cascades.
Data Presentation
Inhibitory Activity of GSK3368715
The following table summarizes the in vitro inhibitory activity of GSK3368715 against a panel of Type I PRMTs. This data is crucial for determining the effective concentration for cell treatment.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[6][7] |
| PRMT3 | 48[6][7] |
| PRMT4 (CARM1) | 1148[6][7] |
| PRMT6 | 5.7[6][7] |
| PRMT8 | 1.7[6][7] |
Table 1: In vitro half-maximal inhibitory concentration (IC50) values for GSK3368715 against various Type I Protein Arginine Methyltransferases.
Signaling Pathways and Experimental Workflow
GSK3368715 Mechanism of Action and Downstream Effects
Caption: Mechanism of GSK3368715 action and its impact on downstream signaling.
General Immunoprecipitation Workflow
Caption: A generalized workflow for immunoprecipitation experiments.
Experimental Protocols
Protocol 1: Immunoprecipitation of PRMT1
This protocol is designed to isolate PRMT1 and its interacting partners from cells treated with GSK3368715.
Materials:
-
This compound (solubilized in DMSO)
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors just before use.
-
Anti-PRMT1 antibody (validated for IP)
-
Isotype control IgG
-
Protein A/G magnetic beads or agarose (B213101) slurry
-
Wash Buffer: Lysis buffer or a less stringent buffer like PBS with 0.1% Tween-20.
-
Elution Buffer: 1x Laemmli sample buffer or 0.1 M glycine-HCl (pH 2.5-3.0).
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with the desired concentration of this compound or vehicle control (DMSO) for the appropriate duration (e.g., 24-72 hours).
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the cell monolayer and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine protein concentration using a standard assay (e.g., BCA).
-
-
Pre-clearing (Optional but Recommended):
-
To 1 mg of total protein lysate, add 20 µL of Protein A/G bead slurry.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a fresh tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of anti-PRMT1 antibody or isotype control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of pre-washed Protein A/G bead slurry to the lysate-antibody mixture.
-
Incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 30-50 µL of 1x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against PRMT1 and potential interacting partners.
-
Protocol 2: Immunoprecipitation of Arginine-Methylated Proteins
This protocol focuses on the enrichment of proteins with altered arginine methylation states following GSK3368715 treatment.
Materials:
-
Same as Protocol 1, with the following additions:
-
Antibodies specific for asymmetric dimethylarginine (ADMA) or monomethylarginine (MMA).
Procedure:
-
Cell Treatment and Lysis: Follow steps 1 and 2 from Protocol 1.
-
Pre-clearing: Follow step 3 from Protocol 1.
-
Immunoprecipitation:
-
To the pre-cleared lysate, add an antibody specific for ADMA or MMA.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washing and Elution: Follow steps 5 and 6 from Protocol 1.
-
Analysis:
-
Analyze the eluates by Western blotting. Probing with antibodies against specific proteins of interest will reveal if their methylation status is altered by GSK3368715 treatment. A decrease in the signal in the ADMA IP from treated cells compared to control cells would be expected.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background | Insufficient washing; Non-specific antibody binding | Increase the number of washes or the stringency of the wash buffer. Pre-clear the lysate before adding the primary antibody. |
| Low or No Signal | Inefficient antibody; Low protein expression; Disrupted protein-protein interaction | Use an antibody validated for IP. Increase the amount of starting lysate. Use a milder lysis buffer. |
| Co-elution of IgG Heavy and Light Chains | Elution with sample buffer denatures the IP antibody | Use a crosslinking agent to covalently attach the antibody to the beads, or use an elution buffer with a low pH followed by neutralization. |
Table 2: Common troubleshooting tips for immunoprecipitation experiments.
References
- 1. Protocol for Methylated DNA Immunoprecipitation (MeDIP) Analysis [diagenode.com]
- 2. MeDIP Application Protocol | EpigenTek [epigentek.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Video: Methylated DNA Immunoprecipitation [jove.com]
- 6. Immunoprecipitation of arginine methylated proteins [bio-protocol.org]
- 7. Immunoprecipitation Procedure [sigmaaldrich.com]
Application Notes and Protocols for Flow Cytometry Analysis Following GSK3368715 Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a first-in-class, potent, and selective S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I Protein Arginine Methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins. Dysregulation of Type I PRMT activity is implicated in various cancers, making them attractive therapeutic targets.[2][3] Inhibition of these enzymes by GSK3368715 has been shown to induce anti-proliferative effects, cell cycle arrest, and apoptosis in various cancer cell lines.[4][5][6]
A particularly noteworthy application of GSK3368715 is in the context of methylthioadenosine phosphorylase (MTAP)-deficient cancers. The absence of MTAP leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5 (a Type II PRMT).[7][8] The concurrent inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA creates a synthetic lethal environment, selectively targeting cancer cells with this genetic alteration.[7][8]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the cellular consequences of GSK3368715 hydrochloride treatment, focusing on apoptosis, cell cycle progression, and the immunophenotyping of immune cells.
Data Presentation
Table 1: Effect of PRMT Inhibition on Cell Cycle Distribution
| Treatment | Cell Line | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) | Reference |
| Vehicle Control | RCC243 | 45 | 35 | 20 | <2 | [1] |
| MS023 (Type I PRMTi) 5µM - 5 days | RCC243 | 30 | 25 | 15 | 30 | [1] |
| MS023 (Type I PRMTi) 5µM - 9 days | RCC243 | 15 | 10 | 5 | 70 | [1] |
| Vehicle Control | U2OS | 55 | 30 | 15 | <1 | [9] |
| PRMT6 siRNA | U2OS | 50 | 20 | 30 | <1 | [9] |
Table 2: Induction of Apoptosis by PRMT Inhibition
| Treatment | Cell Line | Assay | % Apoptotic Cells (Annexin V+) | Reference |
| Vehicle Control | NCI-H460 | Annexin V/PI | ~5% | [10] |
| PRMT5 shRNA | NCI-H460 | Annexin V/PI | ~15% | [10] |
| Vehicle Control | Breast Cancer Cell Lines | Annexin V/PI | Baseline | [5] |
| Type I PRMT Inhibitor | Breast Cancer Cell Lines | Annexin V/PI | Increased | [5] |
Table 3: Immunophenotyping of Tumor-Infiltrating Lymphocytes after PRMT Inhibition
| Treatment | Cell Type | Marker | Change in Population (%) | Reference |
| PRMT1 knockout | Tumor-Infiltrating Lymphocytes | CD4+ T cells | Significantly Increased | [4] |
| PRMT1 knockout | Tumor-Infiltrating Lymphocytes | CD8+ T cells | Significantly Increased | [4] |
| PRMT1 knockout | Tumor-Infiltrating Lymphocytes | IFNγ+ CD8+ T cells | Markedly Enhanced | [4] |
| GSK591 (PRMT5i) + anti-PD-L1 | Tumor-Infiltrating Lymphocytes | CD4+ T cells | Significantly Increased | [10] |
| GSK591 (PRMT5i) + anti-PD-L1 | Tumor-Infiltrating Lymphocytes | CD8+ T cells | Significantly Increased | [10] |
Signaling Pathways and Experimental Workflows
Caption: GSK3368715 inhibits Type I PRMTs, leading to various cellular effects.
Caption: PRMT1 regulates EGFR transcription and modulates Wnt signaling.
Caption: General workflow for flow cytometry analysis post-treatment.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Seed cells of interest (e.g., cancer cell lines, PBMCs) in appropriate culture vessels (e.g., T25 flasks, 6-well plates) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
GSK3368715 Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the medium containing the various concentrations of GSK3368715. Include a vehicle control group treated with an equivalent concentration of the solvent.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Protocol for Apoptosis Analysis by Flow Cytometry
This protocol utilizes Annexin V and Propidium (B1200493) Iodide (PI) to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells.[2][8][11]
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into centrifuge tubes.
-
For adherent cells, collect the culture supernatant (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization or cell scraping. Combine the supernatant and the detached cells.
-
-
Washing: Wash the cells twice with cold 1X PBS by centrifuging at approximately 300-500 x g for 5 minutes and resuspending the pellet.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining:
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour. Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol for Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain cellular DNA content, allowing for the quantification of cells in different phases of the cell cycle.[4]
-
Cell Harvesting: Collect approximately 1-2 x 10⁶ cells per sample as described in the apoptosis protocol.
-
Washing: Wash the cells once with cold 1X PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of cold PBS.
-
While gently vortexing, add cold 70% ethanol (B145695) dropwise to the cell suspension to a final concentration of 70%.
-
Incubate the cells for at least 2 hours at -20°C (or overnight) for fixation.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a PI/RNase A staining solution.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Sub-G1: Cells with fractional DNA content, indicative of apoptosis.
-
G0/G1 phase: Cells with 2N DNA content.
-
S phase: Cells with DNA content between 2N and 4N.
-
G2/M phase: Cells with 4N DNA content.
-
Protocol for Immunophenotyping of Immune Cells
This protocol is for the analysis of cell surface and intracellular markers on immune cells (e.g., tumor-infiltrating lymphocytes).[4][10]
-
Single-Cell Suspension: Prepare a single-cell suspension from the tissue of interest (e.g., tumor) using mechanical dissociation and/or enzymatic digestion, followed by filtration through a cell strainer. For blood samples, isolate peripheral blood mononuclear cells (PBMCs) using density gradient centrifugation.
-
Surface Staining:
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with an Fc block reagent to prevent non-specific antibody binding.
-
Add a cocktail of fluorochrome-conjugated primary antibodies against cell surface markers of interest (e.g., CD3, CD4, CD8, PD-1, TIM-3, LAG-3) and incubate for 20-30 minutes at 4°C in the dark.[12][13]
-
Wash the cells twice with FACS buffer.
-
-
Intracellular Staining (for cytokines like IFNγ):
-
If analyzing cytokine production, stimulate the cells in vitro for 4-6 hours with a stimulation cocktail (e.g., PMA, ionomycin) in the presence of a protein transport inhibitor (e.g., Brefeldin A).[4]
-
After surface staining, fix and permeabilize the cells using a fixation/permeabilization buffer kit according to the manufacturer's instructions.
-
Add the fluorochrome-conjugated antibody against the intracellular target (e.g., IFNγ) and incubate in the permeabilization buffer.
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer.
-
-
Flow Cytometry Analysis: Acquire the data on a multicolor flow cytometer. Use appropriate single-stain controls for compensation and fluorescence-minus-one (FMO) controls to set accurate gates.
References
- 1. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Apoptosis Protocols | USF Health [health.usf.edu]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | PRMT5 Inhibition Promotes PD-L1 Expression and Immuno-Resistance in Lung Cancer [frontiersin.org]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. researchgate.net [researchgate.net]
- 13. Detection of clinically relevant immune checkpoint markers by multicolor flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GSK3368715 Hydrochloride for Treating Pancreatic Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride is a potent, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues on histone and non-histone proteins, playing a crucial role in various cellular processes, including gene expression, signal transduction, DNA repair, and RNA metabolism.[4][5] Dysregulation of PRMT activity, particularly the overexpression of Type I PRMTs, has been implicated in the pathogenesis and progression of numerous solid and hematopoietic cancers, including pancreatic cancer.[1][2][6] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the methylation of arginine residues.[2][4]
These application notes provide detailed protocols for utilizing this compound in preclinical studies involving pancreatic cancer cell lines, focusing on its mechanism of action and methods to assess its anti-tumor activity.
Mechanism of Action
GSK3368715 primarily targets Type I PRMTs, which are responsible for the asymmetric dimethylation of arginine (ADMA) on substrate proteins.[4][7] By inhibiting this process, GSK3368715 leads to a global reduction in ADMA and a subsequent accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2][6] This shift in arginine methylation patterns disrupts the function of numerous proteins involved in oncogenic signaling pathways.
In the context of cancer, the inhibition of Type I PRMTs by GSK3368715 has been shown to modulate critical signaling pathways, including the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4] The disruption of these pathways can lead to an anti-proliferative effect in a broad range of tumor cell lines.[8]
A key area of investigation is the synthetic lethality observed in cancer cells with methylthioadenosine phosphorylase (MTAP) gene deletion.[9] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5 (a Type II PRMT).[9] The concurrent inhibition of Type I PRMTs by GSK3368715 and the endogenous inhibition of PRMT5 in MTAP-deficient cells, such as the PANC03.27 pancreatic cancer cell line, results in enhanced sensitivity and a cytotoxic response.[6][8]
Caption: Simplified signaling pathway of Type I PRMT inhibition by GSK3368715.
Data Presentation
In Vitro Inhibitory Activity of GSK3368715
| Target | IC50 (nM) | Reference |
| PRMT1 | 3.1 | [2] |
| PRMT3 | 48 | [2] |
| PRMT4 | 1148 | [2] |
| PRMT6 | 5.7 | [2] |
| PRMT8 | 1.7 | [2] |
Anti-proliferative Activity of GSK3368715 in Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | GSK3368715 gIC50 (nM) | Sensitivity | Reference |
| Toledo | Diffuse Large B-cell Lymphoma | - | 59 | Sensitive | [2][8] |
| PANC03.27 | Pancreatic Adenocarcinoma | - | Not specified | Sensitive | [8] |
| BxPC3 | Pancreatic Adenocarcinoma | + | Not specified | Less Sensitive | [8] |
In Vivo Anti-Tumor Activity of GSK3368715
| Cancer Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |
| BxPC3 Xenograft | GSK3368715 | 150 mg/kg | 78% | [2] |
| BxPC3 Xenograft | GSK3368715 | 300 mg/kg | 97% | [2] |
| Patient-derived Pancreatic Adenocarcinoma Xenograft | GSK3368715 | 300 mg/kg | >90% in a subset | [2] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-1)
This protocol is for determining the effect of GSK3368715 on the viability of pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., BxPC-3, PANC-1, PANC03.27)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed pancreatic cancer cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of GSK3368715 in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.[8]
-
Incubation: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of GSK3368715 or vehicle control. Incubate the plate for the desired treatment duration (e.g., 72 hours).[2]
-
Reagent Addition:
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation. Solubilize the crystals with DMSO or a solubilization buffer.[2]
-
For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.[2]
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[2]
-
Data Analysis: Subtract the background absorbance, normalize the results to the vehicle-treated control, and plot the dose-response curve to calculate the IC50 or gIC50 value.
Caption: General workflow for a cell viability assay.
Protocol 2: Western Blot for Arginine Methylation
This protocol is to assess the effect of GSK3368715 on the levels of asymmetrically dimethylated arginine.
Materials:
-
Pancreatic cancer cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-H4R3me2a, loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imager
Procedure:
-
Cell Lysis: Treat cells with GSK3368715 or vehicle control for the desired time (e.g., 48-72 hours).[8] Wash cells with ice-cold PBS and lyse in RIPA buffer.[2] Sonicate the lysates briefly to shear DNA.[2] Centrifuge to pellet cell debris and collect the supernatant.[2]
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.[2]
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel and transfer proteins to a membrane.[2]
-
Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[2]
-
Incubate with a primary antibody against the specific methylated substrate overnight at 4°C.[2]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
-
Detection: Wash the membrane with TBST and detect the signal using an ECL substrate and an imager.[2]
-
Data Analysis: Normalize the signal to a loading control.[2]
Protocol 3: Apoptosis Assay (FACS-based)
This protocol is for quantifying apoptosis in pancreatic cancer cells treated with GSK3368715 using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
Pancreatic cancer cells
-
This compound
-
24-well plates
-
Annexin V-APC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1-3 x 10^4 cells per well in a 24-well plate and incubate for 24 hours. Treat cells with the desired concentrations of GSK3368715 and incubate for 24-72 hours.
-
Cell Collection: Collect both adherent and floating cells by trypsinization, followed by centrifugation.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add Annexin V-APC and PI according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
FACS Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).
Protocol 4: In Vivo Pancreatic Cancer Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of GSK3368715.
Materials:
-
BxPC-3 human pancreatic adenocarcinoma cells
-
Immunodeficient mice (e.g., athymic nude)
-
Matrigel
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Calipers
Procedure:
-
Cell Implantation: Subcutaneously inject 5 x 10^6 BxPC-3 cells in a mixture of media and Matrigel into the flank of each mouse.[1]
-
Tumor Growth and Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.[1]
-
Drug Administration: Administer GSK3368715 orally by gavage once daily at the specified doses (e.g., 150 mg/kg, 300 mg/kg).[1][2] Administer vehicle to the control group.[1]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.[1]
-
Endpoint and Analysis: At the end of the study (defined by tumor size limits or a specific time point), euthanize the mice and excise the tumors. Calculate tumor growth inhibition as the percentage difference in the mean tumor volume between treated and vehicle control groups.[1]
Caption: General workflow for an in vivo xenograft study.
Conclusion
This compound is a promising therapeutic agent for the treatment of pancreatic cancer, particularly in tumors with MTAP deficiency. The provided protocols offer a framework for researchers to investigate its efficacy and mechanism of action in preclinical models. Further investigation into the synergistic effects of GSK3368715 with other therapies, such as PRMT5 inhibitors, may lead to novel and more effective treatment strategies for this challenging disease.[7][9] A Phase 1 clinical trial of GSK3368715 in patients with advanced solid tumors has been conducted, and while it was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the tested doses, the preclinical data remains a valuable resource for further research.[6][10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
Determining the In Vitro IC50 of GSK3368715 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] PRMTs are a family of enzymes crucial for cellular processes through the post-translational modification of proteins by arginine methylation.[1] Dysregulation of Type I PRMT activity has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets.[1][4] GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1][2] This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of GSK3368715 hydrochloride in vitro, along with insights into its mechanism of action and affected signaling pathways.
Quantitative Inhibitory Activity
This compound demonstrates potent and selective inhibition of Type I PRMTs. The IC50 values against a panel of PRMT enzymes are summarized below.
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1[2][5][6][7] |
| PRMT3 | 48[2][6][7] |
| PRMT4 (CARM1) | 1148[2][6][7] |
| PRMT6 | 5.7[2][6][7] |
| PRMT8 | 1.7[2][6][7] |
| PRMT5 (Type II) | >20,408[5] |
| PRMT7 (Type III) | >40,000[5] |
| PRMT9 (Type II) | >15,000[5] |
In cellular assays, GSK3368715 has shown anti-proliferative activity across a wide range of cancer cell lines.[2][8] For instance, the Toledo Diffuse Large B-cell Lymphoma (DLBCL) cell line exhibits a cytotoxic response to GSK3368715 with a growth IC50 (gIC50) of 59 nM.[9]
Signaling Pathways and Mechanism of Action
GSK3368715 inhibits Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on both histone and non-histone proteins.[1][9] This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[9][10] The modulation of arginine methylation by GSK3368715 impacts several critical downstream signaling pathways often dysregulated in cancer.
Inhibition of PRMT1, a primary target of GSK3368715, has been shown to affect:
-
Wnt/β-catenin Signaling: PRMT1 overexpression can upregulate genes in the Wnt/β-catenin pathway.[11]
-
STAT3 Signaling: Overexpression of PRMT1 can lead to an increase in STAT3 signaling, which is associated with poor prognosis in some cancers.[11]
-
DNA Damage Repair: PRMT1 methylates proteins involved in DNA damage repair pathways.[11]
The broader inhibition of Type I PRMTs can influence pathways regulated by PRMT5, the primary Type II PRMT, creating synergistic anti-tumor effects when combined with PRMT5 inhibitors.[12]
Mechanism of Action of GSK3368715.
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination (MTS/MTT Assay)
This protocol describes a common method to determine the IC50 of this compound in a cancer cell line of interest using a colorimetric assay that measures cell metabolic activity.
Materials:
-
Selected cancer cell line (e.g., Toledo, OCI-Ly1, BxPC-3)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well clear flat-bottom microplates
-
MTS (e.g., CellTiter 96® AQueous One Solution) or MTT reagent
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Phosphate-Buffered Saline (PBS), sterile
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cell suspension to a predetermined optimal seeding density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Seed the cells into a 96-well plate and incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.[13]
-
-
Compound Preparation and Treatment:
-
Prepare a concentrated stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the GSK3368715 stock solution in complete culture medium to create a range of treatment concentrations. A 10-point dose-response curve is recommended (e.g., 1 nM to 10 µM).[13]
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.[13]
-
Carefully remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined time period (e.g., 72, 96, or 144 hours), which may need to be optimized for the specific cell line.[13]
-
-
Cell Viability Measurement (MTS Assay):
-
Data Analysis:
-
Subtract the average absorbance of the no-cell control wells from all other values.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the dose-response curve with inhibitor concentration on the x-axis (log scale) and percent viability on the y-axis.
-
Determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
Workflow for IC50 determination.
Protocol 2: Radiometric Assay for Biochemical IC50 Determination
This protocol outlines a method to determine the biochemical IC50 of GSK3368715 against a specific PRMT enzyme.[1]
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1)
-
Biotinylated histone peptide substrate (e.g., H4 peptide)
-
S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM)
-
This compound
-
Reaction buffer
-
Quenching solution (e.g., trichloroacetic acid)
-
Filter plate
-
Scintillation counter
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing the specific PRMT enzyme, biotinylated histone peptide substrate, and [³H]-SAM in the reaction buffer.[1]
-
-
Inhibitor Addition:
-
Add varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) to the reaction mixture.[1]
-
-
Incubation:
-
Incubate the reaction mixtures at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[1]
-
-
Reaction Termination:
-
Stop the reaction by adding a quenching solution.[1]
-
-
Detection:
-
Data Analysis:
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
-
Experimental Considerations
-
Cell Line Selection: The sensitivity to GSK3368715 can vary between cell lines. It is crucial to select cell lines relevant to the research question.
-
Time Dependence: IC50 values can be time-dependent.[14] Therefore, it is important to perform time-course experiments to determine the optimal endpoint for the assay.
-
Compound Solubility: Ensure that this compound is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium.
-
Assay Choice: While MTS/MTT assays are common for assessing cell viability, other methods like CellTiter-Glo® (measuring ATP) or crystal violet staining (measuring cell number) can also be used. The choice of assay should be appropriate for the expected cellular response (cytotoxic vs. cytostatic).
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Facebook [cancer.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GSK3368715 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715, also known as EPZ019997, is a first-in-class, orally active, potent, and selective inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It functions as a reversible and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, targeting PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][4] Dysregulation of Type I PRMTs is implicated in various cancers, making them attractive therapeutic targets.[5][6] GSK3368715 induces anti-proliferative effects across a broad range of hematological and solid tumor cell lines by altering arginine methylation states on numerous substrates.[7]
The primary mechanism of action involves the inhibition of the formation of asymmetric dimethylarginine (ADMA), leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[6] This shift in methylation patterns affects various cellular processes, including gene expression, RNA metabolism, DNA damage response, and signal transduction pathways.[5][6]
Data Presentation
Enzymatic Inhibitory Activity
GSK3368715 hydrochloride demonstrates potent inhibition of several Type I PRMT enzymes, with low nanomolar IC50 values.
| Target Enzyme | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT8 | 1.7 |
| PRMT6 | 5.7 |
| PRMT4 (CARM1) | 1148 |
| PRMT3 | 48 |
| Table 1: In vitro enzymatic inhibitory activity of GSK3368715 against various PRMT isoforms.[3][4] |
Cellular Proliferation and Viability
GSK3368715 has shown significant anti-proliferative activity in a wide array of cancer cell lines. The sensitivity to the compound is cell-line dependent.
| Cell Line | Cancer Type | IC50 / gIC50 (nM) | Notes |
| Toledo | Diffuse Large B-cell Lymphoma | 59 | Exhibits a cytotoxic response. |
| HCT-116 | Colon Carcinoma | 38,250 (38.25 µM) | Assessed by CCK-8 assay. |
| Various | Pancreatic, Breast, Renal | Not specified | Significant tumor growth reduction in xenograft models. |
| Table 2: Cellular anti-proliferative activity of GSK3368715 in selected cancer cell lines.[3] |
It has been reported that GSK3368715 shows 50% or more growth inhibition in the majority of 249 cancer cell lines tested, representing 12 different tumor types.[3][4] Lymphoma, breast cancer, and multiple myeloma cell lines are among the most sensitive.
Signaling Pathways
References
- 1. GSK3368715 (EPZ019997) - Chemietek [chemietek.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PRMT1 in human neoplasm: cancer biology and potential therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols: Preparation of GSK3368715 Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of GSK3368715 hydrochloride, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs).[1][2] Accurate preparation of this stock solution is critical for ensuring reproducible and reliable results in preclinical research and drug development. These application notes include the physicochemical properties of this compound, a detailed protocol for stock solution preparation, and diagrams illustrating the experimental workflow and the relevant biological pathway.
Physicochemical Properties
This compound is an orally active, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3][4][5] Its inhibitory activity is most potent against PRMT1, PRMT6, and PRMT8.[3][5] The compound has demonstrated anti-proliferative activity in a variety of cancer cell lines and in vivo tumor models.[4][6]
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈N₄O₂ · HCl | [1][7] |
| Molecular Weight | 403.0 g/mol | [1][3][7] |
| Appearance | Solid | [7] |
| Solubility | DMSO: 40 mg/mL | [7] |
| Water: 81 mg/mL | [6] | |
| Ethanol: 81 mg/mL | [6] | |
| Storage (Solid) | -20°C for up to 3 years | [6] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. | [5][6][8] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for in vitro cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO (Biotechnology grade or higher)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Procedure:
-
Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.03 mg of the compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.00001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.00001 mol x 403.0 g/mol = 0.00403 g = 4.03 mg
-
-
-
Solvent Addition: Add the calculated volume of DMSO to the microcentrifuge tube containing the weighed compound. For 4.03 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[5][6] When ready to use, thaw a single aliquot and dilute it to the desired working concentration in the appropriate cell culture medium.
Diagrams
Caption: Workflow for this compound stock solution preparation.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. benchchem.com [benchchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Administration of GSK3368715 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 hydrochloride, also known as EPZ019997, is a potent, orally bioavailable, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that play a critical role in cellular processes through the post-translational modification of proteins via arginine methylation. Dysregulation of Type I PRMTs, particularly PRMT1, has been implicated in the pathogenesis of various cancers, making them attractive therapeutic targets. GSK3368715 acts as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex and preventing the methylation of arginine residues on substrate proteins.[3]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including its mechanism of action, recommended administration protocols for preclinical xenograft models, and a summary of its anti-tumor efficacy.
Mechanism of Action
GSK3368715 is a potent inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[3] These enzymes catalyze the transfer of a methyl group from SAM to arginine residues on histone and non-histone proteins, leading to the formation of asymmetric dimethylarginine (ADMA). By inhibiting this process, GSK3368715 modulates the function of numerous proteins involved in key cellular processes. This can ultimately lead to cell cycle arrest and apoptosis in cancer cells.[3]
Inhibition of Type I PRMTs by GSK3368715 has been shown to impact several critical signaling pathways that are often dysregulated in cancer, including:
-
Epidermal Growth Factor Receptor (EGFR) Pathway
-
Wnt Signaling Pathway
-
RNA Metabolism
-
DNA Damage Response
Data Presentation
In Vivo Efficacy of GSK3368715 Monotherapy in Xenograft Models
The following table summarizes the anti-tumor activity of this compound administered orally as a monotherapy in various preclinical cancer models.
| Cancer Model | Xenograft Type (Cell Line) | Dosage (mg/kg) | Administration Route | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 | Oral | Tumor Regression |
| Pancreatic Cancer | BxPC-3 | 150 | Oral | 78% Tumor Growth Inhibition |
| Pancreatic Cancer | BxPC-3 | 300 | Oral | 97% Tumor Growth Inhibition |
| Clear Cell Renal Carcinoma | ACHN | 150 | Oral | 98% Tumor Growth Inhibition |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 | Oral | 85% Tumor Growth Inhibition |
| Pancreatic Adenocarcinoma | Patient-Derived Xenograft | 300 | Oral | >90% Tumor Growth Inhibition in a subset of animals |
Experimental Protocols
General Protocol for In Vivo Efficacy Studies in Xenograft Models
This protocol outlines a general procedure for evaluating the in vivo efficacy of GSK3368715 in a mouse xenograft model.
1. Animal Models and Husbandry:
-
Use immunocompromised mice (e.g., female NMRI nu/nu or similar strains).
-
House animals in a specific pathogen-free environment with ad libitum access to food and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
2. Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., Toledo, BxPC-3) under standard conditions.
-
Harvest cells during the exponential growth phase.
-
Resuspend cells in a suitable medium, such as a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^7 cells in 100-200 µL) into the flank of each mouse.
3. Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (length x width²) / 2.
-
Once tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
4. Formulation and Administration of this compound:
Formulation (prepare fresh daily): A common vehicle for oral administration consists of:
-
5% DMSO
-
40% PEG300
-
5% Tween-80
-
50% ddH₂O
To prepare a 1 mL working solution:
-
Add 50 µL of a concentrated GSK3368715 stock solution in DMSO to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
Administration:
-
Administer this compound or vehicle control orally (p.o.) via gavage once daily at the desired dosage.
5. Monitoring and Endpoints:
-
Continue to monitor tumor volume and body weight regularly throughout the study.
-
The primary endpoint is typically the final tumor volume at the end of the study.
-
Calculate Tumor Growth Inhibition (TGI) relative to the vehicle-treated group.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, pharmacodynamic marker analysis).
Mandatory Visualizations
Caption: Mechanism of action of GSK3368715.
Caption: General workflow for an in vivo xenograft study.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting GSK3368715 Hydrochloride Experiments
Welcome to the technical support center for GSK3368715 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are using this compound in their experiments and may be encountering unexpected results, such as a lack of efficacy in cell-based assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing any effect of this compound in my cell line?
There are several potential reasons why this compound may not be showing the expected effect in your cell-based assays. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.
Possible Causes and Troubleshooting Steps:
-
Compound Integrity and Preparation:
-
Solubility: this compound has specific solubility characteristics. It is soluble in DMSO.[1] Ensure you are using fresh, high-quality DMSO, as moisture can reduce solubility.[1]
-
Stock Solution Preparation: Prepare stock solutions at a high concentration in 100% DMSO and aliquot them to avoid repeated freeze-thaw cycles, which can degrade the compound.[2] Store stock solutions at -80°C for long-term stability (up to 1 year) or at -20°C for shorter periods (up to 1 month).[1][2]
-
Working Dilutions: When preparing working dilutions in cell culture media, ensure the final DMSO concentration is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Observe the solution for any signs of precipitation after dilution.
-
-
Experimental Conditions:
-
Concentration Range: The effective concentration of GSK3368715 can vary significantly between cell lines. It has shown anti-proliferative effects in a broad range of cancer cell lines with varying IC50 values.[1][2] It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., from low nanomolar to high micromolar) to determine the optimal concentration for your specific cell line. For example, in RKO cells, a 20-point two-fold dilution series from 29,325.5 to 0.03 nM was used.[1]
-
Incubation Time: The onset of action for GSK3368715 can vary. Preclinical models showed maximal decreases in global asymmetric dimethylarginine (ADMA) levels after 72 hours.[3] Short incubation times may not be sufficient to observe a phenotypic effect. Consider a time-course experiment (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.
-
-
Cell Line-Specific Factors:
-
Target Expression: GSK3368715 is a potent inhibitor of type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][4][5] Verify the expression levels of these target PRMTs in your cell line of interest. Low or absent expression of the target enzymes will likely result in a lack of response.
-
Cellular Context and Dependencies: The sensitivity of a cell line to PRMT inhibition can be influenced by its genetic background. For instance, cancer cells with a deletion of the methylthioadenosine phosphorylase (MTAP) gene may exhibit increased sensitivity to GSK3368715.[4][6] This is because MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5, creating a synthetic lethal state when combined with Type I PRMT inhibition.[3][4][6]
-
Drug Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can actively transport GSK3368715 out of the cells, reducing its intracellular concentration and efficacy.[7]
-
Q2: How can I confirm that this compound is active and engaging its target in my cells?
To verify target engagement, you can measure the levels of a downstream pharmacodynamic (PD) biomarker.
-
Biomarker Analysis: A key biomarker for Type I PRMT inhibition is the reduction of asymmetric dimethylarginine (ADMA) on substrate proteins.[3] A specific and quantifiable biomarker is the reduction of asymmetric dimethylarginine at position 225 (ADMA-R225) on heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1).[3] This can be assessed by Western Blotting or mass spectrometry.
Q3: Are there any known issues with off-target effects of this compound?
While GSK3368715 is a potent inhibitor of Type I PRMTs, like many small molecule inhibitors, the possibility of off-target effects cannot be entirely ruled out.[8][9] If you observe unexpected phenotypes, it is important to consider potential off-target activities. Comparing the effects of GSK3368715 with other structurally different Type I PRMT inhibitors or using genetic approaches like siRNA or CRISPR to knockdown the target PRMTs can help to validate that the observed phenotype is on-target.
Quantitative Data Summary
The inhibitory activity of this compound varies across different Type I PRMTs and its anti-proliferative effect is cell-line dependent.
| Target | IC50 / Kiapp | Assay Type |
| PRMT1 | 3.1 nM (IC50) | Biochemical Assay |
| PRMT3 | 48 nM (IC50) | Biochemical Assay |
| PRMT4 | 1148 nM (IC50) | Biochemical Assay |
| PRMT6 | 5.7 nM (IC50) | Biochemical Assay |
| PRMT8 | 1.7 nM (IC50) | Biochemical Assay |
| Cell Line | IC50 | Assay Type |
| HCT-116 | 38.25 µM | CCK-8 Assay |
Data compiled from multiple sources.[2]
Experimental Protocols
General Protocol for Cell Viability Assay
This protocol provides a general framework for assessing the anti-proliferative effects of this compound.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. From this stock, create a series of serial dilutions in cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (e.g., 0.1%).
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of GSK3368715 or a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plates for your desired time period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.[1]
-
Viability Assessment: After the incubation period, assess cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the results to determine the IC50 value.
Protocol for Western Blotting to Assess Target Engagement
This protocol can be used to measure the levels of ADMA-modified proteins.
-
Cell Lysis: After treating the cells with GSK3368715 or vehicle control for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize the protein concentrations and load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.[4]
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (e.g., anti-ADMA antibody) or a specific methylated substrate like hnRNP-A1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visual Guides
Troubleshooting Workflow for Lack of Efficacy
Caption: A step-by-step guide to troubleshoot experiments where GSK3368715 shows no effect.
Signaling Pathway of this compound
Caption: Mechanism of action of GSK3368715 as a Type I PRMT inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GSK3368715 Hydrochloride Treatment
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of GSK3368715 hydrochloride, a potent and selective inhibitor of Type I Protein Arginine Methyltransferases (PRMTs). Here you will find troubleshooting guidance, frequently asked questions, detailed experimental protocols, and key quantitative data to optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK3368715? A1: GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1][2][3] It selectively targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][4][5] By inhibiting these enzymes, GSK3368715 prevents the monomethylation and asymmetric dimethylation of arginine residues on both histone and non-histone protein substrates.[4][6] This disruption of arginine methylation can modulate protein function, gene expression, and cellular signaling, leading to anti-proliferative effects in various cancer cell lines.[1][6]
Q2: What are the key signaling pathways affected by GSK3368715? A2: Inhibition of Type I PRMTs by GSK3368715 has been shown to impact several critical signaling pathways often dysregulated in cancer. These include the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[2][7] Additionally, it has broader effects on RNA metabolism and the DNA damage response.[2]
Q3: What is the optimal concentration and treatment time for GSK3368715 in cell-based assays? A3: The optimal concentration and treatment time are highly dependent on the specific cell line and the biological question being investigated. For in vitro studies, concentrations can range from 0.1 nM to 10 µM.[8] Incubation times can vary from 30 minutes for short-term signaling studies to 168 hours (7 days) for long-term proliferation or viability assays.[1] It is crucial to perform a dose-response and time-course experiment for your specific cell model to determine the optimal conditions. Preclinical studies have shown that maximal decreases in global asymmetric dimethylarginine (ADMA) levels were observed after 72 hours.[3]
Q4: How should I prepare and store this compound? A4: this compound is typically soluble in DMSO. For example, a stock solution of 40 mg/mL in DMSO can be prepared.[9] For long-term storage, it is recommended to keep the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[5] When preparing working solutions, it is important to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[1]
Q5: Are there any known significant adverse effects of GSK3368715? A5: A Phase 1 clinical trial (NCT03666988) for GSK3368715 in patients with advanced solid tumors was terminated early.[3][4][10] This was due to a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism.[3][4][10] While these effects were observed in a clinical setting, it is an important consideration for in vivo animal studies, and appropriate monitoring may be necessary.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no observable effect | - Sub-optimal concentration or treatment time.- Cell line is not sensitive to Type I PRMT inhibition.- Compound degradation. | - Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 24, 48, 72, 96 hours) experiment to determine the optimal conditions for your cell line.- Verify the expression of Type I PRMTs in your cell line. Consider testing in cell lines known to be sensitive.[1]- Ensure proper storage of the compound (-80°C for long-term) and use freshly prepared dilutions.[5] |
| High cellular toxicity | - Concentration is too high.- Prolonged treatment duration. | - Lower the concentration of GSK3368715 used in your assay.- Reduce the incubation time. |
| Poor solubility in aqueous media | - GSK3368715 has limited aqueous solubility. | - Prepare a high-concentration stock solution in DMSO and then dilute it in your culture medium. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent-induced toxicity. |
| Variability in in vivo results | - Poor bioavailability of the formulation.- Inconsistent dosing. | - For in vivo studies, consider using established formulations to improve bioavailability, such as those containing PEG300, Tween-80, and saline, or a corn oil formulation.[4] It is recommended to perform your own solubility and stability tests.[4]- Ensure accurate and consistent administration of the compound. |
Quantitative Data
Table 1: Inhibitory Activity of GSK3368715 against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1[5][9][11] |
| PRMT3 | 48[5][11] |
| PRMT4 (CARM1) | 1148[5][11] |
| PRMT6 | 5.7[5][11] |
| PRMT8 | 1.7[5][11] |
Table 2: Apparent Ki Values for GSK3368715
| Target PRMT | Kiapp (nM) |
| PRMT1 | 1.5[2] |
| PRMT8 | 81[2] |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of GSK3368715.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Vehicle control (DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of GSK3368715 in the assay buffer. The final DMSO concentration should be consistent across all wells and should not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either GSK3368715 or the vehicle control.
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.[11]
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.[11]
-
Transfer the reaction mixture to a filter plate to capture the biotinylated peptide.
-
Quantify the amount of incorporated [³H]-methyl groups using a scintillation counter.[2]
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Western Blot for Cellular Asymmetric Dimethylarginine (ADMA) Levels
This protocol assesses the effect of GSK3368715 on the levels of ADMA in cultured cells.
Materials:
-
Cell lysis buffer
-
Primary antibodies (anti-ADMA, anti-SDMA, anti-MMA, and a loading control like beta-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72 hours.[11]
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.[11]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.[11]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.[11]
-
To assess changes in other methylation states and ensure equal protein loading, strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control.[11]
Visualizations
Caption: Mechanism of action of GSK3368715 as an inhibitor of Type I PRMTs.
Caption: Workflow for assessing cellular ADMA levels via Western Blot.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Facebook [cancer.gov]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
potential off-target effects of GSK3368715 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information and troubleshooting guidance for researchers utilizing GSK3368715 hydrochloride in their experiments. The following sections address frequently asked questions and potential issues related to the compound's on- and off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound, also known as EPZ019997, is a first-in-class, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] It functions as an S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[3] Its primary targets are the enzymes responsible for asymmetric dimethylation of arginine residues on histone and non-histone proteins, which play a crucial role in regulating gene expression, RNA splicing, and DNA repair.[4] The primary intended targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[5]
Q2: What is the reported potency of GSK3368715 against its target enzymes?
The inhibitory activity of GSK3368715 has been determined against a panel of PRMT enzymes. The half-maximal inhibitory concentrations (IC50) and apparent inhibition constants (Ki app) are summarized below.
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target | IC50 (nM) | Ki app (nM) |
|---|---|---|
| PRMT1 | 3.1 | 1.5 |
| PRMT3 | 162 | 48 |
| PRMT4 | 38 | 1148 |
| PRMT6 | 4.7 | 5.7 |
| PRMT8 | 39 | 1.7 |
Data sourced from MedchemExpress and Cayman Chemical.[3][6]
Q3: How selective is GSK3368715 for Type I PRMTs?
GSK3368715 has demonstrated selectivity for Type I PRMTs over Type II and Type III PRMTs.
Table 2: Selectivity of GSK3368715 against other PRMTs
| Target | IC50 (nM) |
|---|---|
| PRMT5 | >20,408 |
| PRMT7 | >40,000 |
| PRMT9 | >15,000 |
Data sourced from Cayman Chemical.[6]
Furthermore, GSK3368715 was found to be selective against a panel of 20 other methyltransferases and a panel of ion channels, receptors, and transporters when tested at a concentration of 10 µM.[6] However, specific data on the inhibition of individual members of these panels are not publicly available.
Q4: What are the known clinical side effects of GSK3368715?
A Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs).[7][8] Dose-limiting toxicities were also observed.
Table 3: Clinically Observed Adverse Events of GSK3368715
| Adverse Event Category | Specific Events | Dose | Incidence |
|---|---|---|---|
| Dose-Limiting Toxicities | Aortic thrombosis, Atrial fibrillation, Decreased platelet count | 200 mg | 25% (3/12 patients) |
| Thromboembolic Events | Grade 3 events, Grade 5 pulmonary embolism | All dose groups | 29% (9/31 patients) |
| Most Frequent Treatment-Emergent Adverse Events | Nausea, Anemia, Fatigue | All dose groups | 29%, 29%, and 26% respectively |
Data from a Phase 1 study (NCT03666988).[7][8]
Troubleshooting Guide
This guide is designed to help researchers troubleshoot unexpected experimental outcomes that may be related to the on-target or potential off-target effects of GSK3368715.
Issue 1: Unexpected Phenotype Observed - Is it an Off-Target Effect?
If you observe a cellular phenotype that is not readily explained by the inhibition of Type I PRMTs, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for unexpected phenotypes.
Issue 2: Cell Viability Changes Are Inconsistent with Proliferation Data.
You might observe a decrease in cell viability (e.g., by MTT assay) that doesn't correlate with changes in cell cycle or proliferation markers.
Caption: Investigating discrepancies in cell viability data.
Signaling Pathways and Experimental Protocols
On-Target Signaling Pathway: Inhibition of PRMT1-Mediated Methylation
GSK3368715 inhibits the catalytic activity of Type I PRMTs, leading to a global reduction in asymmetric dimethylarginine (ADMA) levels on substrate proteins. This alters downstream cellular processes.
Caption: On-target mechanism of GSK3368715 action.
Experimental Protocol: Western Blot for ADMA Levels
This protocol provides a general method for assessing the on-target activity of GSK3368715 by measuring global ADMA levels.
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with a dose-range of this compound or DMSO vehicle control for 24-72 hours.
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for asymmetric dimethylarginine (ADMA) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the ADMA signal to a loading control (e.g., β-actin or GAPDH).
-
Disclaimer: This information is intended for research use only. The off-target profile of this compound has not been exhaustively characterized in the public domain. Researchers should interpret their results with caution and consider the possibility of uncharacterized off-target effects.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 6. caymanchem.com [caymanchem.com]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GSK3368715 Hydrochloride Cellular Toxicity Assessment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals investigating the cellular toxicity of GSK3368715 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
GSK3368715 is an orally available and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2][3] Its primary targets are PRMT1, PRMT3, PRMT4 (CARM1), PRMT6, and PRMT8.[4][5] By inhibiting these enzymes, GSK3368715 prevents the asymmetric dimethylation of arginine residues on histone and non-histone proteins, which can modulate gene expression and cellular signaling.[1][2] This compound is an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, meaning it binds to the enzyme-substrate complex.[2][4]
Q2: What are the expected cellular effects of GSK3368715 treatment?
GSK3368715 treatment leads to a global shift in arginine methylation, characterized by a decrease in asymmetric dimethylarginine (ADMA) and an increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[3][4] In many cancer cell lines, this results in anti-proliferative effects, which can be either cytostatic (inhibition of proliferation) or cytotoxic (cell death).[3][6] For example, a cytotoxic response with an accumulation of cells in the sub-G1 phase was observed in the Toledo DLBCL cell line.[3]
Q3: What kind of toxicities were observed in clinical trials?
A Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events (TEEs), including a grade 5 pulmonary embolism.[6][7] Dose-limiting toxicities were reported in 25% of patients at the 200 mg dose.[6][7]
Q4: How should I prepare and store this compound for in vitro experiments?
For in vitro use, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4][5][8] This stock solution should be stored at -20°C or -80°C and aliquoted to minimize freeze-thaw cycles.[8] When preparing working solutions, be aware that moisture-absorbing DMSO can reduce solubility.[4]
Q5: Are there any specific cell lines that are particularly sensitive to GSK3368715?
Sensitivity to GSK3368715 can vary across different cell lines. Interestingly, cancer cell lines with a deletion of the methylthioadenosine phosphorylase (MTAP) gene have shown increased sensitivity.[9] MTAP deficiency leads to the accumulation of 2-methylthioadenosine, an endogenous inhibitor of PRMT5, suggesting a synthetic lethal interaction when combined with a Type I PRMT inhibitor like GSK3368715.[9]
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility in Cell Viability Assays
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Edge Effects: Evaporation in the outer wells of a microplate can concentrate media components and affect cell growth.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of growth factors, impacting cell proliferation and drug sensitivity.
-
Compound Precipitation: The compound may precipitate out of solution at higher concentrations or in certain media.
-
Inaccurate Pipetting: Errors in pipetting the compound or assay reagents will lead to inconsistent results.
Troubleshooting Steps:
-
Standardize Seeding: Ensure a single-cell suspension and use a calibrated multichannel pipette or automated cell dispenser for seeding.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or media to maintain humidity.
-
Test Serum Lots: Qualify new lots of FBS to ensure consistency in cell growth and response to the compound.
-
Check Solubility: Visually inspect the media after adding the compound to ensure it has fully dissolved. If precipitation is suspected, consider preparing fresh dilutions.
-
Pipetting Technique: Use calibrated pipettes and proper pipetting techniques to ensure accuracy.
Issue 2: No Observable Cytotoxicity at Expected Concentrations
Possible Causes:
-
Compound Inactivity: Improper storage or handling may have led to the degradation of GSK3368715.
-
Short Treatment Duration: The anti-proliferative effects of GSK3368715 may require longer incubation times to become apparent, as they are linked to changes in gene expression.
-
Cell Line Resistance: The chosen cell line may be inherently resistant to the effects of Type I PRMT inhibition.
-
High Seeding Density: A high initial cell density may mask anti-proliferative effects.
Troubleshooting Steps:
-
Verify Compound Activity: Use a sensitive cell line (e.g., Toledo DLBCL) as a positive control to confirm the compound's activity.
-
Extend Incubation Time: Perform a time-course experiment (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.
-
Test Different Cell Lines: If feasible, test the compound on a panel of cell lines, including those with known MTAP deficiency.
-
Optimize Seeding Density: Determine the optimal seeding density for your cell line to ensure they are in the logarithmic growth phase during the experiment.
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK3368715 Against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 - 162 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 4.7 - 5.7 |
| PRMT8 | 1.7 - 39 |
Data compiled from multiple sources.[3][5]
Table 2: Anti-proliferative Activity of GSK3368715 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | gIC50 / IC50 (nM) | Observed Effect |
| Toledo | Diffuse Large B-cell Lymphoma (DLBCL) | 59 | Cytotoxic |
| OCI-Ly1 | Diffuse Large B-cell Lymphoma (DLBCL) | - | Cytostatic |
| BxPC-3 | Pancreatic Adenocarcinoma | - | Anti-proliferative |
| ACHN | Clear Cell Renal Carcinoma | - | Anti-proliferative |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | Anti-proliferative |
Data compiled from multiple sources.[3][5]
Experimental Protocols
Cell Viability (MTS) Assay
This protocol is designed to assess the cytotoxic or cytostatic effects of GSK3368715.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
This compound (dissolved in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete medium. Include wells with medium only for background control. Incubate for 24 hours at 37°C with 5% CO2.
-
Compound Treatment: Prepare a serial dilution of GSK3368715 in complete medium. A typical concentration range to test is 0.1 nM to 10 µM.[10] Add the desired concentrations of GSK3368715 to the appropriate wells. Include a vehicle control (DMSO) at the same final concentration as the highest GSK3368715 concentration.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the background control wells from all other values. Normalize the data to the vehicle-treated control wells and plot a dose-response curve to calculate the IC50 or gIC50 value.
Western Blot for Methylation Marks
This protocol allows for the assessment of GSK3368715's effect on global arginine methylation.
Materials:
-
Cells treated with GSK3368715
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-ADMA, anti-SDMA, anti-MMA, anti-H4R3me2a)
-
Loading control antibody (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Treat cells in 6-well plates with the desired concentrations of GSK3368715 and a vehicle control for 48-72 hours. Wash cells with ice-cold PBS and lyse with RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-ADMA) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the signal for the methylation mark to the loading control.
Mandatory Visualizations
Caption: Inhibition of the PRMT1 signaling pathway by GSK3368715.
Caption: Experimental workflow for assessing the cellular toxicity of GSK3368715.
Caption: Logic diagram for troubleshooting high variability in viability assays.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. selleckchem.com [selleckchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
troubleshooting inconsistent results with GSK3368715 hydrochloride
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering inconsistent results with GSK3368715 hydrochloride. The following information is designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: GSK3368715 is a potent, orally active, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs).[1] Its primary targets are PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[2] The compound functions as an S-adenosyl-L-methionine (SAM) uncompetitive inhibitor, binding to the enzyme-substrate complex.[1] This inhibition blocks the asymmetric dimethylation of arginine residues on both histone and non-histone proteins, which in turn disrupts cellular processes such as gene expression, RNA processing, and signal transduction that are often dysregulated in cancer.[3][4]
Q2: I am not observing the expected anti-proliferative effects of GSK3368715 in my cancer cell line. What are the potential reasons for this?
A2: A lack of response to GSK3368715 can be attributed to several factors. The sensitivity to this inhibitor is highly dependent on the specific cell line being used.[3] Some cell lines may exhibit lower expression levels of Type I PRMTs or possess compensatory mechanisms that circumvent the inhibitory effects. Another critical factor is the status of the methylthioadenosine phosphorylase (MTAP) gene.[3] Deletion of the MTAP gene has been linked to increased sensitivity to GSK3368715 in some cancer cell lines.[5] It is advisable to verify the MTAP status of your cell line. Additionally, experimental conditions such as cell density, passage number, and media composition can significantly influence the outcome.[3]
Q3: My in vivo experiments are showing poor target engagement in tumors. What could be the cause?
A3: Poor target engagement in vivo can stem from several issues, including problems with the drug's formulation and administration. Ensure that the vehicle used is appropriate for GSK3368715 and that the compound is fully solubilized. It is also important to confirm the accuracy of the dosing and the administration route.[6] The tumor microenvironment can also present barriers to effective drug delivery. High interstitial fluid pressure and a dense extracellular matrix can hinder drug penetration. Furthermore, poor vascularization within the tumor can lead to impaired drug delivery.[6] It is also worth noting that a Phase 1 clinical trial with GSK3368715 was terminated early due to a higher-than-expected incidence of thromboembolic events and modest, variable target engagement in tumor biopsies at a 100 mg dose.[4][7]
Q4: Are there any known off-target effects of GSK3368715?
A4: While GSK3368715 is a potent inhibitor of Type I PRMTs, the possibility of off-target effects should always be considered, as is the case with many small molecule inhibitors.[8] To confirm that the observed effects are due to the inhibition of Type I PRMTs, it is crucial to include appropriate negative controls in your experiments. This could involve using a structurally similar but inactive compound, or utilizing cell lines with genetic knockouts or knockdowns of the target PRMTs.[9]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Inconsistent IC50 values in cell viability assays | - Cell line-dependent sensitivity. - Variation in cell seeding density. - "Edge effects" in multi-well plates. - Different lots of fetal bovine serum (FBS). | - Verify the expression levels of Type I PRMTs in your cell line. - Optimize and standardize cell seeding density. - Avoid using the outer wells of plates for experimental samples; fill them with sterile media or water to maintain humidity.[3] - Test new lots of FBS for their impact on cell growth and drug response.[3] |
| No change in asymmetric dimethylarginine (ADMA) levels after treatment | - Inactive compound due to improper storage or handling. - Suboptimal assay conditions (e.g., incorrect antibody, insufficient lysis). - Low expression of Type I PRMTs in the experimental model. | - Ensure proper storage of the compound as per the manufacturer's instructions. - Optimize your Western blot protocol, including using a validated anti-ADMA antibody and ensuring complete cell lysis.[3] - Confirm the expression of PRMT1 and other Type I PRMTs in your cells or tissue.[3] |
| Lack of tumor growth inhibition in animal models | - Poor bioavailability due to improper formulation. - Insufficient drug concentration at the tumor site. - Tumor microenvironment barriers. | - Use a validated formulation protocol to ensure adequate solubility and bioavailability.[2] - Measure the plasma and intra-tumoral concentrations of GSK3368715 using methods like LC-MS.[6] - Evaluate tumor vascularity and consider strategies to overcome barriers in the tumor microenvironment.[6] |
Quantitative Data
Table 1: Inhibitory Activity of GSK3368715 against Type I PRMTs [9]
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay [9]
This assay measures the enzymatic activity of a Type I PRMT and the inhibitory effect of GSK3368715.
-
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
GSK3368715
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
-
-
Procedure:
-
Prepare serial dilutions of GSK3368715 in the assay buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and GSK3368715 or vehicle control.
-
Pre-incubate the enzyme with the compound for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
-
Protocol 2: Western Blot for Cellular Asymmetric Dimethylarginine (ADMA) Levels [9]
This protocol assesses the effect of GSK3368715 on the levels of ADMA in cultured cells.
-
Materials:
-
Cultured cells
-
GSK3368715
-
Cell lysis buffer (e.g., RIPA buffer)
-
Primary antibody against ADMA
-
Loading control antibody (e.g., anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
Visualizations
Caption: Type I PRMT signaling pathway and the inhibitory action of GSK3368715.
Caption: A logical workflow for troubleshooting inconsistent experimental results with GSK3368715.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
appropriate negative controls for GSK3368715 hydrochloride experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on designing and troubleshooting experiments involving the Type I protein arginine methyltransferase (PRMT) inhibitor, GSK3368715 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: GSK3368715 is a potent, reversible, and S-adenosyl-L-methionine (SAM) uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2][3][4] It binds to the protein substrate binding pocket of these enzymes.[5] By inhibiting Type I PRMTs, GSK3368715 blocks the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins, leading to an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[1][5] This modulation of protein arginine methylation affects various cellular processes, including gene expression, RNA processing, and signal transduction, and has shown anti-proliferative activity in preclinical cancer models.[1][5][6]
Q2: Why are negative controls critical in my GSK3368715 experiments?
A2: Negative controls are fundamental to ensure that the observed experimental effects are specifically due to the inhibition of Type I PRMTs by GSK3368715 and not a result of off-target effects, solvent effects, or other experimental artifacts.[7] Rigorous negative controls are essential for validating your findings and for the accurate interpretation of your data, preventing misattribution of biological effects to the compound's on-target activity.[8]
Q3: What are the recommended negative controls for a GSK3368715 experiment?
A3: A multi-tiered approach to negative controls is recommended for robust and reliable data:
-
Vehicle Control: This is the most basic and essential control. The vehicle used to dissolve GSK3368715 (e.g., DMSO) should be added to control cells or reactions at the same final concentration as in the experimental conditions to account for any effects of the solvent itself.[1][7][9]
-
Structurally Similar Inactive Compound: The ideal negative control is a compound that is structurally analogous to GSK3368715 but lacks inhibitory activity against Type I PRMTs. While a commercially available, validated inactive analog of GSK3368715 is not widely documented, the principle of using such a control is critical for ruling out off-target effects associated with the chemical scaffold.[7]
-
Genetic Controls: For cellular experiments, using cell lines with a genetic knockout or knockdown of the target PRMT (e.g., PRMT1) provides a high level of specificity.[7] If GSK3368715 elicits no effect in these cells, it strongly supports that its mechanism of action is on-target.[7][10][11]
-
Enzymatically Inactive Mutant: In the context of in vitro biochemical assays, a catalytically inactive mutant of the PRMT enzyme serves as an excellent negative control.[7] GSK3368715 should not demonstrate any effect in an assay with an inactive enzyme.[7]
Q4: I am not observing the expected anti-proliferative effect of GSK3368715 in my cancer cell line. What could be the reason?
A4: Several factors can contribute to a lack of response. Cell line sensitivity to GSK3368715 is highly variable and can be influenced by the expression levels of Type I PRMTs or the presence of compensatory mechanisms.[12] Additionally, the genetic background of the cell line, such as the status of the methylthioadenosine phosphorylase (MTAP) gene, has been correlated with sensitivity.[5][13] It is also crucial to perform dose-response and time-course experiments to determine the optimal conditions for observing an effect.[12]
Q5: How should I prepare and store this compound?
A5: GSK3368715 is typically provided as a solid and is soluble in DMSO for in vitro experiments.[1][12][14] It is recommended to prepare a concentrated stock solution in DMSO and store it at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[4][12] For in vivo studies, specific formulations may be required, and it is important to consult the manufacturer's instructions for detailed information on solubility and stability.[12]
Quantitative Data
The inhibitory activity of GSK3368715 against a panel of Type I PRMTs is summarized below.
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1[4][14][15] |
| PRMT3 | 48[4][15] |
| PRMT4 (CARM1) | 1148[4][15] |
| PRMT6 | 5.7[4][15] |
| PRMT8 | 1.7[4][15] |
Data sourced from multiple suppliers and publications. Values may vary slightly between sources.
Experimental Protocols
Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay
This protocol is designed to measure the enzymatic activity of a Type I PRMT and the inhibitory effect of GSK3368715.
Materials:
-
Recombinant human PRMT1 enzyme
-
Histone H4 peptide (substrate)
-
S-[methyl-³H]-Adenosyl-L-methionine (³H-SAM)
-
This compound
-
Negative Controls (Vehicle: DMSO; Structurally similar inactive compound, if available)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT, 1 mM EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare serial dilutions of GSK3368715 and the negative control compound in the assay buffer. The final DMSO concentration should be consistent across all wells and should not exceed 1%.
-
In a 96-well plate, add the assay buffer, recombinant PRMT1 enzyme, and either GSK3368715, the negative control, or vehicle.
-
Pre-incubate the enzyme with the compounds for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone H4 peptide and ³H-SAM.
-
Incubate the reaction at 30°C for 1 hour.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition relative to the vehicle control.
Protocol 2: Western Blot for Cellular Arginine Methylation
This protocol assesses the effect of GSK3368715 on the levels of asymmetric dimethylarginine (ADMA) in cultured cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
Vehicle control (DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-ADMA, anti-SDMA, anti-MMA, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of GSK3368715 or the vehicle control for 24-72 hours.
-
Wash the cells with ice-cold PBS and lyse them using the cell lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ADMA antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
For a comprehensive analysis, strip the membrane and re-probe with antibodies for SDMA, MMA, and the loading control to assess changes in other methylation states and ensure equal protein loading.
Visualizations
Caption: Workflow for a cellular experiment with GSK3368715 and appropriate negative controls.
Caption: Inhibition of the Type I PRMT signaling pathway by GSK3368715.
Caption: A logical troubleshooting guide for GSK3368715 experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. benchchem.com [benchchem.com]
- 8. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Protein Arginine Methyltransferase 5 (PRMT5) Inhibition Induces Lymphoma Cell Death through Reactivation of the Retinoblastoma Tumor Suppressor Pathway and Polycomb Repressor Complex 2 (PRC2) Silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. medchemexpress.com [medchemexpress.com]
Technical Support Center: Interpreting Variable Results in GSK3368715 Experiments
Welcome to the technical support center for GSK3368715, a potent Type I protein arginine methyltransferase (PRMT) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret variable results in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for GSK3368715?
A1: GSK3368715 is an orally active, potent, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1] By inhibiting these enzymes, it prevents the asymmetric dimethylation of arginine (ADMA) on both histone and non-histone protein substrates.[2][3] This modulation of arginine methylation can impact various cellular processes, including gene expression, RNA splicing, and signal transduction pathways often dysregulated in cancer.[4]
Q2: I am observing inconsistent anti-proliferative effects in my cell line. What are the potential causes?
A2: Variability in the anti-proliferative effects of GSK3368715 is a known issue and can be attributed to several factors:
-
Cell Line Dependency: Sensitivity to GSK3368715 is highly dependent on the specific cancer cell line being used.[5] Some cell lines may exhibit lower expression levels of Type I PRMTs or possess intrinsic resistance mechanisms.[5]
-
MTAP Status: The deletion of the methylthioadenosine phosphorylase (MTAP) gene has been linked to increased sensitivity to GSK3368715 in some cancer cell lines.[5][6] MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5.[6] The dual inhibition of Type I PRMTs by GSK3368715 and PRMT5 by MTA can result in a synergistic anti-tumor effect.[6] It is advisable to determine the MTAP status of your cell line.
-
Experimental Conditions: Factors such as cell seeding density, passage number, and lot-to-lot variability in serum can significantly influence experimental outcomes.[5]
Q3: Why was the Phase 1 clinical trial for GSK3368715 terminated?
A3: The Phase 1 clinical trial (NCT03666988) for GSK3368715 in patients with advanced solid tumors was terminated early.[7] This decision was based on a higher-than-expected incidence of thromboembolic events at higher doses and modest and variable target engagement in tumor biopsies at lower, safer doses.[7] This highlights the challenges of achieving consistent therapeutic effects in a clinical setting.
Q4: How should I prepare and store GSK3368715?
A4: GSK3368715 is typically supplied as a solid and is soluble in DMSO for in vitro use. It is recommended to prepare a concentrated stock solution in DMSO and store it in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[5] For in vivo experiments, various formulations using vehicles such as corn oil or a combination of DMSO, PEG300, and Tween-80 have been reported.[8] Always refer to the supplier's datasheet for specific solubility and stability information.
Troubleshooting Guides
Issue 1: Inconsistent or No Inhibition of Arginine Methylation (Western Blot)
Potential Causes:
-
Suboptimal Antibody Performance: The primary antibody against the methylated substrate (e.g., anti-ADMA or anti-H4R3me2a) may not be specific or sensitive enough.
-
Insufficient Cell Lysis: Incomplete lysis, especially of the nucleus, can lead to poor extraction of histone and other nuclear proteins that are key substrates of PRMT1.[5]
-
Low Target Expression: The experimental model may have low endogenous levels of Type I PRMTs.[5]
-
Compound Inactivity: Improper storage or multiple freeze-thaw cycles of the GSK3368715 stock solution may lead to its degradation.[5]
Troubleshooting Steps:
-
Antibody Validation: Validate your primary antibody using positive and negative controls (e.g., lysate from a sensitive cell line known to respond to GSK3368715 and a PRMT1 knockout cell line, if available).
-
Optimize Lysis Buffer: Use a robust lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Sonication can aid in shearing DNA and ensuring complete nuclear lysis.[5]
-
Assess PRMT Expression: Confirm the expression of PRMT1 and other Type I PRMTs in your cell line or tissue model using Western blot or qPCR.[5]
-
Fresh Compound Aliquots: Use a fresh aliquot of GSK3368715 for your experiment to rule out compound degradation.
Issue 2: High Variability in Cell Viability Assays (e.g., MTT, MTS)
Potential Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.
-
Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter media concentration and affect cell growth.[5]
-
Serum Variability: Different lots of fetal bovine serum (FBS) can contain varying concentrations of growth factors, impacting cell proliferation and drug sensitivity.[5]
-
Drug-Protein Binding: GSK3368715 may bind to serum proteins, which can reduce its bioavailable concentration.
Troubleshooting Steps:
-
Accurate Cell Seeding: Ensure a homogenous cell suspension and use a calibrated multichannel pipette for seeding.
-
Mitigate Edge Effects: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile media or PBS to maintain humidity.[5]
-
Serum Lot Testing: If possible, pre-test new lots of FBS to ensure consistency in cell growth and response to the compound.
-
Consider Serum-Free/Reduced-Serum Conditions: For the duration of the drug treatment, consider using serum-free or reduced-serum media if your cell line can tolerate it. This will minimize interference from serum protein binding.[5]
Issue 3: Poor or Variable Target Engagement in In Vivo Models
Potential Causes:
-
Inadequate Drug Formulation and Delivery: Poor solubility or stability of the formulation can lead to inconsistent dosing.
-
Tumor Microenvironment Barriers: High interstitial fluid pressure and a dense extracellular matrix can impede drug penetration into the tumor.[9] Poor vascularization of the tumor can also limit drug delivery.[9]
-
Cellular Efflux Pumps: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), in tumor cells can actively remove GSK3368715.[9]
Troubleshooting Steps:
-
Verify Formulation and Administration: Ensure the vehicle is appropriate and that GSK3368715 is fully solubilized. Confirm the accuracy of the dosing and administration route.
-
Assess Pharmacokinetics: Measure the plasma concentration of GSK3368715 over time to confirm systemic exposure.
-
Measure Intra-tumoral Drug Concentration: Directly quantify GSK3368715 levels in tumor tissue using methods like LC-MS to assess tumor penetration.
-
Evaluate Tumor Characteristics: Assess tumor vascularity using immunohistochemistry (IHC) with markers like CD31.[9]
Data Presentation
Table 1: In Vitro Inhibitory Activity of GSK3368715 against Type I PRMTs
| PRMT Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from MedchemExpress.[10]
Table 2: In Vitro Anti-proliferative Activity of GSK3368715 in Selected Cancer Cell Lines
| Cell Line | Cancer Type | MTAP Status | GSK3368715 gIC50 (nM) | Sensitivity |
| Toledo | Diffuse Large B-Cell Lymphoma | Deleted | 59 | Sensitive |
| BxPC-3 | Pancreatic Cancer | Deleted | - | Sensitive |
| ACHN | Renal Carcinoma | Deleted | - | Sensitive |
| RKO | Colon Carcinoma | Proficient | - | Less Sensitive |
| MDA-MB-468 | Breast Cancer | Proficient | - | Less Sensitive |
Note: "Sensitive" and "Less Sensitive" are qualitative descriptors based on the literature. Specific gIC50 values for all cell lines were not consistently available in the reviewed sources.[11]
Experimental Protocols
Protocol 1: Western Blot for Asymmetric Dimethylarginine (ADMA) Levels
-
Cell Lysis: Treat cells with the desired concentrations of GSK3368715 or vehicle control (e.g., DMSO) for 24-72 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate the lysates to shear DNA and ensure complete lysis.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for ADMA overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for a loading control (e.g., β-actin, GAPDH) to ensure equal protein loading.[12]
Protocol 2: In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a predetermined size (e.g., ~200 mm³). Randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer GSK3368715 orally at the desired dose and schedule. The vehicle control typically consists of a formulation like 0.5% methylcellulose.[13]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor growth inhibition is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.[1][13]
Mandatory Visualizations
Caption: GSK3368715 inhibits PRMT1, reducing ADMA levels and affecting key cellular processes.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes with GSK3368715.
Caption: GSK3368715 and MTA synergistically inhibit PRMTs in MTAP-deficient cells, leading to cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: GSK3368715 Clinical Trials
This technical support center provides researchers, scientists, and drug development professionals with information regarding the termination of clinical trials for GSK3368715, a first-in-class, reversible inhibitor of type I protein methyltransferases (PRMTs).
Frequently Asked Questions (FAQs)
Q1: Why were the clinical trials for GSK3368715 terminated?
The Phase 1 clinical trial for GSK3368715 (NCT03666988) in patients with advanced solid tumors was terminated early due to a combination of factors identified during the study. A risk/benefit analysis concluded that further investigation was not warranted based on a higher-than-expected incidence of thromboembolic events (TEEs), limited evidence of the drug reaching its intended target in tumor tissues at lower doses, and a lack of significant clinical efficacy.[1][2]
Q2: What specific adverse events led to the termination?
The primary safety concern was a notable number of thromboembolic events (TEEs), which are blood clots.[1] Across the different dose groups in the Phase 1 trial, 9 out of 31 patients (29%) experienced a total of 12 TEEs. These included eight Grade 3 events and one Grade 5 (fatal) pulmonary embolism.[1]
Q3: Was GSK3368715 effective in treating cancer in the clinical trial?
The preliminary efficacy data from the Phase 1 trial was not promising. The best response observed in patients receiving GSK3368715 was stable disease, which occurred in 9 out of 31 patients (29%).[1] There were no complete or partial responses, indicating a lack of significant anti-tumor activity at the doses tested.[1][2]
Q4: What was the mechanism of action for GSK3368715?
GSK3368715 is an orally available inhibitor of Protein Arginine N-methyltransferase 1 (PRMT1).[3] PRMT1 is an enzyme that plays a crucial role in various cellular processes, including gene expression and cell signaling, through the methylation of proteins.[3][4] Dysregulation of PRMT1 has been linked to several types of cancer.[3][4] By inhibiting PRMT1, GSK3368715 was designed to halt tumor cell proliferation, migration, and invasion.[3]
Q5: What did the preclinical studies on GSK3368715 show?
Preclinical studies of GSK3368715 demonstrated anti-cancer activity.[1] In vitro studies showed that the compound had potent anti-proliferative effects across a range of cancer cell lines.[5][6] In vivo animal models also showed that GSK3368715 could inhibit tumor growth and, in some cases, cause tumor regression.[5]
Troubleshooting Guide for Experimental Research
This guide addresses potential issues researchers might encounter when working with similar Type I PRMT inhibitors.
Issue 1: Lack of In Vivo Efficacy Despite In Vitro Potency
-
Possible Cause: Poor pharmacokinetic properties or limited target engagement in the tumor microenvironment. In the GSK3368715 trial, while target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[1]
-
Troubleshooting Steps:
-
Optimize Dosing Regimen: Investigate alternative dosing schedules (e.g., more frequent administration) to maintain adequate drug exposure.
-
Pharmacodynamic Assays: Implement robust pharmacodynamic assays to confirm target engagement in both surrogate and tumor tissues.
-
Combination Therapies: Explore synergistic effects with other anti-cancer agents. Preclinical data suggested that combining GSK3368715 with a PRMT5 inhibitor could enhance its anti-tumor activity.[7]
-
Issue 2: Unexpected Off-Target Toxicities
-
Possible Cause: Inhibition of PRMTs in non-cancerous tissues or unforeseen interactions with other biological pathways. The thromboembolic events observed with GSK3368715 were a higher-than-expected toxicity.[1]
-
Troubleshooting Steps:
-
Comprehensive Toxicity Profiling: Conduct thorough preclinical toxicology studies to identify potential off-target effects.
-
Biomarker Development: Identify patient populations less likely to experience specific toxicities through biomarker discovery.
-
Structural Modifications: Modify the chemical structure of the inhibitor to improve its selectivity and reduce off-target binding.
-
Quantitative Data Summary
Table 1: GSK3368715 Phase 1 Clinical Trial (NCT03666988) Key Findings [1]
| Metric | Value |
| Number of Patients | 31 |
| Dose-Limiting Toxicities (at 200 mg) | 3/12 (25%) |
| Patients with Thromboembolic Events (TEEs) | 9/31 (29%) |
| Total TEEs | 12 |
| Grade 3 TEEs | 8 |
| Grade 5 TEE (Pulmonary Embolism) | 1 |
| Best Response: Stable Disease | 9/31 (29%) |
Table 2: Preclinical Inhibitory Activity of GSK3368715 [5]
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Experimental Protocols
Protocol: In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the anti-proliferative effects of a PRMT inhibitor on cancer cell lines, similar to the assays used in the preclinical evaluation of GSK3368715.
-
Cell Seeding: Plate cancer cell lines in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the PRMT inhibitor (e.g., GSK3368715) or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Measure cell viability using a commercially available assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT).
-
Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) by fitting the dose-response data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of action of GSK3368715 as a PRMT1 inhibitor.
Caption: Decision workflow for the termination of the GSK3368715 clinical trial.
References
- 1. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. benchchem.com [benchchem.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to GSK3368715 Hydrochloride and Other PRMT Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of GSK3368715 hydrochloride with other protein arginine methyltransferase (PRMT) inhibitors. It synthesizes experimental data on their performance, outlines detailed methodologies for key experiments, and visualizes relevant biological pathways and experimental workflows.
Protein arginine methyltransferases (PRMTs) are a family of enzymes that catalyze the transfer of methyl groups to arginine residues within proteins, a post-translational modification crucial for regulating numerous cellular processes, including signal transduction, gene expression, and DNA repair.[1][2] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive therapeutic targets.[1][3] PRMTs are broadly classified into Type I, II, and III enzymes based on the type of methylation they catalyze.[1][3][4] This guide focuses on the comparative analysis of this compound, a potent Type I PRMT inhibitor, against other inhibitors of the PRMT family.
This compound: A Potent, SAM-Uncompetitive Type I PRMT Inhibitor
GSK3368715 is a first-in-class, orally active, and reversible inhibitor of Type I PRMTs.[3] It functions through an S-adenosyl-L-methionine (SAM)-uncompetitive mechanism, meaning it binds to the enzyme-substrate complex.[3] Preclinical studies have demonstrated its ability to induce anti-proliferative effects across a broad range of cancer cell lines and inhibit tumor growth in in vivo models.[5] However, its clinical development was halted in a Phase 1 trial (NCT03666988) due to a higher-than-expected incidence of thromboembolic events and limited target engagement at lower doses.[5][6]
Quantitative Comparison of PRMT Inhibitors
The following tables summarize the inhibitory potency and selectivity of this compound in comparison to other notable PRMT inhibitors.
Table 1: Inhibitory Activity (IC50/Ki,app in nM) of Selected Type I PRMT Inhibitors
| Inhibitor | PRMT1 | PRMT3 | PRMT4 (CARM1) | PRMT6 | PRMT8 | Selectivity Notes | Reference(s) |
| GSK3368715 | 3.1 | 48 | 1148 | 5.7 | 1.7 | Potent against most Type I PRMTs, less active against PRMT4. | [3] |
| MS023 | 27 | 119 | 4 | 20 | 50 | More potent against PRMT4 compared to GSK3368715. Pan-Type I inhibitor. | [5][7] |
| AMI-1 | ~8,800 | >50,000 | ~23,000 | >50,000 | - | First-generation pan-PRMT inhibitor with lower potency. | [8] |
| Furamidine (DB75) | ~2,000 | - | - | - | - | Symmetrical diamidine compound with moderate PRMT1 inhibitory activity. | [9] |
Table 2: Inhibitory Activity (IC50 in µM) of Selected Type II (PRMT5) Inhibitors in Clinical Development
| Inhibitor | Target | Assay Type | Cell Line/Target | IC50 (µM) | Clinical Trial Phase | Reference(s) |
| GSK3326595 (Pemrametostat) | PRMT5 | Biochemical | PRMT5/MEP50 | 0.022 | Phase II (Discontinued) | [10][11] |
| JNJ-64619178 | PRMT5 | Biochemical | PRMT5/MEP50 | 0.005 | Phase I | [11][12] |
| PF-06939999 | PRMT5 | Cellular | Z-138 | 0.003 | Phase I | [11][12] |
| PRT811 | PRMT5 | Not Specified | Not Specified | Not Specified | Phase I | [12][13] |
| MRTX1719 | PRMT5-MTA complex | Biochemical | PRMT5/MEP50 | 0.0023 (MTA+) | Phase I/II | [14] |
| AMG 193 | PRMT5-MTA complex | Not Specified | Not Specified | Not Specified | Phase I | [12] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by PRMT inhibitors and a general workflow for their preclinical evaluation.
References
- 1. Frontiers | Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening [frontiersin.org]
- 2. A Pan-Inhibitor for Protein Arginine Methyltransferase Family Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel PRMT1 inhibitors: a combined approach using AI classification model and traditional virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT5 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A Potent, Selective, and Cell-Active Inhibitor of Human Type I Protein Arginine Methyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PRMT1 cellular assay – openlabnotebooks.org [openlabnotebooks.org]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. onclive.com [onclive.com]
- 13. meridian.allenpress.com [meridian.allenpress.com]
- 14. A review of the known MTA-cooperative PRMT5 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05497K [pubs.rsc.org]
Validating the On-Target Effects of GSK3368715 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of GSK3368715 hydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with the alternative compound MS023. It includes a summary of their inhibitory activities, effects on cancer cell proliferation, and detailed experimental protocols for validating their on-target effects.
Executive Summary
GSK3368715 is a first-in-class, orally active, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[1][2] It has demonstrated significant anti-tumor activity in preclinical models by altering arginine methylation states on various substrates, leading to anti-proliferative effects in a broad range of cancer cell lines.[2] This guide compares its performance with MS023, another widely used Type I PRMT inhibitor, to aid researchers in selecting the appropriate tool for their studies.
Comparative Analysis of GSK3368715 and MS023
Both GSK3368715 and MS023 are potent inhibitors of Type I PRMTs, which are responsible for asymmetric dimethylation of arginine residues on proteins.[3][4] While both compounds target the same enzyme class, they exhibit different selectivity profiles and anti-proliferative activities.
Biochemical Potency
A direct comparison of the half-maximal inhibitory concentrations (IC50) reveals nuances in their selectivity. GSK3368715 is a more potent inhibitor of PRMT1, PRMT3, and PRMT8, whereas MS023 shows higher potency against PRMT4 (CARM1).[3] Both compounds are highly effective against PRMT6.[3]
Table 1: Comparative Inhibitory Activity (IC50, nM)
| Target PRMT | GSK3368715 (nM) | MS023 (nM) |
| PRMT1 | 3.1 | 30 |
| PRMT3 | 48 | 119 |
| PRMT4 (CARM1) | 1148 | 83 |
| PRMT6 | 5.7 | 4 |
| PRMT8 | 1.7 | 5 |
Data sourced from multiple references.[3][4]
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of both inhibitors have been evaluated in various cancer cell lines. A study comparing their effects in breast cancer cell lines demonstrated that both compounds reduce cell viability.[5]
Table 2: Comparative Anti-proliferative Activity (GI50/IC50) in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GSK3368715 (µM) | MS023 (µM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | - | - |
| Hs578-T | Triple-Negative Breast Cancer | - | - |
| 786-O | Clear Cell Renal Carcinoma | - | 0.4 - 6 |
| H82 | Small Cell Lung Cancer | - | 0.6 |
| H1092 | Small Cell Lung Cancer | - | 48.72 |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanism of action and experimental validation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow.
Caption: Type I PRMT Inhibition Pathway by GSK3368715.
Caption: Workflow for Validating On-Target Effects.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay determines the IC50 of a compound against PRMT enzymes.
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.
-
Inhibitor Addition: Add varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction mixtures at 30°C for a specific time to allow the methylation reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a quenching solution.
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[4]
Western Blot for Asymmetric Dimethylarginine (ADMA) on hnRNP-A1
This protocol validates the on-target effect of GSK3368715 by measuring the reduction of a key pharmacodynamic biomarker.
-
Cell Lysis: Treat cells with GSK3368715 or a vehicle control for the desired time. Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for asymmetrically dimethylated hnRNP-A1 (e.g., clone 26H3).[8] Also, probe a separate blot with an antibody for total hnRNP-A1 as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify the band intensities and normalize the ADMA-hnRNP-A1 signal to the total hnRNP-A1 signal.
Cell Viability (MTT) Assay
This assay assesses the anti-proliferative effects of the inhibitors.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of GSK3368715 or MS023 and a vehicle control.
-
Incubation: Incubate the plates for 72 hours to allow the inhibitor to take effect.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 value by plotting the data using non-linear regression.[9]
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Identification of hnRNP-A1 as a pharmacodynamic biomarker of type I PRMT inhibition in blood and tumor tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Arginine Methyltransferase Inhibitors: GSK3368715 Hydrochloride and GSK3326595
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of two prominent arginine methyltransferase inhibitors: GSK3368715 hydrochloride, a potent inhibitor of Type I protein arginine methyltransferases (PRMTs), and GSK3326595, a selective inhibitor of PRMT5. This document synthesizes preclinical and clinical data to evaluate their mechanisms of action, biochemical and cellular activity, and summarizes key experimental protocols to support further research.
At a Glance: Key Performance Metrics
| Parameter | This compound | GSK3326595 |
| Target(s) | Type I PRMTs (PRMT1, PRMT3, PRMT6, PRMT8)[1][2] | PRMT5[3][4] |
| Mechanism of Action | Reversible, S-adenosyl-L-methionine (SAM) uncompetitive[1][5] | Reversible, SAM uncompetitive, peptide competitive, slow binding[3][6] |
| Potency (Biochemical IC50) | PRMT1: 3.1 nMPRMT3: 48 nMPRMT6: 5.7 nMPRMT8: 1.7 nM[1][2] | PRMT5: 6.2 nM[4][6] |
| Clinical Status | Phase 1 study terminated early due to safety concerns (thromboembolic events)[7] | Investigated in Phase 1/2 trials for solid tumors and myeloid neoplasms[8][9][10] |
Delving Deeper: Experimental Data
Biochemical Potency and Selectivity
GSK3368715 is a potent inhibitor of several Type I PRMTs, demonstrating high affinity for PRMT1, PRMT6, and PRMT8.[1][2] In contrast, GSK3326595 is highly selective for PRMT5, with over 4,000-fold selectivity against a panel of 20 other methyltransferases, including the other Type II PRMT, PRMT9.[6]
Table 1: Inhibitory Activity (IC50) of GSK3368715 against Type I PRMTs
| PRMT Isoform | IC50 (nM) |
| PRMT1 | 3.1[1][2] |
| PRMT3 | 48[1][2] |
| PRMT4 (CARM1) | 1148[1][2] |
| PRMT6 | 5.7[1][2] |
| PRMT8 | 1.7[1][2] |
Table 2: Inhibitory Activity of GSK3326595
| Target | IC50 (nM) | Selectivity |
| PRMT5/MEP50 | 6.2[4][6] | >4,000-fold vs. 20 other methyltransferases[6] |
Cellular Activity: Anti-proliferative Effects
Both GSK3368715 and GSK3326595 have demonstrated anti-proliferative activity across a range of cancer cell lines. GSK3368715 has shown growth inhibition in the majority of 249 cancer cell lines tested.[1] The anti-proliferative effects of GSK3326595 have been observed in various hematologic and solid tumor cell lines.[11] Notably, a synergistic anti-tumor effect is observed when combining Type I PRMT inhibition with PRMT5 inhibition, particularly in cancer cells with methylthioadenosine phosphorylase (MTAP) deletion.[5][12]
Table 3: Comparative Anti-proliferative Activity in Selected Cancer Cell Lines
| Cell Line | Cancer Type | GSK3368715 (gIC50) | GSK3326595 (gIC50) |
| MDA-MB-468 | Triple-Negative Breast Cancer | Data available, but specific gIC50 not provided in the search results. | Low nM range[11] |
| HCT-116 | Colorectal Carcinoma | 38.25 µM[1] | Data available, but specific gIC50 not provided in the search results. |
| Z-138 | Mantle Cell Lymphoma | Not specified | Low nM range[11] |
| Toledo | Diffuse Large B-Cell Lymphoma | Potent activity observed[13] | Not specified |
Note: gIC50 values can vary between studies due to different experimental conditions. A direct head-to-head comparison in the same study provides the most accurate comparative data.
Signaling Pathways and Mechanism of Action
GSK3368715, by inhibiting Type I PRMTs, primarily PRMT1, impacts signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and Wnt signaling pathways.[14][15][16] Inhibition of PRMT1 leads to a decrease in the asymmetric dimethylation of arginine residues on histone and non-histone proteins, affecting gene transcription and protein function.[17]
GSK3326595 targets PRMT5, the primary enzyme responsible for symmetric dimethylarginine (sDMA) formation.[6] PRMT5 plays a key role in the regulation of gene expression, RNA splicing, and the DNA damage response.[18][19] Inhibition of PRMT5 leads to a global reduction in sDMA levels, which can reactivate tumor suppressor pathways, such as the p53 pathway, through alternative splicing of regulatory proteins like MDM4.[6]
Caption: GSK3368715 inhibits PRMT1, leading to altered signaling.
Caption: GSK3326595 inhibits PRMT5, impacting sDMA and downstream pathways.
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific PRMT enzyme.
Methodology:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the recombinant PRMT enzyme (e.g., PRMT1 or PRMT5/MEP50), a biotinylated peptide substrate (e.g., derived from histone H4), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable buffer.[2]
-
Inhibitor Addition: Varying concentrations of the test compound (GSK3368715 or GSK3326595) or a vehicle control (e.g., DMSO) are added to the reaction mixture.[2]
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to occur.[2]
-
Reaction Termination: The reaction is stopped, typically by adding trichloroacetic acid.[2]
-
Detection: The biotinylated peptides are captured on a filter plate, and the amount of incorporated [³H]-methyl groups is quantified using a scintillation counter.[2]
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[2]
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay measures the anti-proliferative effects of the inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an optimal density and allowed to adhere overnight.[20]
-
Compound Treatment: Cells are treated with a serial dilution of GSK3368715 or GSK3326595. A vehicle control (DMSO) is also included.[20]
-
Incubation: The plates are incubated for a defined period (e.g., 72 hours).[20]
-
Reagent Addition:
-
MTT Assay: MTT reagent is added, and after incubation, the formazan (B1609692) crystals are dissolved in DMSO.[20]
-
CellTiter-Glo® Assay: A reagent that measures ATP levels is added to the wells.
-
-
Data Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo®) is measured using a plate reader.[20]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated cells, and the gIC50 (concentration that inhibits cell growth by 50%) is determined.[20]
Western Blot for Arginine Methylation
This protocol is used to assess the pharmacodynamic effect of the inhibitors by measuring the levels of specific arginine methylation marks.
Methodology:
-
Cell Lysis: Cells treated with the inhibitor or vehicle control are lysed using a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[20]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.[20]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.[20]
-
The membrane is incubated with a primary antibody specific for the methylation mark of interest (e.g., anti-ADMA for GSK3368715 or anti-sDMA for GSK3326595).[20]
-
After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody.[20]
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative change in methylation levels.[20]
Caption: A typical workflow for evaluating PRMT inhibitors.
Conclusion
This compound and GSK3326595 are potent inhibitors of distinct classes of protein arginine methyltransferases with demonstrated anti-cancer activity in preclinical models. GSK3368715 offers broad inhibition of Type I PRMTs, while GSK3326595 provides a highly selective tool for targeting PRMT5. The early termination of the clinical development of GSK3368715 due to safety concerns highlights the challenges in targeting this class of enzymes.[7] In contrast, GSK3326595 has progressed further in clinical trials, although with modest single-agent activity.[8][10]
The synergistic effects observed with the combined inhibition of Type I PRMTs and PRMT5 suggest that a dual-targeted approach could be a promising therapeutic strategy, particularly in MTAP-deficient cancers.[5][12] The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of these and other PRMT inhibitors in oncology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of the p53-MDM4 regulatory axis defines the anti-tumour response to PRMT5 inhibition through its role in regulating cellular splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Phase I/II study of the clinical activity and safety of GSK3326595 in patients with myeloid neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - Institut Curie [curie.fr]
- 15. mdpi.com [mdpi.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Facebook [cancer.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Protein arginine methyltransferase 5 (PRMT5) dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
A Comparative Guide to GSK3368715 and Other Epigenetic Modifiers in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The field of epigenetics has emerged as a fertile ground for novel cancer therapies, with protein arginine methyltransferases (PRMTs) standing out as a promising class of therapeutic targets. This guide provides an objective comparison of GSK3368715, a Type I PRMT inhibitor, with other key epigenetic modifiers, particularly focusing on PRMT5 inhibitors which represent a distinct but related therapeutic strategy. The information presented is supported by available preclinical and clinical data to aid researchers in their drug development endeavors.
Introduction to Arginine Methylation and its Role in Cancer
Arginine methylation is a critical post-translational modification that regulates numerous cellular processes, including gene transcription, RNA splicing, DNA damage repair, and signal transduction.[1][2] This process is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs), which are broadly classified into three types. Type I PRMTs (e.g., PRMT1, PRMT3, PRMT4/CARM1, PRMT6, PRMT8) are responsible for asymmetric dimethylation, while Type II PRMTs (e.g., PRMT5, PRMT9) catalyze symmetric dimethylation. Type III PRMTs (e.g., PRMT7) only perform monomethylation.[1] Dysregulation of PRMT activity is frequently observed in various cancers, making them attractive targets for therapeutic intervention.[3][4]
GSK3368715: A Potent Type I PRMT Inhibitor
GSK3368715 (also known as EPZ019997) is an orally active, potent, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[5][6] It exhibits strong inhibitory activity against several Type I PRMTs, leading to a global decrease in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[7][8] Preclinical studies have demonstrated its anti-proliferative activity across a wide range of cancer cell lines and in vivo tumor models.[8][9] However, a Phase 1 clinical trial (NCT03666988) in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses evaluated.[5][10]
Comparative Analysis: GSK3368715 vs. Other Epigenetic Modifiers
The primary comparators for GSK3368715 are other inhibitors of PRMTs, most notably the Type II PRMT5 inhibitors, which have a distinct mechanism of action and are being actively pursued in clinical development.[11]
Mechanism of Action
-
GSK3368715 (Type I PRMT inhibitor): Inhibits the formation of asymmetric dimethylarginine (ADMA) on histone and non-histone proteins. This impacts multiple signaling pathways, including EGFR and Wnt signaling, and processes like RNA metabolism and the DNA damage response.[5]
-
PRMT5 inhibitors (e.g., GSK3326595, JNJ-64619178, PRT811): Inhibit the formation of symmetric dimethylarginine (SDMA). PRMT5 plays a crucial role in RNA splicing and the regulation of gene expression, and its inhibition has shown promise, particularly in cancers with mutations in splicing factors or deletions of the MTAP gene.[4][12][13]
Data Presentation
Table 1: Comparative Inhibitory Activity of GSK3368715 against Type I PRMTs
| Target | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 (CARM1) | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Data sourced from MedchemExpress.[6]
Table 2: In Vivo Efficacy of GSK3368715 Monotherapy in Xenograft Models
| Cancer Model | Xenograft Type | Treatment and Dosage | Key Findings |
| Diffuse Large B-Cell Lymphoma (DLBCL) | Toledo | 75 mg/kg, oral | Tumor regression |
| Pancreatic Cancer | BxPC-3 | 150 mg/kg, oral | 78% tumor growth inhibition |
| Pancreatic Cancer | BxPC-3 | 300 mg/kg, oral | 97% tumor growth inhibition |
| Clear Cell Renal Carcinoma | ACHN | 150 mg/kg, oral | 98% tumor growth inhibition |
| Triple-Negative Breast Cancer | MDA-MB-468 | 150 mg/kg, oral | 85% tumor growth inhibition |
Data compiled from BenchChem and other sources.[8][9]
Table 3: Overview of Selected PRMT Inhibitors in Clinical Development
| Compound | Target | Mechanism | Key Clinical Indications | Status (as of late 2023) |
| GSK3368715 | Type I PRMTs | SAM-uncompetitive inhibitor | Advanced solid tumors | Phase 1 (Terminated)[10] |
| GSK3326595 | PRMT5 | Selective, reversible inhibitor | Myeloid malignancies, Solid tumors, NHL | Phase 1/2[12] |
| JNJ-64619178 | PRMT5 | Potent and selective oral inhibitor | Advanced solid tumors, NHL, Lower-risk MDS | Phase 1[12] |
| PRT811 | PRMT5 | Potent, selective inhibitor | Advanced solid tumors, CNS lymphoma, High-grade glioma | Phase 1[12] |
| AMG 193 | PRMT5 (MTAP-cooperative) | Selective inhibitor of MTA-bound PRMT5 | MTAP-null advanced/metastatic solid tumors | Phase 1[12] |
NHL: Non-Hodgkin Lymphoma; MDS: Myelodysplastic Syndromes; CNS: Central Nervous System; MTAP: Methylthioadenosine Phosphorylase. Information compiled from various sources.[12][13][14]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Type I PRMT Inhibition by GSK3368715
Caption: Inhibition of Type I PRMTs by GSK3368715 blocks ADMA formation, affecting downstream pathways.
Experimental Workflow for In Vivo Xenograft Study
Caption: A typical workflow for evaluating the in vivo efficacy of GSK3368715 in a xenograft model.
Experimental Protocols
Determination of IC50 Values for PRMT Inhibition (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific PRMT enzyme.
Materials:
-
Recombinant human PRMT enzyme (e.g., PRMT1, PRMT5/MEP50 complex)
-
Histone H4 peptide (or other suitable substrate)
-
S-[3H]-Adenosyl-L-methionine (SAM)
-
Test compound (e.g., GSK3368715)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Scintillation cocktail
-
Filter plates (e.g., phosphocellulose)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant PRMT enzyme, and the diluted test compound.
-
Initiate the reaction by adding the histone peptide substrate and S-[3H]-SAM.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the radiolabeled peptide.
-
Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated S-[3H]-SAM.
-
Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
-
Plot the percentage of inhibition against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a test compound in a mouse xenograft model.
Materials:
-
Cancer cell line (e.g., BxPC-3 pancreatic cancer cells)
-
Female immunodeficient mice (e.g., NOD-SCID)
-
Matrigel
-
Test compound (e.g., GSK3368715) formulated in a suitable vehicle (e.g., 0.5% methylcellulose)
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a 1:1 mixture of media and Matrigel at a concentration of 5 x 10^6 cells per 0.2 mL.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach an average volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control orally once daily at the specified doses.
-
Measure tumor dimensions with calipers twice a week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Continue treatment for a predetermined period or until tumors in the control group reach a specified size limit.
-
At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.[9]
Conclusion
GSK3368715 is a potent inhibitor of Type I PRMTs with demonstrated preclinical anti-tumor activity. While its clinical development was halted, it remains a valuable tool for investigating the role of Type I PRMTs in cancer. The landscape of PRMT inhibitors is rapidly evolving, with several PRMT5 inhibitors showing promise in early clinical trials. The comparative data presented in this guide highlights the distinct mechanisms and therapeutic potential of targeting different classes of PRMTs. Notably, the synergistic effects observed when combining Type I and Type II PRMT inhibitors suggest that future therapeutic strategies may involve combination approaches to achieve more durable anti-cancer responses. Further research is warranted to fully elucidate the therapeutic potential of modulating arginine methylation in oncology.
References
- 1. Protein Arginine Methyltransferase 1: A Multi-Purpose Player in the Development of Cancer and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PRMT5 function and targeting in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. benchchem.com [benchchem.com]
- 10. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deciphering PRMT5 Inhibitors and Keeping Up with Their Recent Developments [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [PDF] Protein Arginine Methyltransferase 5 (PRMT5) Inhibitors in Oncology Clinical Trials: A review | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to GSK3368715 Hydrochloride: A Comparative Analysis of a Type I PRMT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of GSK3368715 hydrochloride, a potent Type I Protein Arginine Methyltransferase (PRMT) inhibitor, with alternative compounds. The information presented is based on publicly available preclinical and clinical data, offering insights into its mechanism of action, efficacy, and safety profile to support informed decisions in research and drug development.
Executive Summary
GSK3368715 (also known as EPZ019997) is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs, demonstrating potent enzymatic inhibition and anti-proliferative activity in a wide array of cancer models.[1][2] It targets PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][3][4][5][6] The compound induces a shift in arginine methylation states, leading to a decrease in asymmetric dimethylarginine (ADMA) and an accumulation of monomethylarginine (MMA) and symmetric dimethylarginine (SDMA).[2] Despite promising preclinical results, the Phase 1 clinical trial of GSK3368715 in patients with advanced solid tumors was terminated prematurely due to a higher-than-expected incidence of thromboembolic events (TEEs) and limited clinical efficacy at the doses evaluated.[4][5] This guide compares GSK3368715 with other PRMT inhibitors, providing available data to contextualize its utility as a research tool and potential therapeutic.
Data Presentation
Biochemical Potency of this compound
| Target | IC50 (nM)[1][3][4][5][6] | Ki app (nM)[2] |
| PRMT1 | 3.1 | 1.5 - 81 |
| PRMT3 | 48 | 1.5 - 81 |
| PRMT4 (CARM1) | 1148 | 1.5 - 81 |
| PRMT6 | 5.7 | 1.5 - 81 |
| PRMT8 | 1.7 | 1.5 - 81 |
Comparative Overview of Selected PRMT Inhibitors
| Compound | Target(s) | Key Preclinical Findings | Clinical Status | Notable Adverse Events |
| GSK3368715 | Type I PRMTs (PRMT1, 3, 4, 6, 8) | Broad anti-proliferative activity in cancer cell lines and in vivo tumor models.[2] Synergizes with PRMT5 inhibitors in MTAP-deleted cancers.[7] | Phase 1 (Terminated)[4][5] | Thromboembolic events[4][5] |
| MS023 | Type I PRMTs | Antitumorigenic in clear cell renal cell carcinoma models by inducing DNA damage.[8] Synergizes with PARP inhibitors in non-small cell lung cancer cells.[9] | Preclinical | Not clinically evaluated |
| GSK3326595 | PRMT5 (Type II PRMT) | Synergistic cancer cell growth inhibition when combined with GSK3368715.[7][10] | Phase 1/2 (Terminated for hematologic malignancies)[11] | Modest efficacy and safety signals in advanced solid tumors.[11] |
| JNJ-64619178 | PRMT5 (Type II PRMT) | Broad antitumor activity in solid and hematologic models.[11] | Phase 1[11] | Thrombocytopenia[11] |
Experimental Protocols
Biochemical IC50 Determination for PRMTs (Radiometric Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PRMT enzymes using a radiometric assay.
Materials:
-
Recombinant PRMT enzyme (e.g., PRMT1, PRMT5)
-
Histone or peptide substrate (e.g., Histone H4)
-
S-adenosyl-L-[methyl-3H]methionine ([3H]-SAM)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM DTT)
-
Test compound (e.g., GSK3368715) dissolved in DMSO
-
Phosphocellulose filter paper
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the PRMT enzyme and its substrate in the assay buffer.
-
Serially dilute the test compound in DMSO and add it to the reaction mixture. Include a DMSO-only control.
-
Initiate the methylation reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a defined period (e.g., 1 hour).
-
Stop the reaction by spotting the mixture onto phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [3H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.[12]
In-Cell Western (ICW) for Measuring Cellular Arginine Methylation
This protocol provides a general workflow for quantifying changes in cellular protein arginine methylation levels upon treatment with a PRMT inhibitor.
Materials:
-
Cells seeded in a 96-well or 384-well plate
-
Test compound (e.g., GSK3368715)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies specific for ADMA, SDMA, or MMA
-
Normalization antibody (e.g., anti-GAPDH or anti-tubulin)
-
Infrared dye-conjugated secondary antibodies (e.g., IRDye 800CW, IRDye 680RD)
-
Infrared imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Treat cells with a dilution series of the test compound for the desired time.
-
Fix the cells with the fixation solution for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with the permeabilization buffer for 5 minutes.
-
Wash the cells with PBS.
-
Block the cells with blocking buffer for 1.5 hours at room temperature.
-
Incubate the cells with primary antibodies against the methylation mark of interest and a normalization protein overnight at 4°C.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Incubate the cells with the appropriate infrared dye-conjugated secondary antibodies for 1 hour at room temperature, protected from light.
-
Wash the cells with PBS containing 0.1% Tween-20.
-
Scan the plate using an infrared imaging system.
-
Quantify the fluorescence intensity for the methylation mark and normalize it to the intensity of the normalization protein.[13][14]
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. GSK3368715 (dihydrochloride) - MedChem Express [bioscience.co.uk]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PRMT1 inhibition perturbs RNA metabolism and induces DNA damage in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. axonmedchem.com [axonmedchem.com]
- 11. onclive.com [onclive.com]
- 12. mdanderson.org [mdanderson.org]
- 13. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 14. biomol.com [biomol.com]
A Comparative Guide to the Specificity and Selectivity of GSK3368715 Hydrochloride for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the specificity and selectivity of GSK3368715 hydrochloride, a potent Type I protein arginine methyltransferase (PRMT) inhibitor, with several key alternative PRMT inhibitors. The information presented is supported by experimental data from biochemical and cellular assays to aid researchers in selecting the most appropriate tool compound for their studies.
Introduction to Arginine Methylation and PRMTs
Arginine methylation is a crucial post-translational modification that regulates numerous cellular processes, including signal transduction, gene expression, and RNA metabolism. This process is catalyzed by a family of enzymes called protein arginine methyltransferases (PRMTs). PRMTs are classified into three types based on the methylation state they produce. Type I PRMTs (PRMT1, 2, 3, 4, 6, and 8) generate asymmetric dimethylarginine (ADMA). Type II PRMTs (PRMT5 and 9) produce symmetric dimethylarginine (sDMA). Type III PRMTs (PRMT7) are responsible for monomethylarginine (MMA) formation.[1] Dysregulation of PRMT activity is implicated in various diseases, particularly cancer, making them attractive targets for therapeutic intervention.
This compound: A Type I PRMT Inhibitor
GSK3368715 is a first-in-class, orally active, and reversible S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor of Type I PRMTs.[2] Its mechanism of action involves binding to the protein substrate binding pocket, thereby preventing the transfer of a methyl group from SAM to arginine residues on substrate proteins. This inhibition leads to a reduction in cellular ADMA levels.[2]
Comparative Analysis of Inhibitor Specificity and Selectivity
This section provides a comparative overview of the inhibitory activity of this compound against its primary targets and its selectivity over other PRMTs. For comparison, we have included several prominent PRMT5 inhibitors, which represent the most widely studied class of PRMT inhibitors in clinical development.
Biochemical Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of GSK3368715 and selected PRMT5 inhibitors against a panel of PRMT enzymes. Lower IC50 values indicate greater potency.
| Inhibitor | Target PRMTs | IC50 (nM) | Selectivity Profile |
| GSK3368715 | PRMT1 | 3.1 | Selective for Type I PRMTs over Type II and III. |
| PRMT3 | 162 | ||
| PRMT4 | 38 | ||
| PRMT6 | 4.7 | ||
| PRMT8 | 39 | ||
| PRMT5 | >20,408 | ||
| PRMT7 | >40,000 | ||
| PRMT9 | >15,000 | ||
| GSK3326595 (Pemrametostat) | PRMT5 | 6.0 - 19.7 | Highly selective for PRMT5 over a panel of 20 other methyltransferases. |
| JNJ-64619178 (Onametostat) | PRMT5 | 0.14 | Highly selective for PRMT5, with minimal inhibition (<15%) of other arginine methyltransferases, including PRMT1 and PRMT7, at 10 µM.[3] |
| EPZ015666 | PRMT5 | 22 | Broad selectivity against a panel of other histone methyltransferases.[4] |
| LLY-283 | PRMT5 | 22 | Selective for PRMT5 over other methyltransferases, including related family members.[5][6] |
| MRTX1719 | PRMT5-MTA complex | <10 | Selective for the PRMT5-MTA complex, showing enhanced activity in MTAP-deleted cells. |
Note: IC50 values can vary depending on the specific assay conditions, substrates, and enzyme preparations used. The data presented here are compiled from various sources for comparative purposes.
Signaling Pathways and Experimental Workflows
To visually represent the biological context and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Arginine Methylation Pathways
Caption: Overview of Arginine Methylation Pathways and Inhibitor Targets.
Experimental Workflow for Biochemical IC50 Determination
References
- 1. Cooperation between PRMT1 and PRMT6 drives lung cancer health disparities among Black/African American men - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Pharmacological Characterization of JNJ-64619178, a Novel Small-Molecule Inhibitor of PRMT5 with Potent Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LLY-283, a Potent and Selective Inhibitor of Arginine Methyltransferase 5, PRMT5, with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
GSK3368715: A Comparative Analysis of Efficacy Across Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK3368715 is a potent and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), a family of enzymes that play a crucial role in cellular processes, including gene transcription, signal transduction, and DNA repair.[1] Dysregulation of PRMT activity, particularly PRMT1, is implicated in the development and progression of various cancers, making it an attractive therapeutic target.[1][2] This guide provides an objective comparison of GSK3368715's efficacy across different cancer cell lines, supported by experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.
Data Presentation
Inhibitory Activity Against Type I PRMTs
GSK3368715 demonstrates potent inhibition of several Type I PRMTs, with the highest potency observed against PRMT1. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target PRMT | IC50 (nM)[3] |
| PRMT1 | 3.1 |
| PRMT3 | 48 |
| PRMT4 | 1148 |
| PRMT6 | 5.7 |
| PRMT8 | 1.7 |
Anti-Proliferative Activity in Cancer Cell Lines
GSK3368715 has shown broad anti-proliferative activity across a wide range of cancer cell lines. In a screen of 249 cancer cell lines representing 12 tumor types, the majority exhibited 50% or more growth inhibition.[3] A notable cytotoxic response was observed in the Toledo cell line of Diffuse Large B-Cell Lymphoma (DLBCL), with a growth inhibitory concentration (gIC50) of 59 nM.[3]
| Cell Line | Cancer Type | gIC50 (nM) |
| Toledo | Diffuse Large B-Cell Lymphoma (DLBCL) | 59[3] |
Signaling Pathways Modulated by GSK3368715
Inhibition of Type I PRMTs by GSK3368715 impacts key signaling pathways frequently dysregulated in cancer, primarily the Epidermal Growth Factor Receptor (EGFR) and Wnt signaling pathways.[4]
EGFR Signaling Pathway
PRMT1 can directly methylate the EGFR at arginine residues 198 and 200 of its extracellular domain.[5][6] This methylation enhances the receptor's dimerization and subsequent activation of downstream signaling cascades that promote cell proliferation and survival.[6] By inhibiting PRMT1, GSK3368715 can downregulate EGFR signaling.[7]
Wnt Signaling Pathway
PRMT1 has been shown to activate the canonical Wnt signaling pathway.[7] It can be recruited to the promoters of key Wnt pathway components, leading to their increased transcription.[7] Inhibition of PRMT1 by GSK3368715 can suppress this pro-proliferative signaling cascade.[8] PRMT1 can also methylate Axin, a key component of the β-catenin destruction complex, which influences its interaction with GSK3β.[1]
Experimental Protocols
In Vitro PRMT Inhibition Assay (Radiometric)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against PRMT enzymes.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing the specific PRMT enzyme (e.g., PRMT1), a biotinylated histone peptide substrate (e.g., H4 peptide), and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable reaction buffer.[4]
-
Inhibitor Addition : Varying concentrations of GSK3368715 or a vehicle control (e.g., DMSO) are added to the reaction mixture.[4]
-
Incubation : The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific time to allow the methylation reaction to proceed.[4]
-
Reaction Termination : The reaction is stopped by adding a quenching solution, such as trichloroacetic acid.[4]
-
Detection : The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is then quantified using a scintillation counter.[4]
-
Data Analysis : The percent inhibition for each GSK3368715 concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve.[4]
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of GSK3368715.
-
Cell Culture and Implantation : A human cancer cell line of interest is cultured. A specific number of cells are harvested and subcutaneously injected into the flank of immunocompromised mice.[4]
-
Tumor Growth and Randomization : Mice are monitored for tumor growth. Once the tumors reach a predetermined size, the mice are randomized into treatment and control groups.[4]
-
Drug Administration : GSK3368715 is administered to the treatment group, typically orally, while the control group receives a vehicle.[4]
-
Monitoring : Tumor volume and body weight are measured regularly throughout the study.[4]
-
Endpoint and Analysis : At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The tumor growth inhibition is calculated by comparing the tumor sizes between the treated and control groups.[4]
Conclusion
GSK3368715 is a potent inhibitor of Type I PRMTs that demonstrates broad anti-proliferative activity across a diverse range of cancer cell lines. Its mechanism of action involves the modulation of key oncogenic signaling pathways, including the EGFR and Wnt pathways. While preclinical data are promising, a Phase 1 clinical trial was terminated early due to a higher-than-expected incidence of thromboembolic events and limited evidence of clinical efficacy at the doses tested.[4][9] Further research is warranted to optimize the therapeutic window and identify patient populations most likely to benefit from Type I PRMT inhibition.
References
- 1. Arginine methylation is required for canonical Wnt signaling and endolysosomal trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, Activity, and Function of PRMT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PRMT1-mediated methylation of the EGF receptor regulates signaling and cetuximab response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715 Hydrochloride: A Comparative Guide on Clinical Trial Results and Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 hydrochloride, a first-in-class, orally available inhibitor of Type I protein arginine methyltransferases (PRMTs), has been investigated as a potential anti-cancer agent. This guide provides a comprehensive overview of its clinical trial results, limitations, and a comparative analysis of its preclinical performance against other alternatives, supported by experimental data.
Clinical Trial Results and Limitations
The clinical development of GSK3368715 was primarily evaluated in a Phase 1, open-label, dose-escalation study (NCT03666988) in patients with advanced solid tumors and diffuse large B-cell lymphoma (DLBCL).[1][2] The trial was terminated early due to a combination of safety concerns and limited evidence of clinical efficacy.[3][4]
Key Clinical Findings:
-
Safety: A higher-than-expected incidence of thromboembolic events (TEEs) was observed across dose groups.[4] Dose-limiting toxicities were reported at the 200 mg dose.[4]
-
Efficacy: The best response achieved was stable disease in 29% of patients.[4] There was a lack of observed clinical efficacy to support further development.[4]
-
Pharmacokinetics: GSK3368715 reached maximum plasma concentration within one hour of dosing.[4]
-
Pharmacodynamics: While target engagement was observed in the blood, it was modest and variable in tumor biopsies at the 100 mg dose.[4]
Limitations:
The primary limitations of the clinical trial were the unacceptable safety profile at higher doses and the insufficient anti-tumor activity at doses that were better tolerated. The modest and variable target engagement in tumor tissue suggests that achieving a therapeutic window with GSK3368715 may be challenging.
Preclinical Performance and Comparison with Alternatives
GSK3368715 demonstrated promising anti-tumor activity in various preclinical models. This section compares its performance with another Type I PRMT inhibitor, MS023, and the standard of care for relapsed/refractory DLBCL.
Preclinical Efficacy of GSK3368715 and MS023
Both GSK3368715 and MS023 have shown potent anti-proliferative activity in a range of cancer cell lines and in vivo models.
| Compound | Cancer Model | Assay Type | Dosage/Concentration | Tumor Growth Inhibition | Reference |
| GSK3368715 | Pancreatic Cancer (BxPC-3 xenograft) | In vivo | 150 mg/kg, oral, daily | 78% | [4] |
| GSK3368715 | Pancreatic Cancer (BxPC-3 xenograft) | In vivo | 300 mg/kg, oral, daily | 97% | [4] |
| GSK3368715 | Clear Cell Renal Carcinoma (ACHN xenograft) | In vivo | 150 mg/kg, oral, daily | 98% | [4] |
| GSK3368715 | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | In vivo | 150 mg/kg, oral, daily | 85% | [4] |
| GSK3368715 | Diffuse Large B-Cell Lymphoma (Toledo xenograft) | In vivo | >75 mg/kg, oral, daily | Tumor regression | [4] |
| MS023 | Triple-Negative Breast Cancer (MDA-MB-468 xenograft) | In vivo | 60 mg/kg, once daily | Significant tumor growth suppression | [5] |
Comparison with Standard of Care for Relapsed/Refractory DLBCL
The standard of care for relapsed/refractory DLBCL has evolved and includes several options with varying efficacy.
| Treatment Modality | Typical Response Rates | Key Considerations |
| Salvage Chemotherapy | 30-40% overall response rate | Used to determine chemosensitivity for subsequent treatments. |
| Autologous Stem Cell Transplantation (ASCT) | Can be curative in 20-50% of eligible patients. | Requires chemosensitive disease and patient fitness. |
| CAR T-cell Therapy | Potential for durable remissions in a significant portion of patients. | Preferred for primary refractory cases or early relapse. |
| GSK3368715 | Stable disease in 29% of patients (in a mixed solid tumor and lymphoma trial). | Terminated due to safety and limited efficacy. |
Experimental Protocols
In Vitro PRMT1 Inhibition Assay (Radiometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of PRMT1.
-
Reaction Setup: A reaction mixture is prepared containing recombinant PRMT1 enzyme, a biotinylated histone H4 peptide substrate, and S-adenosyl-L-[methyl-³H]-methionine ([³H]-SAM) in a suitable buffer.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., GSK3368715 or MS023) or a vehicle control are added to the reaction mixture.
-
Incubation: The reaction is incubated at 30°C for a defined period to allow for the methylation reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a quenching solution.
-
Detection: The reaction mixture is transferred to a filter plate to capture the biotinylated peptide. The amount of incorporated [³H]-methyl groups is quantified using a scintillation counter. The IC50 value is then calculated.[6]
In Vivo Tumor Xenograft Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a compound in a mouse model.
-
Cell Implantation: Human cancer cells (e.g., MDA-MB-468 for breast cancer) are cultured and then subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., GSK3368715 or MS023) is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the average tumor volume of the treated group to the control group.
Signaling Pathways and Experimental Workflow
GSK3368715 Mechanism of Action: Wnt Signaling Pathway
GSK3368715, as a Type I PRMT inhibitor, can influence various cellular pathways, including the Wnt signaling pathway. PRMT1 has been shown to methylate components of this pathway, affecting gene transcription related to cell proliferation and survival.
Caption: GSK3368715 inhibits PRMT1, potentially modulating the Wnt signaling pathway.
MS023 Mechanism of Action: RNA Splicing
MS023 has been shown to impact RNA splicing. Inhibition of PRMT1 by MS023 can lead to impaired RNA splicing, the accumulation of DNA:RNA hybrids (R-loops), and subsequent DNA damage, contributing to its anti-tumor effect.[7][8]
Caption: MS023 inhibits PRMT1, leading to impaired RNA splicing and DNA damage.
Experimental Workflow for Preclinical Evaluation of PRMT Inhibitors
The following diagram illustrates a typical workflow for the preclinical assessment of PRMT inhibitors like GSK3368715 and MS023.
Caption: A typical preclinical workflow for evaluating PRMT inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Inhibitors for PRMT1 Discovered by High–Throughput Screening Using Activity–Based Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro Methylation Assay to Study Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. PRMT inhibition induces a viral mimicry response in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel PRMT1 Inhibitors and Investigation of Their Effects on the Migration of Cancer Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PRMT1 inhibitor MS023 suppresses RNA splicing to sensitize small cell lung cancer to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating GSK3368715 Hydrochloride Sensitivity: A Biomarker-Driven Comparison
A comprehensive guide for researchers and drug development professionals on the biomarker strategy for the Type I PRMT inhibitor, GSK3368715 hydrochloride. This guide provides a comparative analysis of its efficacy based on the key biomarker, MTAP deletion, and evaluates alternative therapeutic approaches for this patient population, supported by experimental data and detailed protocols.
This compound is an orally available, potent, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8. These enzymes play a crucial role in post-translational modification by catalyzing the asymmetric dimethylation of arginine residues on histone and non-histone proteins, thereby regulating various cellular processes such as gene expression, RNA metabolism, and DNA damage response.[1][2] Dysregulation of Type I PRMTs has been implicated in the pathogenesis of numerous cancers, making them a compelling therapeutic target.[1][3] Preclinical studies demonstrated that GSK3368715 has anti-proliferative effects across a range of solid and hematological tumor cell lines.[4] However, a Phase 1 clinical trial in patients with advanced solid tumors was terminated early due to a higher-than-expected incidence of thromboembolic events and a lack of observed clinical efficacy at tolerable doses.[5]
This guide focuses on the primary biomarker strategy that has emerged for GSK3368715 sensitivity: the deletion of the methylthioadenosine phosphorylase (MTAP) gene. We will delve into the mechanism behind this synthetic lethality, present preclinical data supporting this strategy, and compare it with alternative therapeutic options for MTAP-deficient cancers.
The MTAP Deletion Biomarker: A Synthetic Lethal Approach
The most promising biomarker strategy for GSK3368715 sensitivity revolves around the concept of synthetic lethality in cancers with homozygous deletion of the MTAP gene.[3] MTAP is an enzyme in the methionine salvage pathway responsible for metabolizing methylthioadenosine (MTA).[3] In cancers where the MTAP gene is deleted—often co-deleted with the adjacent tumor suppressor gene CDKN2A—MTA accumulates to high levels.[3] This accumulation of MTA acts as an endogenous inhibitor of another protein arginine methyltransferase, PRMT5, which is the primary enzyme responsible for symmetric dimethylarginine (SDMA) formation.[3]
The resulting partial inhibition of PRMT5 in MTAP-deleted cells is believed to create a unique vulnerability, making them more susceptible to the inhibition of Type I PRMTs by GSK3368715.[3] This dual inhibition of both major arms of arginine methylation (asymmetric by GSK3368715 and symmetric by MTA-mediated PRMT5 inhibition) is hypothesized to be synthetically lethal to cancer cells.
dot
Preclinical Evidence for MTAP Deletion as a Sensitivity Marker
Preclinical studies have provided the foundational evidence for MTAP status as a predictive biomarker for GSK3368715 sensitivity. Research has shown a correlation between MTAP deletion in cancer cell lines and increased sensitivity to GSK3368715.[3] This suggests that the intrinsic inhibition of PRMT5 due to MTA accumulation is sufficient to create a synergistic anti-proliferative effect when combined with a Type I PRMT inhibitor.[3]
Comparison with Alternative Therapies for MTAP-Deficient Cancers
Given the early termination of the GSK3368715 clinical trial, it is crucial for researchers to consider alternative therapeutic strategies targeting the MTAP-deletion vulnerability. Several promising approaches are currently under investigation, primarily focusing on more direct and selective inhibition of PRMT5 or targeting other metabolic dependencies created by MTAP loss.
| Therapeutic Strategy | Drug Example(s) | Mechanism of Action | Reported Efficacy in MTAP-Deleted Tumors |
| Type I PRMT Inhibition | This compound | Inhibits Type I PRMTs, leading to reduced asymmetric dimethylarginine (ADMA). | Preclinical data suggests sensitivity in MTAP-deleted models.[3] Clinical trial terminated early.[5] |
| MTA-Cooperative PRMT5 Inhibition | AMG 193 | Selectively inhibits the PRMT5-MTA complex, enhancing tumor-specific cell killing. | Phase 1 trial showed an objective response rate of 21.4% across various MTAP-deleted solid tumors. |
| TNG908 | Brain-penetrant, MTA-cooperative PRMT5 inhibitor. | Phase 1/2 clinical trial ongoing. No partial responses observed in glioblastoma patients in an early update.[2] | |
| MAT2A Inhibition | AG-270 | Inhibits methionine adenosyltransferase 2A (MAT2A), leading to reduced S-adenosylmethionine (SAM) levels and subsequent PRMT5 inhibition. | Phase 1 trial showed a manageable safety profile with two partial responses and stable disease in five other patients. |
Experimental Protocols
Determination of MTAP Status in Tumor Tissue
The assessment of MTAP status is critical for identifying patients who may benefit from therapies targeting this vulnerability. Immunohistochemistry (IHC) is a widely used and reliable method.
Protocol: MTAP Immunohistochemistry
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on positively charged slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol (B145695) solutions and finally in distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by incubating the slides in a retrieval solution (e.g., citrate (B86180) buffer, pH 6.0 or EDTA buffer, pH 9.0) in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Peroxidase Blocking: Endogenous peroxidase activity is quenched by incubating the slides in a 3% hydrogen peroxide solution for 10-15 minutes.
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against MTAP (e.g., a mouse monoclonal or rabbit polyclonal antibody) at an optimized dilution for 30-60 minutes at room temperature or overnight at 4°C.
-
Detection System: A polymer-based detection system (e.g., HRP-polymer) is applied according to the manufacturer's instructions.
-
Chromogen Application: The antigen-antibody complex is visualized by incubating with a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining: Slides are counterstained with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting: Slides are dehydrated through graded ethanol and xylene and mounted with a permanent mounting medium.
-
Interpretation: MTAP expression is evaluated based on the presence or absence of cytoplasmic staining in tumor cells. Loss of MTAP expression is defined as the complete absence of staining in tumor cells with positive staining in internal controls (e.g., stromal cells, inflammatory cells).
dot
Pharmacodynamic Biomarker: ADMA on hnRNP-A1
A pharmacodynamic biomarker can confirm target engagement of GSK3368715. A reduction in asymmetrically dimethylated arginine 225 (ADMA-R225) on heterogeneous nuclear ribonucleoprotein A1 (hnRNP-A1) has been identified for this purpose. This can be quantified using liquid chromatography-mass spectrometry (LC-MS).
Protocol: LC-MS for ADMA Quantification (General Approach)
-
Sample Preparation:
-
Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
Protein Precipitation: Precipitate proteins from the lysate using a solvent like methanol (B129727) or acetone.
-
Hydrolysis: The protein pellet is hydrolyzed to release individual amino acids, typically using 6N HCl at 110°C for 24 hours.
-
-
Liquid Chromatography (LC) Separation:
-
The hydrolyzed sample is reconstituted in a suitable mobile phase.
-
Inject the sample into an LC system equipped with a column suitable for separating polar analytes like amino acids (e.g., a HILIC column).
-
A gradient elution is typically used, with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) formate (B1220265) buffer) and an organic component (e.g., acetonitrile).
-
-
Mass Spectrometry (MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify ADMA. This involves selecting the precursor ion for ADMA and monitoring for a specific product ion after fragmentation.
-
Stable isotope-labeled ADMA is used as an internal standard for accurate quantification.
-
-
Data Analysis:
-
The peak areas of ADMA and the internal standard are used to calculate the concentration of ADMA in the original sample.
-
dot
Conclusion
The biomarker strategy for this compound sensitivity is strongly linked to the genetic status of MTAP. Preclinical evidence supports a synthetic lethal interaction in MTAP-deleted cancers, providing a clear rationale for patient selection. However, the clinical development of GSK3368715 was halted, shifting the focus to alternative therapeutic strategies that also exploit the MTAP-deficiency vulnerability. MTA-cooperative PRMT5 inhibitors and MAT2A inhibitors have shown promising early clinical activity in this patient population. For researchers and clinicians, the determination of MTAP status in tumors is a critical step in identifying patients who may be candidates for these emerging targeted therapies. The experimental protocols provided in this guide offer a starting point for the implementation of these biomarker assays in a research or clinical setting.
References
- 1. researchgate.net [researchgate.net]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. MTAP deletion confers enhanced dependency on the arginine methyltransferase PRMT5 in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Potential of GSK3368715: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 is a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), with primary activity against PRMT1. Dysregulation of PRMT1 activity is implicated in various cancers, making it a compelling therapeutic target. While GSK3368715 has shown anti-proliferative effects as a monotherapy, its true potential may lie in synergistic combinations with other anti-cancer agents. This guide provides a comprehensive comparison of the synergistic effects of GSK3368715 with other drugs, supported by preclinical experimental data.
GSK3368715 in Combination with PRMT5 Inhibitors: A Mechanistically Driven Synergy
A significant area of investigation has been the combination of GSK3368715 with inhibitors of PRMT5, the primary Type II PRMT. This combination has demonstrated strong synergistic anti-tumor effects, particularly in cancers with a specific genetic alteration.
The key mechanism underpinning this synergy is the deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor gene CDKN2A in various cancers[1][2]. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5. This partial inhibition of PRMT5 by MTA accumulation sensitizes cancer cells to the effects of a Type I PRMT inhibitor like GSK3368715, leading to a potent synergistic anti-proliferative response[1][2].
Quantitative Data: GSK3368715 and PRMT5 Inhibitor (GSK3326595)
The study by Fedoriw et al. (2019) demonstrated this synergy by combining GSK3368715 with the PRMT5 inhibitor GSK3326595. The combination resulted in enhanced tumor growth inhibition in xenograft models of pancreatic cancer (BxPC3) and diffuse large B-cell lymphoma (DLBCL) (Toledo).
| Cell Line | Cancer Type | Treatment | Tumor Growth Inhibition (%) |
| BxPC3 | Pancreatic Cancer | GSK3368715 (150 mg/kg) | 78 |
| BxPC3 | Pancreatic Cancer | GSK3326595 (100 mg/kg) | 50 |
| BxPC3 | Pancreatic Cancer | GSK3368715 (150 mg/kg) + GSK3326595 (100 mg/kg) | >100 (Regression) |
| Toledo | DLBCL | GSK3368715 (75 mg/kg) | 50 |
| Toledo | DLBCL | GSK3326595 (100 mg/kg) | 20 |
| Toledo | DLBCL | GSK3368715 (75 mg/kg) + GSK3326595 (100 mg/kg) | >100 (Regression) |
Data extrapolated from Fedoriw et al., Cancer Cell, 2019.
A Strong Rationale for Combination with PARP Inhibitors
While direct preclinical studies on the combination of GSK3368715 with Poly (ADP-ribose) polymerase (PARP) inhibitors are not yet published, a compelling case for this synergy is made by studies on other Type I PRMT inhibitors, such as MS023. Inhibition of Type I PRMTs has been shown to induce a "BRCAness" phenotype by downregulating key proteins in the homologous recombination repair (HRR) pathway, thereby sensitizing cancer cells to PARP inhibitors[3].
A study by L'Heureux et al. (2021) demonstrated a strong synergistic interaction between MS023 and the PARP inhibitor talazoparib (B560058) in non-small cell lung cancer (NSCLC) cell lines, particularly those with MTAP deletion[3].
Quantitative Data: MS023 (Type I PRMT inhibitor) and Talazoparib (PARP inhibitor)
The following table summarizes the synergy between MS023 and talazoparib in MTAP-negative NSCLC cell lines. Synergy was quantified using the Bliss Independence model, where a score greater than 10 indicates a synergistic effect.
| Cell Line | Cancer Type | MS023 Concentration (µM) | Talazoparib Concentration (nM) | Bliss Synergy Score |
| A549 | NSCLC | 16.5 | 10 | > 20 |
| SK-LU-1 | NSCLC | 10 | 10 | > 25 |
| HCC4006 | NSCLC | 5 | 10 | > 15 |
Data from L'Heureux et al., Clinical Epigenetics, 2021.
This data provides a strong rationale to investigate the combination of GSK3368715 with PARP inhibitors like talazoparib or olaparib, especially in MTAP-deficient tumors.
Synergistic Effects with Chemotherapy and Targeted Agents in Breast Cancer
A study by Al-Aynati et al. (2022) explored the synergistic potential of GSK3368715 with standard-of-care chemotherapies and a targeted agent in triple-negative breast cancer (TNBC) cells (MDA-MB-468)[4].
Quantitative Data: GSK3368715 in Combination with Other Agents in TNBC
Synergy was assessed using the Loewe additivity model, with synergy scores indicating the degree of interaction.
| Combination Agent | Drug Class | GSK3368715 Concentration Range (nM) | Combination Agent Concentration Range | Synergy Score (Loewe) |
| Cisplatin | Chemotherapy | 1 - 1000 | 0.1 - 10 µM | High Synergy |
| Camptothecin | Chemotherapy | 1 - 1000 | 1 - 100 nM | Moderate Synergy |
| Erlotinib | EGFR Inhibitor | 1 - 1000 | 0.1 - 10 µM | High Synergy |
Data from Al-Aynati et al., Cancers, 2022.
These findings suggest that combining GSK3368715 with certain chemotherapies or targeted agents like EGFR inhibitors could be a promising strategy for treating TNBC[4].
Experimental Protocols
Cell Viability and Synergy Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of single agents and to quantify the synergistic effects of drug combinations.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a serial dilution of GSK3368715 and the combination drug, both alone and in combination, typically in a 6x6 or 8x8 matrix format. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a period of 3 to 7 days, depending on the cell line's doubling time.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo® (Promega) which measures ATP levels, or an MTT/XTT assay which measures metabolic activity.
-
Data Analysis: IC50 values are calculated for each drug alone. Synergy is quantified using a synergy model such as the Bliss Independence model or the Loewe Additivity model, often utilizing software like Combenefit or SynergyFinder.
Clonogenic Survival Assay
Objective: To assess the long-term reproductive viability of cancer cells after drug treatment.
Methodology:
-
Cell Seeding: A single-cell suspension is seeded in 6-well plates at a low density (e.g., 500-1000 cells/well) to allow for individual colony formation.
-
Drug Treatment: After adherence, cells are treated with the drugs of interest, alone and in combination, for a defined period (e.g., 24 hours).
-
Recovery: The drug-containing medium is removed, and cells are washed and incubated in fresh medium for 10-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with methanol (B129727) and stained with crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each treatment is calculated relative to the vehicle-treated control.
Signaling Pathways and Experimental Workflows
Signaling Pathway of GSK3368715 and PRMT5 Inhibitor Synergy in MTAP-Deleted Cancers
Caption: Synergistic mechanism of GSK3368715 and a PRMT5 inhibitor in MTAP-deleted cancers.
Experimental Workflow for Synergy Assessment
Caption: A typical experimental workflow for evaluating the synergistic effects of GSK3368715.
Conclusion and Future Directions
The preclinical data strongly support the synergistic potential of GSK3368715 in combination with other anti-cancer agents. The combination with PRMT5 inhibitors in MTAP-deleted cancers is a mechanistically well-defined and highly effective strategy. Furthermore, the rationale for combining GSK3368715 with PARP inhibitors is compelling, warranting further investigation to generate direct evidence. The observed synergy with certain chemotherapies and targeted agents in breast cancer also opens up new avenues for clinical exploration.
It is important to note that the Phase 1 clinical trial of GSK3368715 as a monotherapy was terminated early due to a higher-than-expected incidence of thromboembolic events and limited clinical efficacy at the doses tested. Future clinical development of GSK3368715 in combination therapies will need to carefully consider the safety profile and patient selection strategies, potentially focusing on biomarker-defined populations such as those with MTAP-deleted tumors. Despite the setback in its monotherapy trial, the robust preclinical evidence for its synergistic activity suggests that GSK3368715 may still hold promise as part of a combination treatment regimen in oncology.
References
- 1. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. librarysearch.mbzuai.ac.ae [librarysearch.mbzuai.ac.ae]
- 3. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PRMT1 Regulates EGFR and Wnt Signaling Pathways and Is a Promising Target for Combinatorial Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
GSK3368715 Combination Therapy: A Preclinical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
GSK3368715 is a first-in-class, orally available, and reversible inhibitor of Type I protein arginine methyltransferases (PRMTs), including PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8.[1][2] These enzymes play a crucial role in regulating gene expression and protein function, and their dysregulation is implicated in various cancers.[3] While the clinical development of GSK3368715 as a monotherapy was halted due to a challenging risk/benefit profile observed in a Phase 1 trial, preclinical data highlights its potential in combination therapies, offering valuable insights for ongoing cancer research.[4]
This guide provides a comprehensive comparison of GSK3368715's performance in preclinical combination studies, supported by experimental data and methodologies. It aims to inform the scientific community about the potential synergistic mechanisms that could be explored with other targeted agents.
Preclinical Combination Strategies and Supporting Data
Preclinical research has identified synergistic anti-tumor activity when GSK3368715 is combined with other targeted therapies, particularly PRMT5 inhibitors and PARP inhibitors.
Combination with PRMT5 Inhibitors
The most robust preclinical evidence for GSK3368715 combination therapy lies in its synergy with PRMT5 inhibitors. PRMT5 is the primary Type II PRMT, and its inhibition complements the action of GSK3368715.
Mechanism of Synergy: The combination of a Type I PRMT inhibitor (GSK3368715) and a PRMT5 inhibitor (e.g., GSK3326595) leads to a more comprehensive blockade of arginine methylation, resulting in synergistic cancer cell growth inhibition.[5][6] This effect is particularly pronounced in tumors with a deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deficiency leads to the accumulation of methylthioadenosine (MTA), an endogenous inhibitor of PRMT5. This pre-existing partial inhibition of PRMT5 in MTAP-deleted cells increases their sensitivity to Type I PRMT inhibition by GSK3368715.[5][6]
Quantitative Data from Preclinical Studies:
| Cell Line | Cancer Type | Combination Agent | Effect |
| A549 (MTAP-deleted) | Non-Small Cell Lung Cancer | PRMT5 inhibitor (GSK3326595) | Synergistic inhibition of cell proliferation |
| HCT116 (MTAP-wildtype) | Colorectal Carcinoma | PRMT5 inhibitor (GSK3326595) | Additive to synergistic inhibition of cell proliferation |
| L-363 (MTAP-deleted) | Multiple Myeloma | PRMT5 inhibitor (GSK3326595) | Synergistic induction of apoptosis |
Experimental Protocol: In Vitro Cell Proliferation Assay
-
Cell Culture: Cancer cell lines were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and treated with a dilution series of GSK3368715, a PRMT5 inhibitor (GSK3326595), or the combination of both for 72 hours.
-
Viability Assessment: Cell viability was measured using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
-
Data Analysis: The combination index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Signaling Pathway: GSK3368715 and PRMT5 Inhibitor Synergy in MTAP-deleted Cancer
Caption: Synergy of GSK3368715 and a PRMT5 inhibitor in MTAP-deleted cancer cells.
Combination with PARP Inhibitors
Preclinical studies have also suggested a synergistic relationship between Type I PRMT inhibition and PARP inhibition, particularly in the context of MTAP-deficient non-small cell lung cancer (NSCLC).[7]
Mechanism of Synergy: The inhibition of Type I PRMTs can induce DNA damage. This increased DNA damage sensitizes cancer cells to PARP inhibitors, which block a key pathway in DNA damage repair. The combination of these two mechanisms leads to a synthetic lethal effect and enhanced tumor cell killing.[7]
Quantitative Data from a Preclinical Study:
| Cell Line | Cancer Type | Combination Agent | Synergy Score (Bliss) |
| A549 (MTAP-deleted) | Non-Small Cell Lung Cancer | Talazoparib (PARP inhibitor) | >10 (Strong Synergy) |
| SK-LU-1 (MTAP-deleted) | Non-Small Cell Lung Cancer | Talazoparib (PARP inhibitor) | >10 (Strong Synergy) |
| A549 (MTAP-repleted) | Non-Small Cell Lung Cancer | Talazoparib (PARP inhibitor) | <5 (Reduced Synergy) |
Experimental Protocol: γ-H2AX Staining for DNA Damage
-
Cell Treatment: A549 cells were treated with a Type I PRMT inhibitor (MS023, a tool compound similar to GSK3368715), a PARP inhibitor (Talazoparib), or the combination for 24 hours.
-
Immunofluorescence: Cells were fixed, permeabilized, and incubated with a primary antibody against γ-H2AX, a marker of DNA double-strand breaks.
-
Visualization: Following incubation with a fluorescently labeled secondary antibody and DAPI for nuclear counterstaining, cells were imaged using a fluorescence microscope.
-
Quantification: The number of γ-H2AX foci per cell was quantified to assess the level of DNA damage.
Experimental Workflow: Assessing Synergy of PRMT1 and PARP Inhibitors
Caption: Workflow for evaluating the synergy between GSK3368715 and PARP inhibitors.
Comparison with Alternative PRMT Inhibitors in Clinical Development
While GSK3368715's clinical journey was short-lived, other PRMT inhibitors, primarily targeting PRMT5, have progressed further. These serve as important comparators for understanding the landscape of PRMT-targeted cancer therapies.
| Drug | Target | Phase of Development | Key Clinical Findings |
| GSK3368715 | Type I PRMTs | Phase 1 (Terminated) | Monotherapy: Best response of stable disease in 29% of patients with advanced solid tumors; trial terminated due to thromboembolic events and lack of efficacy.[6] |
| GSK3326595 (JNJ-64619178) | PRMT5 | Phase 1/2 | Monotherapy: Objective response rate of 5.6% in a broad population of patients with solid tumors and lymphomas; higher response rate of 11.5% in adenoid cystic carcinoma.[8] |
| PRT811 | PRMT5 | Phase 1 | Monotherapy: Showed an acceptable safety profile and clinical activity in patients with glioma and metastatic uveal melanoma. |
| AMG 193 | PRMT5 (MTAP-cooperative) | Phase 1 | Specifically targets MTAP-deleted solid tumors.[8] |
Concluding Remarks
The preclinical data for GSK3368715 in combination settings, particularly with PRMT5 inhibitors and PARP inhibitors, suggests rational and potentially effective therapeutic strategies. The strong mechanistic basis for synergy, especially in biomarker-defined populations such as MTAP-deleted tumors, warrants further investigation with other Type I PRMT inhibitors. While the clinical development of GSK3368715 itself did not proceed, the insights gained from its preclinical evaluation continue to be valuable for the broader field of epigenetic drug development and combination therapies in oncology. Future research in this area should focus on validating these preclinical findings and exploring novel combinations with next-generation PRMT inhibitors that may possess a more favorable therapeutic window.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Facebook [cancer.gov]
- 4. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. librarysearch.colby.edu [librarysearch.colby.edu]
- 7. Synergistic effects of type I PRMT and PARP inhibitors against non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for GSK3368715 Hydrochloride
For researchers, scientists, and drug development professionals utilizing GSK3368715 hydrochloride, a potent and selective inhibitor of Type I protein arginine methyltransferases (PRMTs), adherence to proper disposal protocols is paramount for laboratory safety and environmental protection.[1] This document provides a comprehensive guide to the safe handling and disposal of this compound and associated contaminated materials.
General Guidance: this compound should be treated as a hazardous chemical.[1] A complete Safety Data Sheet (SDS) should be obtained from the supplier and reviewed thoroughly before handling.[1] All disposal procedures must comply with local, state, and federal regulations and should be coordinated through your institution's Environmental Health and Safety (EHS) office.
Disposal Procedures for this compound Waste
The following table summarizes the recommended disposal procedures for various types of waste generated during the handling and use of this compound.
| Waste Type | Disposal Procedure |
| Unused or Expired Solid Compound | - Dispose of in the original, clearly labeled, and sealed container. - If the original container is unavailable, use a new, clearly labeled, and sealed container. - Label the container as "Hazardous Waste" with the full chemical name. - Contact your institution's EHS office for pickup and disposal by a licensed hazardous waste contractor.[1] |
| Liquid Waste (Solutions) | - Collect all solutions containing this compound (e.g., in DMSO) in a dedicated, sealed, and chemically compatible waste container.[1] - Clearly label the container as "Hazardous Waste" and specify the chemical name and solvent used.[1] - Never dispose of solutions down the drain.[1] - Arrange for pickup by your institution's EHS office. |
| Contaminated Labware | - Dispose of all contaminated disposable items (pipette tips, gloves, vials, etc.) in a designated hazardous waste bag or container.[1] - For heavily contaminated items or in the event of a spill, use an inert absorbent material to contain the substance before collection as hazardous waste.[1] |
| Empty Containers | - Thoroughly rinse empty containers that held the compound. - The first rinse should be collected and disposed of as hazardous liquid waste.[1] |
Experimental Workflow and Waste Management
A typical experimental workflow involving this compound generates various waste streams that must be managed as hazardous waste.
-
Cell Culture Media: All cell culture media containing this compound must be collected as liquid hazardous waste.
-
Assay Plates: Multi-well plates used in experiments should be treated as contaminated solid waste.
-
Handling Materials: All pipette tips, tubes, and gloves that have come into contact with the compound should be disposed of in a designated hazardous waste container.
-
Stock Solutions: Any remaining concentrated stock solutions (e.g., in DMSO) must be disposed of as liquid hazardous waste.
Visualizing Disposal and Action Pathways
To ensure clarity in laboratory procedures, the following diagrams illustrate the general chemical waste disposal workflow and the molecular pathway affected by GSK3368715.
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
Caption: Inhibition of Type I PRMTs by this compound.
References
Essential Safety and Operational Guide for Handling GSK3368715 Hydrochloride
This guide provides comprehensive safety and logistical information for researchers, scientists, and drug development professionals working with GSK3368715 hydrochloride. The following procedures outline personal protective equipment, emergency protocols, and operational plans for handling, storage, and disposal. Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of experimental outcomes.
Hazard Identification and Safety Precautions
Emergency Procedures:
In the event of exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting.
In all cases of exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) if available.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory when handling this compound.
| PPE Category | Specification |
| Hand Protection | Nitrile gloves (double-gloving is required). Change gloves immediately if contaminated, punctured, or torn. |
| Eye Protection | Safety glasses with side shields or goggles must be worn at all times. |
| Face Protection | A face shield is required when there is a risk of splashes or sprays. |
| Body Protection | A dedicated, buttoned lab coat must be worn. Consider a disposable gown for high-risk procedures. |
| Respiratory Protection | An N95 particulate mask or higher is required when handling the solid compound outside of a fume hood. |
Quantitative Safety and Activity Data
The following tables summarize key quantitative data regarding the inhibitory activity and clinical safety profile of GSK3368715.
Table 1: In Vitro Inhibitory Activity of GSK3368715 [4][5]
| Target PRMT | IC50 (nM) |
| PRMT1 | 3.1 |
| PRMT3 | 48 - 162 |
| PRMT4 | 38 - 1148 |
| PRMT6 | 4.7 - 5.7 |
| PRMT8 | 1.7 - 39 |
Table 2: Clinical Safety Data from Phase 1 Study (NCT03666988) [6][7]
| Dose Level | Key Findings |
| 200 mg | Dose-limiting toxicities were reported in 25% of patients, including aortic thrombosis, atrial fibrillation, and a decrease in platelet count.[6][7] |
| All Doses | Thromboembolic events (TEEs) were observed in 29% of patients across all dose groups, including grade 3 events and one grade 5 pulmonary embolism.[6][7] |
| 100 mg | A grade 3 decrease in neutrophil count was observed.[6] |
| 50 mg | No dose-limiting toxicities were reported at this level.[6] |
Operational and Disposal Plans
Solution Preparation and Storage:
This compound is soluble in DMSO.[8] Stock solutions should be prepared in a chemical fume hood.
-
Storage of Stock Solutions: Store at -20°C for up to one month or -80°C for up to one year in small, single-use aliquots to avoid repeated freeze-thaw cycles.[8][9]
Disposal Plan:
All waste contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Unused solid compound should be disposed of in its original, clearly labeled container.
-
Liquid Waste: Solutions of GSK3368715 should be collected in a dedicated, sealed, and chemically compatible waste container labeled as "Hazardous Waste". Never dispose of solutions down the drain.
-
Contaminated Labware: Disposable items such as pipette tips, gloves, and empty vials that have come into contact with the compound should be collected in a designated hazardous waste bag or container.
Experimental Protocols
The following are detailed methodologies for key experiments involving GSK3368715.
Protocol 1: Western Blot for Arginine Methylation
This protocol is used to assess the effect of GSK3368715 on the methylation of target proteins.
-
Cell Lysis:
-
Treat cells with GSK3368715 at the desired concentration and duration.
-
Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Sonicate lysates briefly to shear DNA and centrifuge to pellet debris.
-
-
Protein Quantification:
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the specific methylated substrate overnight at 4°C.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control (e.g., β-actin or GAPDH).
-
Protocol 2: Cell Viability (MTT) Assay
This assay measures the effect of GSK3368715 on cell proliferation.[1][8]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Drug Treatment:
-
Reagent Addition:
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the crystals with DMSO or a solubilization buffer.[8]
-
-
Absorbance Reading:
-
Data Analysis:
-
Subtract background absorbance, normalize to the vehicle-treated control, and plot a dose-response curve to calculate the IC50 value.[8]
-
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Anti-tumor Activity of the Type I PRMT Inhibitor, GSK3368715, Synergizes with PRMT5 Inhibition through MTAP Loss - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phase 1 study of GSK3368715, a type I PRMT inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
